molecular formula CClNO3S B042156 Chlorosulfonyl isocyanate CAS No. 1189-71-5

Chlorosulfonyl isocyanate

カタログ番号: B042156
CAS番号: 1189-71-5
分子量: 141.53 g/mol
InChIキー: WRJWRGBVPUUDLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorosulfonyl isocyanate (CSI) is a highly versatile and reactive electrophilic reagent prized in organic synthesis for its ability to introduce both the isocyanate and sulfonyl chloride functional groups in a single step. Its primary research value lies in the facile synthesis of a wide range of nitrogen-containing heterocycles and sulfamate esters. A key application is the [2+2] cycloaddition reaction with alkenes to form β-lactam derivatives, which are critical precursors to various antibiotics. Furthermore, CSI reacts with carbonyl compounds to form N-chlorosulfonyl carbamates, which can be subsequently transformed into valuable intermediates such as isocyanates, carbamates, and unnatural α-amino acids. Its mechanism of action involves initial electrophilic attack of the central carbon of the isocyanate moiety on a nucleophile, followed by trapping or further rearrangement of the resulting N-chlorosulfonyl group. This unique reactivity makes CSI indispensable for constructing complex molecular architectures in medicinal chemistry, polymer science, and agrochemical research. Due to its high reactivity and moisture sensitivity, it must be handled under anhydrous conditions by trained professionals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(oxomethylidene)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CClNO3S/c2-7(5,6)3-1-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJWRGBVPUUDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NS(=O)(=O)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClSO2NCO, CClNO3S
Record name Chlorosulfonyl isocyanate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Chlorosulfonyl_isocyanate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061585
Record name Sulfuryl chloride isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-71-5
Record name Chlorosulfonyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Chlorosulfonyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuryl chloride isocyanate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfuryl chloride isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorosulphonyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFURYL CHLORIDE ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2903Y990SM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Dichotomous Reactivity of Chlorosulfonyl Isocyanate: A Technical Guide to its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorosulfonyl isocyanate (CSI), a highly reactive and versatile electrophilic reagent, has carved a significant niche in modern organic synthesis. Its remarkable reactivity, stemming from the presence of two powerful electron-withdrawing groups—the chlorosulfonyl (–SO₂Cl) and the isocyanate (–N=C=O) moieties—allows it to participate in a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core reaction mechanisms of CSI, with a focus on its synthetically valuable transformations. This document summarizes key quantitative data, presents detailed experimental protocols for pivotal reactions, and visualizes the intricate mechanistic pathways.

Core Reactivity and Mechanistic Principles

The dual electrophilic nature of this compound, with reactive centers at the isocyanate carbon and the sulfonyl sulfur, dictates its chemical behavior. The isocyanate group is generally the more reactive site towards nucleophiles. CSI engages in several key reaction types, including pericyclic reactions, nucleophilic additions, and cycloadditions. The mechanistic pathways of these reactions are highly dependent on the nature of the substrate and the reaction conditions.

[2+2] Cycloaddition Reactions with Alkenes: A Mechanistic Dichotomy

One of the most powerful applications of CSI in organic synthesis is its [2+2] cycloaddition with alkenes to furnish N-chlorosulfonyl-β-lactams, which are valuable precursors to β-lactams, a core structural motif in many antibiotic drugs.[1] The mechanism of this cycloaddition is not monolithic and is heavily influenced by the electronic properties of the alkene.[1]

Stepwise Pathway for Electron-Rich Alkenes: With electron-rich alkenes, the reaction is believed to proceed through a stepwise mechanism involving a single electron transfer (SET) from the alkene to CSI.[1] This generates a 1,4-diradical intermediate.[1] Evidence for this pathway is supported by kinetic studies and NMR line-broadening experiments.[1] A pre-equilibrium formation of a charge-transfer complex between the alkene and CSI has also been proposed.[1]

Concerted Pathway for Electron-Deficient Alkenes: In contrast, the reaction with electron-deficient alkenes is thought to follow a concerted [π2s + π2a] cycloaddition pathway.[2][3] This pathway is favored when the nucleophilicity of the alkene is reduced. The stereochemistry of the alkene is generally retained in the β-lactam product, which is consistent with a concerted mechanism.[2]

The synthetic utility of this reaction is enhanced by the fact that the N-chlorosulfonyl group can be readily removed by reduction, typically with aqueous sodium sulfite (B76179) or sodium bisulfite, to yield the free β-lactam.[1]

concerted_stepwise_cycloaddition cluster_reactants Reactants cluster_product Product Alkene Alkene ElectronRich Electron-Rich Alkene ElectronDeficient Electron-Deficient Alkene CSI This compound (CSI) SET Single Electron Transfer (SET) ElectronRich->SET ConcertedTS Concerted Transition State ElectronDeficient->ConcertedTS Diradical 1,4-Diradical Intermediate SET->Diradical forms BetaLactam N-Chlorosulfonyl- β-Lactam Diradical->BetaLactam ring closure ConcertedTS->BetaLactam [2+2] cycloaddition

Reactions with Alkynes

This compound also undergoes cycloaddition reactions with alkynes. The initial cycloadducts can undergo further transformations, providing access to a variety of heterocyclic compounds. The regioselectivity of the addition is influenced by the substituents on the alkyne.

Reactions with Alcohols and Amines: Nucleophilic Addition

CSI readily reacts with nucleophiles such as alcohols and amines. The highly electrophilic carbon atom of the isocyanate group is the primary site of attack.

Reaction with Alcohols: Alcohols add to the isocyanate group of CSI to form N-chlorosulfonyl carbamates. These intermediates can be unstable and may undergo further reactions, such as decarboxylation, to yield sulfonylamides.[4] This reaction provides a convenient route for the synthesis of various carbamates and sulfonylamides.

Reaction with Amines: Primary and secondary amines react rapidly with CSI to form N-chlorosulfonylureas. Subsequent reaction at the sulfonyl chloride moiety can lead to the formation of sulfamides.[4] This reactivity is foundational for the synthesis of a wide range of biologically active molecules.

nucleophilic_addition cluster_nucleophiles Nucleophiles cluster_products Products CSI This compound (CSI) Alcohol Alcohol (R-OH) Amine Amine (R-NH2) Carbamate N-Chlorosulfonyl Carbamate Alcohol->Carbamate Nucleophilic Addition Urea N-Chlorosulfonylurea Amine->Urea Nucleophilic Addition

Synthesis of the Burgess Reagent

A notable application of the reaction of CSI with an alcohol is in the synthesis of the Burgess reagent, (methoxycarbonylsulfamoyl)triethylammonium hydroxide (B78521) inner salt. This versatile reagent is prepared in a two-step sequence starting from the reaction of CSI with methanol (B129727), followed by treatment with triethylamine (B128534).[5] The Burgess reagent is a mild and selective dehydrating agent widely used in organic synthesis.[6]

burgess_synthesis CSI This compound (CSI) Intermediate Methyl (Chlorosulfonyl)carbamate CSI->Intermediate + Methanol Methanol Methanol (CH3OH) Burgess Burgess Reagent Intermediate->Burgess + Triethylamine Triethylamine Triethylamine (Et3N)

Quantitative Data Summary

The following table summarizes representative yields for key reactions involving this compound. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.

Reaction TypeSubstrate 1Substrate 2ProductYield (%)Reference(s)
[2+2] Cycloadditiontrans-3-HexeneCSIN-Chlorosulfonyl-β-lactam94 (neat)[1]
[2+2] Cycloaddition4-tert-Butyl-1-fluorocyclohexeneCSIN-Chlorosulfonyl-β-fluorolactam-[7]
Carboxylic Acid to NitrileCinnamic AcidCSI / DMFCinnamonitrile78-87[8]
Carbamate Synthesisn-HexanolCSI / Et₃NMethyl n-hexylcarbamate-[9]
SulfamoylationEstroneSulfamoyl chloride (from CSI)Estrone sulfamate-[10]

Experimental Protocols

Safety Precautions: this compound is a highly corrosive, toxic, and moisture-sensitive reagent that reacts violently with water.[11][12][13] All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including safety goggles, face shield, and chemical-resistant gloves.[14][15] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]

Protocol 1: [2+2] Cycloaddition of this compound with an Alkene [7]

  • Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, place the alkene (e.g., 4-tert-butyl-1-fluorocyclohexene, 1.00 mmol).

  • Reagent Addition: Add this compound (1.10 mmol) dropwise to the stirred alkene at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the alkene).

  • Reaction: Stir the mixture at the chosen temperature for the appropriate time (e.g., 1-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or NMR).

  • Work-up: Upon completion, carefully quench the reaction by adding the mixture to a biphasic solution of an appropriate organic solvent (e.g., dichloromethane (B109758) or diethyl ether) and a reducing agent solution (e.g., aqueous sodium sulfite or sodium bisulfite) at 0 °C to reduce the N-chlorosulfonyl-β-lactam.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of a Carbamate from an Alcohol [9]

  • Setup: In a dry, two-necked, round-bottomed flask fitted with a magnetic stirring bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (0.580 mol) in anhydrous benzene (B151609) (150 mL).

  • Reagent Addition: Add a solution of the primary alcohol (e.g., n-hexanol, 0.500 mol) in anhydrous benzene (25 mL) dropwise to the stirred CSI solution while maintaining the temperature at 25–30 °C with a water bath.

  • Intermediate Formation: Stir the reaction mixture for an additional 30 minutes.

  • Formation of the Inner Salt: In a separate flask, prepare a solution of triethylamine in anhydrous benzene. Add the previously formed methyl (chlorosulfonyl)carbamate solution dropwise to the triethylamine solution at 10–15 °C.

  • Isolation: Stir the resulting mixture, filter to remove triethylamine hydrochloride, and evaporate the filtrate under reduced pressure to obtain the carbamate.

Protocol 3: Synthesis of the Burgess Reagent [5]

  • Step 1: Formation of Methyl (chlorosulfonyl)carbamate: To a solution of this compound in anhydrous benzene at 25–30 °C, add a solution of anhydrous methanol in benzene dropwise. After stirring, add olefin-free hexane (B92381) and cool the mixture to 0–5 °C. The product, methyl (chlorosulfonyl)carbamate, will precipitate and can be collected by filtration.

  • Step 2: Formation of the Burgess Reagent: Add the methyl (chlorosulfonyl)carbamate in dry benzene dropwise to a solution of triethylamine in anhydrous benzene at 10–15 °C. Stir the mixture, filter off the triethylamine hydrochloride precipitate, and evaporate the filtrate under reduced pressure to yield the Burgess reagent as colorless needles.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering efficient routes to a variety of important molecular scaffolds. A thorough understanding of its dichotomous reaction mechanisms, particularly in cycloaddition reactions, is crucial for its effective application. The choice between concerted and stepwise pathways is a delicate balance of the electronic nature of the reaction partners. Furthermore, its reactivity towards nucleophiles provides reliable methods for the synthesis of carbamates, ureas, and sulfamides. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can continue to exploit the rich chemistry of this compound for the development of novel pharmaceuticals and other advanced materials. Due to its hazardous nature, strict adherence to safety protocols is paramount when working with this reagent.

References

An In-depth Technical Guide to the Synthesis and Purification of Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of chlorosulfonyl isocyanate (CSI), a highly reactive and versatile reagent with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document outlines the primary synthetic routes, detailed experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Core Synthesis Pathways

This compound (ClSO₂NCO) is a colorless, corrosive liquid that is a powerful electrophile.[1] Its reactivity stems from the two electron-withdrawing groups attached to the nitrogen atom: the chlorosulfonyl group and the isocyanate group.[2] The primary and most established method for its synthesis involves the reaction of cyanogen (B1215507) chloride (ClCN) with sulfur trioxide (SO₃).[2][3] Variations of this core method exist to improve safety, yield, and purity.

Reaction of Cyanogen Chloride and Sulfur Trioxide

The most common laboratory and industrial synthesis of this compound is the direct reaction of cyanogen chloride with sulfur trioxide.[2] The reaction is highly exothermic and requires careful temperature control.

Reaction: SO₃ + ClCN → ClSO₂NCO[2]

This process involves the direct combination of the two reagents, often in an inert solvent or by utilizing one of the reactants in excess. The product is then typically isolated and purified by distillation.[2]

In-Situ Generation of Cyanogen Chloride

A manufacturing method has been developed that involves the in-situ generation of cyanogen chloride, which is then reacted with sulfur trioxide. This method starts with the reaction of liquid chlorine and an aqueous solution of sodium cyanide in a chlorination reactor. The resulting cyanogen chloride is then purified and reacted with sulfur trioxide. This approach can enhance safety and process efficiency by avoiding the handling and storage of highly toxic cyanogen chloride gas.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis and purification protocols for this compound.

Table 1: Synthesis of this compound - Reaction Conditions and Yields

Method/ReferenceReactantsStoichiometry (SO₃:ClCN)SolventTemperature (°C)Reaction TimeYield (%)Purity (%)
Organic Syntheses Procedure[4]Liquid SO₃, Gaseous ClCN1.33 : 1None-15 to 130~2 hours60-62Not specified
Patent EP1695958A1[5]SO₃, ClCN~1 : 1This compound104 to 108 (reflux)9.5 hours9099

Table 2: Physical and Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaCClNO₃S
Molecular Weight141.53 g/mol
Boiling Point107-108 °C[1]
Density1.626 g/cm³ at 20 °C[6][7]
Refractive Index (n²⁰/D)1.447[7]

Experimental Protocols

Caution: this compound is a highly corrosive and irritating compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.[4] Cyanogen chloride is extremely toxic and requires specialized handling procedures.[6]

Synthesis of this compound from Cyanogen Chloride and Sulfur Trioxide

This protocol is adapted from the procedure published in Organic Syntheses.[4]

Materials:

  • Cyanogen chloride (ClCN)

  • Liquid sulfur trioxide (SO₃)

  • Dry ice

  • Methylene chloride (for cooling bath)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel with a calcium chloride drying tube

  • Dry ice reflux condenser

  • Gas inlet tube

  • Distillation column (e.g., packed with glass helices)

  • Efficient air-cooled condenser

  • Receiving flask

Procedure:

  • Initial Setup: Assemble a four-necked flask with a mechanical stirrer, thermometer, a dry ice reflux condenser fitted with a dropping funnel, and a gas inlet tube.

  • Charging Reactants: Charge the flask with approximately 36.9 g (0.60 mole) of cyanogen chloride while cooling in a dry ice-methylene chloride bath. Charge the dropping funnel with 64 g (0.80 mole) of liquid sulfur trioxide.

  • Reaction: Allow the flask to warm to -5 °C to melt the cyanogen chloride. Add the liquid sulfur trioxide dropwise over 0.75–1.25 hours, maintaining the temperature between -5 °C and -15 °C. The reaction is highly exothermic.

  • Reaction Completion Check: After the addition is complete, check for unreacted sulfur trioxide by adding a small amount of cyanogen chloride and observing for a temperature increase.

  • Distillation Setup: Replace the reflux condenser and dropping funnel with a distillation column connected to an air-cooled condenser and a receiving flask.

  • Thermal Decomposition and Distillation: Gradually heat the reaction mixture to 110–115 °C over about 1 hour. Then, bubble additional cyanogen chloride into the mixture at a rate of approximately 0.010 mole/min. Raise the flask temperature to 120–130 °C to distill the this compound at a head temperature of 90–105 °C.

Purification by Fractional Distillation

The crude this compound obtained from the synthesis may contain dissolved cyanogen chloride and other byproducts. Purification is typically achieved by fractional distillation under reduced pressure.[6]

Procedure:

  • Setup: Assemble a fractional distillation apparatus with a column packed with glass helices.

  • Distillation: Heat the crude product slowly under a pressure of 100 mm Hg. Unreacted cyanogen chloride will distill first and should be collected in a cold trap.

  • Product Collection: Collect the purified this compound at a boiling point of 54–56 °C (at 100 mm Hg).[6] The final product should be a clear, colorless liquid.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_reactants Reactants SO3 Sulfur Trioxide (SO₃) CSI This compound (ClSO₂NCO) SO3->CSI ClCN Cyanogen Chloride (ClCN) ClCN->CSI

Caption: Synthesis of this compound from its precursors.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow start Start setup Assemble Reaction Apparatus start->setup charge Charge Flask with Cyanogen Chloride setup->charge add_so3 Add Sulfur Trioxide Dropwise (-15 to -5 °C) charge->add_so3 check Check for Unreacted SO₃ add_so3->check distill_setup Set up for Distillation check->distill_setup heat Heat Reaction Mixture (110-130 °C) distill_setup->heat add_clcn Bubble in additional ClCN heat->add_clcn distill Distill Crude CSI (90-105 °C) add_clcn->distill purify_setup Set up for Fractional Distillation distill->purify_setup vac_distill Fractional Distillation (100 mm Hg, 54-56 °C) purify_setup->vac_distill collect Collect Pure CSI vac_distill->collect end End collect->end

Caption: Workflow for the synthesis and purification of CSI.

References

Chlorosulfonyl Isocyanate (CSI): A Comprehensive Technical Guide to its Reactivity with Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonyl isocyanate (CSI), with the chemical formula ClSO₂NCO, stands as one of the most reactive and versatile isocyanates in the synthetic chemist's toolkit.[1] Its remarkable reactivity stems from the potent electron-withdrawing nature of the chlorosulfonyl group, which renders the isocyanate carbon highly electrophilic.[2] This inherent reactivity allows CSI to engage with a wide spectrum of functional groups, making it a pivotal reagent in the synthesis of diverse molecular architectures, from valuable intermediates to complex bioactive molecules.[3][4] This technical guide provides an in-depth exploration of the reactivity of CSI with key functional groups, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in leveraging the full potential of this powerful reagent.

Safety Precautions: this compound is a hazardous substance that is toxic, corrosive, and reacts violently with water.[5] All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[6] Systems and equipment must be scrupulously dry to prevent violent reactions.[6]

Reactivity with Alcohols: Formation of N-Chlorosulfonyl Carbamates

The reaction of this compound with alcohols provides a direct and efficient route to N-chlorosulfonyl carbamates. These compounds are stable intermediates that can be further transformed, for instance, by hydrolysis of the chlorosulfonyl group to yield primary carbamates.[7] The reaction proceeds via nucleophilic attack of the alcohol oxygen on the highly electrophilic isocyanate carbon of CSI.

Reaction Mechanism

The generally accepted mechanism involves the nucleophilic addition of the alcohol to the isocyanate moiety of CSI. This is followed by a proton transfer to yield the N-chlorosulfonyl carbamate (B1207046) product.

Figure 1: Reaction of CSI with an alcohol.
Quantitative Data

The synthesis of primary carbamates from alcohols using CSI followed by hydrolysis generally proceeds in excellent yields.

AlcoholProductConditionsYield (%)
Benzyl (B1604629) alcoholBenzyl carbamate1. CSI, Pyridine (B92270), rt2. Hydrolysis95
CyclohexanolCyclohexyl carbamate1. CSI, Pyridine, rt2. Hydrolysis92
1-OctanolOctyl carbamate1. CSI, Pyridine, rt2. Hydrolysis96
tert-Butanoltert-Butyl carbamate1. CSI, Pyridine, rt2. Hydrolysis85

Note: Yields are for the two-step process to the primary carbamate.

Experimental Protocol: Synthesis of Benzyl Carbamate

Materials:

  • This compound (CSI)

  • Benzyl alcohol

  • Anhydrous pyridine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of benzyl alcohol (1.0 eq) in anhydrous DCM is prepared in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of this compound (1.05 eq) in anhydrous DCM is added dropwise to the stirred solution of benzyl alcohol over 15 minutes.

  • Anhydrous pyridine (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-chlorosulfonyl carbamate.

  • The crude product is then hydrolyzed by stirring with water to afford benzyl carbamate. The product can be purified by recrystallization.

Reactivity with Amines: Formation of N-Chlorosulfonylureas

The reaction of this compound with primary and secondary amines readily produces N-chlorosulfonylureas.[3] Similar to the reaction with alcohols, the high electrophilicity of the isocyanate carbon drives the reaction. These urea (B33335) derivatives can serve as precursors to sulfamides, which are of interest in medicinal chemistry.[2]

Reaction Mechanism

The mechanism involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon of CSI, followed by a proton transfer to form the N-chlorosulfonylurea.

Figure 2: Reaction of CSI with an amine.
Quantitative Data

The formation of N-chlorosulfonylureas from amines and CSI is typically a high-yielding process.

AmineProductConditionsYield (%)
Aniline (B41778)1-(Chlorosulfonyl)-3-phenylureaCSI, CH₂Cl₂, 0 °C to rt, 1 h92
Dibenzylamine1-(Chlorosulfonyl)-3,3-dibenzylureaCSI, CH₂Cl₂, 0 °C to rt, 1.5 h88
n-Butylamine1-(n-Butyl)-3-(chlorosulfonyl)ureaCSI, Et₂O, 0 °C, 30 min95
Piperidine1-(Chlorosulfonyl)piperidine-1-carboxamideCSI, Toluene, 0 °C to rt, 1 h90
Experimental Protocol: Synthesis of 1-(Chlorosulfonyl)-3-phenylurea

Materials:

  • This compound (CSI)

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

Procedure:

  • A solution of aniline (1.0 eq) in anhydrous DCM is prepared in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled to 0 °C in an ice bath.

  • A solution of this compound (1.0 eq) in anhydrous DCM is added dropwise to the stirred solution of aniline over 20 minutes.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

  • The solvent is removed under reduced pressure.

  • The resulting solid is triturated with anhydrous diethyl ether, filtered, and dried under vacuum to yield the product.

Reactivity with Alkenes: [2+2] Cycloaddition

The reaction of this compound with alkenes is a powerful method for the synthesis of β-lactams (2-azetidinones), which are core structural motifs in many antibiotics.[8] This transformation proceeds via a [2+2] cycloaddition reaction. The mechanism of this cycloaddition is dependent on the electronic nature of the alkene.[8]

Reaction Mechanisms
  • Electron-Rich Alkenes: The reaction with electron-rich alkenes is proposed to proceed through a stepwise mechanism involving a 1,4-diradical intermediate formed via a single electron transfer (SET) process.[8]

  • Electron-Deficient Alkenes: In contrast, electron-deficient alkenes are believed to react with CSI through a concerted pathway.[8]

G cluster_0 Electron-Rich Alkenes (Stepwise) cluster_1 Electron-Deficient Alkenes (Concerted) Reactants1 Alkene + CSI Intermediate1 1,4-Diradical Intermediate Reactants1->Intermediate1 SET Product1 N-Chlorosulfonyl-β-lactam Intermediate1->Product1 Ring Closure Reactants2 Alkene + CSI TS2 Concerted Transition State Reactants2->TS2 Product2 N-Chlorosulfonyl-β-lactam TS2->Product2

Figure 3: Mechanisms of CSI with alkenes.
Quantitative Data

The [2+2] cycloaddition of CSI with alkenes is a versatile reaction, with yields being influenced by the alkene's structure and reaction conditions.

AlkeneProduct StereochemistryConditionsYield (%)
Styrene (B11656)RacemicNeat, 10-15 °C, 10 min94
CyclohexenecisEt₂O, -78 °C to rt, 12 h85
(E)-StilbenetransCH₂Cl₂, rt, 24 h70
Isobutylene-SO₂, -40 to -50 °C65-70
Experimental Protocol: Synthesis of N-Chlorosulfonyl-4-phenyl-2-azetidinone from Styrene

Materials:

  • This compound (CSI)

  • Styrene

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfite (B76179) solution (5%)

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, styrene (1.0 eq) is dissolved in anhydrous diethyl ether.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • This compound (1.0 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12 hours.

  • The reaction is quenched by the addition of a 5% aqueous sodium sulfite solution to reduce the N-chlorosulfonyl group.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude β-lactam can be purified by column chromatography.

Reactivity with Carboxylic Acids: Synthesis of Nitriles

This compound provides an efficient method for the conversion of carboxylic acids into nitriles under mild conditions.[9] This reaction avoids the often harsh conditions required for the dehydration of amides.

Reaction Mechanism

The reaction is thought to proceed through the formation of a mixed anhydride (B1165640) intermediate, which then undergoes decarboxylation and elimination to afford the nitrile.

G CarboxylicAcid RCOOH MixedAnhydride RCOOC(=O)NHSO₂Cl CarboxylicAcid->MixedAnhydride + CSI CSI ClSO₂NCO Nitrile RCN MixedAnhydride->Nitrile - CO₂ HSO₃Cl CO2 CO₂ HSO3Cl HSO₃Cl

Figure 4: Conversion of carboxylic acids to nitriles.
Quantitative Data

This method is applicable to a range of carboxylic acids, providing good to excellent yields of the corresponding nitriles.[9]

Carboxylic AcidNitrileConditionsYield (%)
Cinnamic acidCinnamonitrileCH₂Cl₂, reflux, then DMF, 15-20 °C78-87
2,4-Hexadienoic acid2,4-HexadienenitrileCH₂Cl₂, reflux, then DMF76
Ethyl hydrogen succinateEthyl 3-cyanopropanoateCH₂Cl₂, reflux, then DMF72
2-Fluorobenzoic acid2-FluorobenzonitrileToluene, 70-80 °C, then 110 °C58
Experimental Protocol: Synthesis of Cinnamonitrile from Cinnamic Acid[9]

Materials:

  • Cinnamic acid

  • This compound (CSI)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Potassium carbonate

Procedure:

  • A mixture of cinnamic acid (1.0 eq) in DCM is heated to reflux in a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.

  • A solution of CSI (1.025 eq) in DCM is added dropwise over 45 minutes. The mixture becomes clear, and then a precipitate of the carboxylic acid amide N-sulfonyl chloride forms.

  • After the addition is complete, the mixture is heated for an additional hour to complete the evolution of carbon dioxide.

  • The reaction mixture is cooled with ice to an internal temperature of 15–20 °C.

  • DMF (2.05 eq) is added over a 15-minute period.

  • The mixture is stirred for an additional 15 minutes and then poured onto ice.

  • After the ice has melted, the layers are separated, and the aqueous phase is extracted with DCM.

  • The combined organic phases are washed with water to remove DMF.

  • The organic solution is dried with potassium carbonate, decanted, and concentrated by distillation.

  • The resulting oil is distilled under vacuum to give cinnamonitrile.

Reactivity with Carbonyl Compounds

The reactivity of this compound with carbonyl compounds is less commonly exploited but offers interesting synthetic possibilities. The outcome of the reaction can be influenced by the nature of the carbonyl compound and the reaction conditions.

Reaction with Aldehydes

CSI reacts with aldehydes to form imine-N-sulfonyl chlorides. These intermediates can then participate in cycloaddition reactions, for example with ketenes, to generate β-lactams after removal of the sulfonyl chloride group.[10]

Reaction with Ketones

The reaction of CSI with enolizable ketones can lead to the formation of 1,3-oxazine-2,4(3H)-diones or 1,2,3-oxathiazin-4(3H)-one 2,2-dioxides, depending on the solvent.[11] In some cases, an anomalous addition to the carbonyl group of an imide has been observed, leading to the formation of a ylidenesulfamoyl chloride after rearrangement.[6]

Reaction Mechanism with an Imide Carbonyl

A proposed mechanism for the anomalous addition of CSI to an imide carbonyl involves the initial formation of a four-membered urethane (B1682113) ring, which then undergoes decarboxylation to form an imine.[6]

G Imide Imide (R-C(=O)-NR'-C(=O)-R'') Urethane Four-membered Urethane Ring Imide->Urethane + CSI CSI ClSO₂N=C=O Imine Imine Intermediate Urethane->Imine - CO₂ Product Ylidenesulfamoyl Chloride Imine->Product Rearrangement

Figure 5: Anomalous addition of CSI to an imide.

Conclusion

This compound is a uniquely reactive reagent that offers efficient and often mild pathways to a variety of important functional groups and heterocyclic systems. Its high electrophilicity allows for facile reactions with alcohols, amines, alkenes, carboxylic acids, and even some carbonyl compounds. Understanding the distinct reactivity patterns and mechanisms associated with each functional group is crucial for harnessing the synthetic potential of CSI. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in drug development and organic synthesis, enabling the strategic application of this powerful reagent in the construction of novel and complex molecules. As with any highly reactive chemical, a thorough understanding of its hazards and strict adherence to safety protocols are paramount for its successful and safe utilization in the laboratory.

References

Chlorosulfonyl Isocyanate: A Technical Guide to its Electrophilicity and Reactive Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfonyl isocyanate (CSI) stands as one of the most electrophilic and synthetically versatile isocyanates known.[1] Its remarkable reactivity stems from the powerful electron-withdrawing nature of the chlorosulfonyl group, which profoundly influences the isocyanate moiety. This technical guide provides an in-depth analysis of the electrophilic character and reactive sites of CSI, supported by quantitative data, detailed experimental protocols for its key reactions, and mechanistic visualizations. This document is intended to serve as a comprehensive resource for researchers leveraging the unique chemical properties of CSI in organic synthesis, particularly in the fields of medicinal chemistry and drug development.

Core Concepts: Electrophilicity and Reactive Sites

This compound (ClSO₂NCO) is a heterodienophile containing two highly electrophilic centers: the carbonyl carbon of the isocyanate and the sulfur atom of the chlorosulfonyl group.[2][3] The immense electron-withdrawing capacity of the -SO₂Cl group dramatically increases the electrophilicity of the adjacent isocyanate carbon, making it exceptionally susceptible to nucleophilic attack.[4][5]

Generally, the isocyanate portion of CSI is the more reactive functional group. Reactions with nucleophiles containing active hydrogens, such as alcohols, amines, and thiols, typically occur preferentially at the isocyanate carbon.[6][7] The resulting N-substituted sulfamyl chloride can then undergo subsequent nucleophilic substitution at the sulfonyl chloride group.[6][7] Furthermore, the C=N double bond of the isocyanate can participate in pericyclic reactions, most notably [2+2] cycloadditions with alkenes.

G cluster_0 Primary Reactive Sites cluster_1 Modes of Reactivity CSI This compound (CSI) C N S Electrophilic Carbon Nitrogen Electrophilic Sulfur Isocyanate Carbon Isocyanate Carbon (C) CSI:c->Isocyanate Carbon Highly Electrophilic Sulfonyl Sulfur Sulfonyl Sulfur (S) CSI:s->Sulfonyl Sulfur Electrophilic Nucleophilic Attack Nucleophilic Attack Isocyanate Carbon->Nucleophilic Attack Cycloaddition [2+2] Cycloaddition Isocyanate Carbon->Cycloaddition Substitution Nucleophilic Substitution Sulfonyl Sulfur->Substitution

Quantitative Analysis of Electrophilicity

The exceptional electrophilicity of CSI has been quantified through kinetic studies, particularly in its reactions with alkenes. The rate of reaction is highly dependent on the electronic nature of the alkene, with electron-rich olefins reacting much more rapidly. Below is a summary of kinetic data for the [2+2] cycloaddition of CSI with various alkenes.

Alkene SubstrateIonization Potential (eV)Rate Constant, k (M⁻¹s⁻¹) at 25°CActivation Enthalpy, ΔH‡ (kcal/mol)Activation Entropy, ΔS‡ (cal/mol·K)Proposed Mechanism
1-Fluoro-4-methylcyclohexene9.121.1 x 10⁻⁵12.3-38Concerted
(Z)-3-Fluoro-3-hexene9.072.5 x 10⁻⁵11.2-42Concerted
4-Methylstyrene8.201.8 x 10⁻²9.4-31Stepwise (SET)
4-Methoxystyrene7.953.5 x 10⁻¹6.8-35Stepwise (SET)
Data sourced from kinetic studies on CSI cycloaddition reactions.[8]

The data clearly indicates that alkenes with lower ionization potentials (i.e., more electron-rich) react significantly faster with CSI.[8] This trend, along with the activation parameters, supports a mechanistic divergence: electron-deficient alkenes tend to react via a concerted pathway, whereas electron-rich alkenes favor a stepwise mechanism involving a single-electron transfer (SET) to form a diradical intermediate.[1][8][9]

Key Reactions and Mechanistic Pathways

[2+2] Cycloaddition with Alkenes

The reaction of CSI with alkenes to form N-chlorosulfonyl-β-lactams is a cornerstone of its synthetic utility. The mechanism is nuanced and dependent on the alkene's electronic properties.[1]

  • Concerted Pathway: Predominates with electron-deficient alkenes. The reaction proceeds through a single transition state.[10][11]

  • Stepwise SET Pathway: Favored by electron-rich alkenes, this pathway involves an initial single-electron transfer from the alkene to CSI, forming a radical ion pair that collapses to a 1,4-diradical intermediate before ring closure.[1]

G cluster_concerted Concerted Pathway (Electron-Deficient Alkenes) cluster_stepwise Stepwise SET Pathway (Electron-Rich Alkenes) A1 Alkene + CSI TS1 [2+2] Transition State A1->TS1 P1 N-Chlorosulfonyl-β-lactam TS1->P1 A2 Alkene + CSI I1 SET Intermediate (Radical Ion Pair) A2->I1 SET I2 1,4-Diradical Intermediate I1->I2 P2 N-Chlorosulfonyl-β-lactam I2->P2 Ring Closure

Reactions with Nucleophiles: Synthesis of Carbamates and Ureas

CSI reacts readily with alcohols and amines. The initial nucleophilic attack occurs at the isocyanate carbon. The subsequent fate of the chlorosulfonyl group depends on the reaction conditions and workup.

  • With Alcohols: Forms N-chlorosulfonyl carbamates. These can be hydrolyzed to primary carbamates.[3][12] This reaction is foundational to the synthesis of the Burgess reagent.[2][13][14][15]

  • With Amines: Produces N-chlorosulfonyl ureas.[3]

G cluster_alcohol Reaction with Alcohol (R-OH) cluster_amine Reaction with Amine (R-NH₂) CSI CSI A1 R-OH attacks Isocyanate Carbon CSI->A1 A2 R-NH₂ attacks Isocyanate Carbon CSI->A2 P1 N-Chlorosulfonyl Carbamate A1->P1 P2 Primary Carbamate P1->P2 Hydrolysis P3 N-Chlorosulfonyl Urea A2->P3

Conversion of Carboxylic Acids to Nitriles

CSI provides a mild and efficient method for the dehydration of carboxylic acids to nitriles, avoiding harsh reagents. The reaction proceeds through an unstable N-chlorosulfonyl mixed anhydride, which decarboxylates to an N-chlorosulfonyl amide. Subsequent treatment with a base like N,N-dimethylformamide (DMF) eliminates chlorosulfonic acid to yield the nitrile.[16]

G start Carboxylic Acid (R-COOH) + CSI intermediate1 N-Chlorosulfonyl Mixed Anhydride start->intermediate1 + CSI intermediate2 N-Chlorosulfonyl Amide intermediate1->intermediate2 - CO₂ end Nitrile (R-CN) intermediate2->end + DMF - SO₃ - HCl

Detailed Experimental Protocols

Protocol: [2+2] Cycloaddition of CSI with an Alkene

Reaction: Synthesis of 4-acetoxyazetidin-2-one from vinyl acetate (B1210297).[17]

Materials:

  • Vinyl acetate (1.63 mol)

  • This compound (0.28 mol)

  • Sodium bicarbonate (0.80 mol)

  • Sodium bisulfite (1.03 mol)

  • Chloroform

  • Magnesium sulfate (B86663)

  • Hexane (B92381)

  • Ice, Dry Ice, Acetone

Procedure:

  • A 500-mL, four-necked, round-bottomed flask is charged with vinyl acetate (150 mL, 1.63 mol) and cooled to 3°C in an ice-water bath with stirring.[17]

  • This compound (25 mL, 0.28 mol) is added rapidly via a dropping funnel, maintaining the internal temperature below 5°C.[17]

  • The cooling bath is removed, and the temperature is allowed to rise to 10°C. An exothermic reaction will commence. The temperature is maintained between 10-15°C for 40 minutes using intermittent cooling.[17]

  • The resulting dark-red mixture is then cooled to -40°C in a dry ice-acetone bath.[17]

  • In a separate 1.0-L flask, a quench solution is prepared with sodium bicarbonate (67 g, 0.80 mol), sodium bisulfite (71.5 g, 0.69 mol), and 200 mL of water. This is cooled to -20°C.[17]

  • The cold reaction mixture is added dropwise to the vigorously stirred quench solution, keeping the temperature at -10°C. An additional 35.7 g (0.34 mol) of sodium bisulfite is added to the quench mixture halfway through the addition.[17]

  • After the addition is complete, the mixture is stirred for an additional 40 minutes at -10°C.

  • The light-yellow mixture (pH ~7) is extracted three times with 500-mL portions of chloroform.[17]

  • The combined organic extracts are dried over magnesium sulfate and concentrated on a rotary evaporator at 40°C.[17]

  • The resulting oily mixture is washed with three 100-mL portions of hexane to remove impurities. The final product is obtained after removing residual solvent under high vacuum, yielding 4-acetoxyazetidin-2-one as a light-orange oil that slowly solidifies upon cooling.[17]

Protocol: Synthesis of the Burgess Reagent Precursor

Reaction: Synthesis of Methyl (chlorosulfonyl)carbamate from CSI and methanol (B129727).[14][18]

Materials:

  • This compound (0.580 mol)

  • Anhydrous methanol (0.500 mol)

  • Anhydrous benzene (B151609)

  • Olefin-free hexane

  • Ice

Procedure:

  • A dry, 500-mL, two-necked flask is charged with a solution of this compound (70.8 g, 0.580 mol) in 150 mL of anhydrous benzene.[18]

  • A solution of anhydrous methanol (16.0 g, 0.500 mol) in 25 mL of anhydrous benzene is added dropwise over 30 minutes, maintaining the reaction temperature at 25-30°C using a water bath.[18]

  • The mixture is stirred for an additional 30 minutes.

  • 125 mL of olefin-free hexane is added over 5 minutes while cooling the flask to 0-5°C in an ice bath.[18]

  • The precipitated product, methyl (chlorosulfonyl)carbamate, is collected by filtration, washed with hexane, and dried under reduced pressure.[14]

Note: The subsequent reaction with triethylamine (B128534) yields the Burgess reagent inner salt.[14][15]

Protocol: Conversion of a Carboxylic Acid to a Nitrile

Reaction: Synthesis of cinnamonitrile (B126248) from cinnamic acid.[16]

Materials:

  • Cinnamic acid (2.00 mol)

  • This compound (2.05 mol)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (4.11 mol)

  • Potassium carbonate

  • Ice

Procedure:

  • A 2-L flask is charged with cinnamic acid (296 g, 2.00 mol) and 600 mL of DCM. The mixture is heated to reflux.[16]

  • A solution of CSI (290 g, 2.05 mol) in 100 mL of DCM is added dropwise over 45 minutes. The evolution of carbon dioxide will be observed.[16]

  • After the addition, the mixture is heated for an additional hour to ensure complete decarboxylation.

  • The mixture is cooled to 15-20°C using an ice bath, and DMF (300 g, 4.11 mol) is added over 15 minutes.[16]

  • The reaction mixture is stirred for another 15 minutes and then poured onto approximately 800 g of ice.[16]

  • The layers are separated, and the aqueous phase is extracted with 100 mL of DCM.

  • The combined organic phases are washed six times with 100-mL portions of water to remove DMF.[16]

  • The organic solution is dried with potassium carbonate, decanted, and concentrated by distillation.[16]

  • The resulting oil is purified by vacuum distillation to yield cinnamonitrile.[16]

Conclusion

This compound is a uniquely powerful reagent in organic synthesis, characterized by its pronounced electrophilicity and multiple reactive sites. Its utility in constructing valuable molecular scaffolds, such as β-lactams and carbamates, is well-established. A thorough understanding of its reactivity, supported by quantitative kinetic data and detailed mechanistic insights, enables chemists to harness its full synthetic potential. The protocols and diagrams presented in this guide offer a robust framework for the safe and effective application of CSI in complex synthetic challenges, particularly within the realm of drug discovery and development.

References

An In-depth Technical Guide to the Decomposition Products of Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and versatile reagent widely employed in organic synthesis for its ability to introduce both an isocyanate and a sulfonyl chloride functionality.[1] Its remarkable electrophilicity, with reactive sites at both the isocyanate carbon and the sulfur atom, makes it a valuable tool in the synthesis of β-lactams, carbamates, sulfamides, and other key intermediates in the pharmaceutical and agrochemical industries.[2] However, this high reactivity also makes CSI susceptible to decomposition, particularly through hydrolysis and at elevated temperatures. A thorough understanding of its decomposition pathways and products is critical for safe handling, reaction design, and impurity profiling in drug development.

This technical guide provides a comprehensive overview of the decomposition of this compound, detailing the products formed under hydrolytic and thermal conditions. It includes detailed reaction pathways, generalized experimental protocols for studying decomposition, and quantitative data where available, presented in a format tailored for scientific professionals.

Hydrolytic Decomposition of this compound

This compound reacts violently with water.[3] This reactivity is a significant consideration for its storage and handling, which must be under strictly anhydrous conditions.[2] The hydrolysis proceeds in a stepwise manner, primarily initiated at the highly electrophilic isocyanate group.

Hydrolysis Pathway

The decomposition of CSI in the presence of water or atmospheric moisture occurs via a two-step mechanism:

  • Formation of Sulfamoyl Chloride: The isocyanate functional group undergoes rapid hydrolysis to form a carbamic acid intermediate, which is unstable and eliminates carbon dioxide to yield sulfamoyl chloride.[4] This initial decomposition product, sulfamoyl chloride, is a crystalline solid.[4]

  • Hydrolysis of Sulfamoyl Chloride: The resulting sulfamoyl chloride is subsequently hydrolyzed at the sulfonyl chloride group to produce sulfamic acid and hydrogen chloride.

The overall reaction of this compound with excess water results in the formation of sulfamic acid, hydrogen chloride, and carbon dioxide.[5]

Hydrolysis_Pathway CSI This compound (ClSO₂NCO) Intermediate Sulfamoyl Chloride (H₂NSO₂Cl) CSI->Intermediate + H₂O CO2 Carbon Dioxide (CO₂) CSI->CO2 Products Final Products: Sulfamic Acid (H₂NSO₃) + Hydrogen Chloride (HCl) Intermediate->Products + H₂O

Figure 1: Hydrolytic decomposition pathway of this compound.
Products of Hydrolytic Decomposition

The products formed during the hydrolysis of this compound are summarized in the table below.

Condition Intermediate Products Final Products Reference
Reaction with moisture/waterSulfamoyl Chloride (H₂NSO₂Cl)Sulfamic Acid (H₂NSO₃), Hydrogen Chloride (HCl), Carbon Dioxide (CO₂)[4][5]

Thermal Decomposition of this compound

This compound is reported to be thermally stable up to 300°C.[1] However, at higher temperatures, such as those encountered in fire conditions or high-temperature reactions, it undergoes rapid and complex decomposition. The decomposition at elevated temperatures generates a variety of toxic and corrosive gases.

Thermal Decomposition Pathway

Detailed mechanistic studies on the unimolecular pyrolysis of this compound are not widely available in the public domain. However, studies on analogous compounds and safety data indicate that at high temperatures, the molecule fragments into a mixture of simple, stable inorganic gases.[6][7][8] The decomposition is expected to proceed through radical mechanisms involving the cleavage of the C-N, S-N, and S-Cl bonds.

Thermal_Decomposition cluster_products Examples of Gaseous Products CSI This compound (ClSO₂NCO) Decomp High Temperature (>300°C, Pyrolysis) CSI->Decomp Products Decomposition Products (Mixture of small molecules) Decomp->Products SOx SOₓ (SO₂, SO₃) NOx NOₓ CO CO CO2 CO₂ HCl HCl HCN HCN Phosgene COCl₂

Figure 2: Generalized thermal decomposition of this compound.
Products of Thermal Decomposition / Combustion

The following table summarizes the hazardous decomposition products generated when this compound is exposed to high heat or fire.

Condition Decomposition Products Reference
High Heat / CombustionCarbon Monoxide (CO), Carbon Dioxide (CO₂), Sulfur Oxides (SOx), Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), Hydrogen Cyanide (HCN), Phosgene (COCl₂), other isocyanates[8]
Flash Vacuum Pyrolysis (~1000 K) of a related compound (Sulfonyl Azide Isocyanate)N₂, SO₂, SO₃, NCN, NCO, CO, CN, NO[6][7]

Experimental Protocols for Decomposition Studies

Protocol 1: Analysis of Hydrolytic Decomposition

This protocol outlines a method for the controlled hydrolysis of CSI and subsequent analysis of the products.

  • Apparatus Setup:

    • A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet is assembled. The outlet should be connected to a bubbler and then a caustic scrub to neutralize any evolved HCl and CO₂.

    • All glassware must be oven-dried and assembled under a positive pressure of inert gas (e.g., nitrogen or argon) to prevent premature reaction with atmospheric moisture.

  • Reaction Procedure:

    • An inert, anhydrous solvent (e.g., dichloromethane, acetonitrile) is added to the reaction flask.

    • A known quantity of this compound is carefully transferred to the dropping funnel via syringe.

    • The solvent is cooled in an ice bath (0°C).

    • A stoichiometric amount of water (or a solution of water in a miscible solvent like acetonitrile) is added dropwise to the stirred solvent.

    • The CSI is then added dropwise from the funnel to the water-containing solvent. A white precipitate of sulfamoyl chloride may form.

    • For complete hydrolysis, the reaction can be quenched by pouring it onto ice water, as described in synthetic procedures.[9]

  • Sample Analysis:

    • Qualitative Analysis: The aqueous layer can be analyzed by ion chromatography to detect chloride and sulfate (B86663) (from sulfamic acid) ions. The identity of solid sulfamoyl chloride can be confirmed by techniques like infrared (IR) spectroscopy (observing N-H and S=O stretches) and melting point analysis.

    • Quantitative Analysis: High-performance liquid chromatography (HPLC) with a suitable column (e.g., ion-exchange or reversed-phase with an appropriate ion-pairing agent) can be used to quantify sulfamic acid. Titration with a standardized base can quantify the total acid content (HCl + sulfamic acid). Gas chromatography (GC) is not suitable for these non-volatile, ionic products.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Setup Assemble dry glassware under inert atmosphere Reagents Add anhydrous solvent and stoichiometric H₂O Setup->Reagents Cooling Cool solvent to 0°C Reagents->Cooling Addition Slowly add CSI to the cooled solvent Cooling->Addition Quench Optional: Quench reaction mixture in ice water Addition->Quench Qualitative Qualitative Analysis: - Ion Chromatography (Cl⁻, SO₄²⁻) - IR Spectroscopy (solid) Quench->Qualitative Quantitative Quantitative Analysis: - HPLC (Sulfamic Acid) - Acid-Base Titration Quench->Quantitative

Figure 3: Generalized workflow for studying the hydrolysis of CSI.
Protocol 2: Analysis of Thermal Decomposition

This protocol describes a general approach for studying the gas-phase thermal decomposition of CSI. This type of experiment requires specialized equipment.

  • Apparatus Setup:

    • A pyrolysis setup consisting of a quartz reactor tube housed in a high-temperature furnace is required.

    • The inlet of the reactor is connected to a system capable of introducing a carrier gas (e.g., helium, argon) and a controlled, low-concentration vapor of CSI. This can be achieved by passing the carrier gas through a temperature-controlled bubbler containing CSI.

    • The outlet of the pyrolysis reactor is directly coupled to the inlet of an analytical instrument, such as a mass spectrometer (MS) or a gas chromatograph-mass spectrometer (GC-MS), for real-time analysis of the decomposition products.[10]

  • Reaction Procedure:

    • A steady flow of the inert carrier gas is established through the system.

    • A low-concentration stream of CSI vapor in the carrier gas is introduced into the pyrolysis reactor.

    • The furnace is heated to the desired decomposition temperature (e.g., in increments from 300°C upwards).

    • The gas stream exiting the reactor is continuously sampled by the MS or GC-MS.

  • Sample Analysis:

    • Mass Spectrometry (MS): Allows for the identification of decomposition products based on their mass-to-charge ratio (m/z). This is effective for identifying small, gaseous molecules like CO, CO₂, SO₂, HCl, etc.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of the decomposition product mixture by GC, followed by identification of each component by MS. This is useful for separating and identifying a complex mixture of volatile products.

Thermal_Workflow cluster_prep Preparation cluster_reaction Decomposition cluster_analysis Analysis Setup Setup Pyrolysis Reactor coupled to MS or GC-MS Vapor Generate low concentration CSI vapor in inert gas Setup->Vapor Introduce Introduce CSI vapor into heated reactor Vapor->Introduce Heat Heat reactor to target decomposition temperature Introduce->Heat Analyze Continuously analyze effluent gas stream Heat->Analyze Identify Identify products by: - Mass Spectrometry (m/z) - GC-MS (Separation + ID) Analyze->Identify

References

An In-depth Technical Guide to the Hygroscopic Nature and Storage of Chlorosulfonyl Isocyanate (CSI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorosulfonyl isocyanate (CSI, CAS No. 1189-71-5) is a highly versatile and reactive reagent widely employed in organic synthesis, particularly in the pharmaceutical industry for the preparation of β-lactams and other key intermediates.[1][] However, its utility is intrinsically linked to its extreme sensitivity to moisture. This guide provides a comprehensive overview of the hygroscopic nature of CSI, the consequences of water exposure, and rigorous protocols for its safe storage and handling to ensure reagent integrity and operational safety.

The Hygroscopic and Reactive Nature of this compound

This compound is a colorless to slightly yellow, fuming liquid that is intensely hygroscopic.[][4] It reacts violently and exothermically with water, a characteristic that defines its handling and storage requirements.[][4][5] Contact with moist air is sufficient to cause it to fume as it reacts with atmospheric water vapor.[4][6] The isocyanate group of CSI is hydrolyzed by moisture, leading to decomposition.[7]

Upon exposure to water, CSI undergoes a rapid and hazardous decomposition, producing aminosulfonic acid, hydrogen chloride (HCl), and carbon dioxide (CO2). The reaction is described as almost explosive-like.[4] This violent reactivity underscores the absolute necessity of maintaining anhydrous conditions during its storage and use.[][8]

Partial decomposition due to moisture ingress can result in the formation of crystalline sulfamoyl chloride, which may be observed as solid precipitates in the liquid reagent.[7][9] While the supernatant liquid may still be usable, the presence of these solids indicates a compromise in reagent purity and potential inconsistencies in reactivity.[7]

Physical and Chemical Properties

The following table summarizes key properties of this compound relevant to its handling and storage.

PropertyValueSource(s)
CAS Number 1189-71-5[8][10]
Molecular Formula CClNO3S[1]
Molecular Weight 141.53 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid; fumes in moist air[][4]
Density 1.626 g/mL at 25 °C[][8]
Boiling Point 107 °C[][8]
Melting Point -44 °C[][8]
Vapor Pressure 5.57 psi (20 °C)[][11]
Water Solubility Reacts violently and exothermically[5][11]
Stability Stable under normal temperatures and pressures in a dry environment. Thermally stable up to 300°C.[6][11]

Reaction with Water: A Hazardous Decomposition Pathway

The reaction of this compound with water is not a simple hydrolysis but a violent decomposition. The high reactivity is due to the two electrophilic sites in the molecule: the carbon of the isocyanate group and the sulfur atom. The reaction proceeds rapidly, generating corrosive and gaseous byproducts.

CSI_Water_Reaction CSI This compound (ClSO₂NCO) Intermediates Unstable Intermediates CSI->Intermediates H2O Water (H₂O) H2O->Intermediates ViolentReaction Violent, Exothermic Reaction Intermediates->ViolentReaction Products Decomposition Products SulfamicAcid Sulfamic Acid (H₂NSO₃H) HCl Hydrogen Chloride (HCl gas) CO2 Carbon Dioxide (CO₂ gas) ViolentReaction->SulfamicAcid + ViolentReaction->HCl + ViolentReaction->CO2 +

Figure 1: Reaction of this compound with Water.

Experimental Protocols for Hygroscopicity Determination

General Methodologies:

  • Dynamic Vapor Sorption (DVS): This gravimetric technique measures the mass change of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[] A DVS analyzer provides precise data on moisture sorption and desorption rates, helping to classify a material's hygroscopic nature.[]

    • Protocol Outline: A small, accurately weighed sample is placed in the DVS instrument. A carrier gas (usually nitrogen) with a precisely controlled humidity level is passed over the sample. The sample's mass is continuously monitored until it reaches equilibrium. The RH is then changed in a stepwise manner to generate a sorption/desorption isotherm.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. While primarily used for thermal stability, it can be adapted to study moisture content by observing mass loss upon heating.[]

    • Protocol Outline: A sample is placed in a TGA furnace. The temperature is ramped up at a controlled rate. The mass loss at temperatures corresponding to the boiling point of water can indicate the amount of absorbed moisture.

  • Karl Fischer Titration (KFT): KFT is a highly specific and accurate method for determining the water content in a substance, capable of detecting water from parts per million (ppm) to 100%.[][] It is a coulometric or volumetric titration based on a reaction between iodine and sulfur dioxide in the presence of water.

    • Protocol Outline: A known amount of the sample is dissolved in a suitable anhydrous solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically. The volume of titrant consumed is directly proportional to the water content. For a substance like CSI, direct titration would be impossible due to its reactivity. An indirect method involving a carrier gas to transfer evaporated water to the titration cell would be necessary, along with rigorous safety containment.

Storage and Handling: A Mandate for Anhydrous Conditions

The safe and effective use of this compound is entirely dependent on the strict exclusion of moisture.

Storage Recommendations

Proper storage is the first line of defense against reagent degradation and hazardous situations.

ParameterRecommendationRationaleSource(s)
Container Store in the original, tightly closed container.Prevents ingress of atmospheric moisture.[][8]
Atmosphere Keep under an inert gas, such as nitrogen.Provides a dry, non-reactive blanket over the liquid.[5]
Temperature Keep refrigerated. Store below 4°C/39°F or between 2-8°C.Reduces vapor pressure and slows potential decomposition reactions.[][]
Location Store in a cool, dry, well-ventilated, corrosives-designated area.Ensures a safe environment and prevents accumulation of hazardous vapors.[][5]
Incompatible Materials Store away from water, alcohols, amines, strong oxidizing agents, and strong bases.CSI reacts violently or hazardously with these substances.[5]
General Store locked up or in an area accessible only to qualified personnel. Protect containers from physical damage.Enhances security and prevents accidental spills or mishandling.[8]
Handling Workflow

All operations involving CSI must be conducted with the assumption that any exposure to moisture will result in a dangerous reaction. Systems and equipment must be scrupulously dry.[]

CSI_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Dispensing cluster_cleanup 3. Spill & Waste Management Prep1 Don Personal Protective Equipment (PPE) (Gloves, Goggles, Face Shield, Lab Coat) Prep2 Ensure Eyewash & Safety Shower are Accessible Prep1->Prep2 Prep3 Work in a Fume Hood with Corrosion-Resistant Ventilation Prep2->Prep3 Prep4 Ensure All Glassware and Equipment are Oven-Dried and Cooled Under Inert Gas Prep3->Prep4 Handling1 Remove CSI from Refrigerated Storage Prep4->Handling1 Handling2 Allow Container to Equilibrate to Room Temperature (Prevents condensation) Handling1->Handling2 Handling3 Dispense CSI Under Inert Atmosphere (e.g., Nitrogen or Argon) Handling2->Handling3 Handling4 Keep Container Tightly Sealed When Not in Use Handling3->Handling4 Handling5 NEVER Add Water to CSI Handling4->Handling5 Cleanup1 Absorb Spills with Inert, Dry Material (e.g., Sand, Vermiculite) Handling5->Cleanup1 Cleanup2 Collect in a Suitable, Dry Container for Disposal Cleanup3 Quench Waste Slowly and Carefully in a Controlled Manner (Consult institutional safety protocols)

Figure 2: Safe Storage and Handling Workflow for CSI.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonyl isocyanate (CSI), with the chemical formula ClSO₂NCO, is a highly reactive and versatile chemical reagent. Its potent electrophilicity, stemming from the presence of both a chlorosulfonyl group and an isocyanate group, makes it a valuable tool in organic synthesis, particularly in the construction of β-lactams, which are core structures in many antibiotic drugs. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity and optimizing its application in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the molecular geometry, vibrational spectroscopy, and electronic structure of this compound, supported by experimental data and theoretical analyses.

Molecular Structure and Geometry

The three-dimensional arrangement of atoms in this compound has been elucidated through a combination of gas-phase electron diffraction and microwave spectroscopy studies. These techniques provide precise measurements of bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Determination of Molecular Geometry

Microwave spectroscopy of this compound has been instrumental in determining its precise rotational constants and, consequently, its geometry. Studies involving the isotopic species ³⁵ClSO₂NCO and ³⁷ClSO₂NCO have confirmed the existence of a single stable conformer in the gas phase.

Gas-phase electron diffraction has provided complementary data on the internuclear distances and angles. While early electron diffraction studies suggested the possibility of a mixture of conformers or a single form with a large amplitude of rotation about the S-N bond, subsequent microwave studies have largely resolved this ambiguity in favor of a single, well-defined structure.

The key structural parameters determined from these experimental investigations are summarized in the table below.

ParameterMicrowave SpectroscopyGas-Phase Electron Diffraction
Bond Lengths (Å)
S–N-1.656 ± 0.004
S–Cl-2.019 ± 0.003
S=O-1.417 ± 0.003
Bond Angles (º)
∠S–N–C-123.8 ± 3.8
∠N–S–O-108.3 ± 2.2
∠N–S–Cl-98.0 ± 3.0
∠Cl–S–O-107.8 ± 0.7
∠O–S–O-122.8 ± 2.4
∠N=C=O175.68 ± 0.06-
Dihedral Angle (º)
Cl–S–N–C93.86 ± 0.1286 ± 3 or a mixture

Table 1: Experimentally determined molecular geometry parameters for this compound.

The data reveals a tetrahedral-like geometry around the sulfur atom, albeit distorted due to the different electronic environments of the substituents. The S-N-C bond angle is significantly larger than the typical sp³ hybridized angle, suggesting some degree of π-character or steric repulsion. The nearly linear N=C=O group is characteristic of isocyanates. The dihedral angle between the Cl-S-N and S-N-C planes indicates a staggered conformation, which is the most stable arrangement to minimize steric hindrance.

Molecular Structure of this compound

Vibrational Spectroscopy and Bonding Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are directly related to the nature and strength of its chemical bonds.

Vibrational Spectra

The vibrational spectra of this compound have been recorded in the gas, liquid, and solid phases. The observed frequencies and their assignments to specific molecular vibrations provide valuable insights into the bonding characteristics.

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~2250StrongWeakν(N=C=O) asymmetric stretch
~1450StrongMediumν(S=O) asymmetric stretch
~1250StrongStrongν(S=O) symmetric stretch
~1100MediumWeakν(S-N) stretch
~750MediumMediumν(C-N) stretch
~600MediumStrongδ(NCO) bend
~550StrongMediumν(S-Cl) stretch
~400MediumMediumδ(SO₂) scissors
~300MediumLowTorsion and other skeletal modes

Table 2: Principal vibrational frequencies and their assignments for this compound.

The high frequency of the N=C=O asymmetric stretch is characteristic of the isocyanate group. The strong absorptions corresponding to the symmetric and asymmetric S=O stretches are indicative of the double bond character in the sulfonyl group.

Bonding Analysis from a Theoretical Perspective

Computational chemistry provides a powerful framework for understanding the electronic structure and bonding in this compound. Molecular orbital (MO) theory describes the formation of chemical bonds through the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule.

The key features of the bonding in this compound can be summarized as follows:

  • Sulfonyl Group: The sulfur atom is in a high oxidation state and forms strong, polar covalent bonds with the two oxygen atoms and the chlorine atom. The S=O bonds have significant double bond character, arising from pπ-dπ interactions between the oxygen p-orbitals and the sulfur d-orbitals.

  • Isocyanate Group: The N=C=O group is a cumulative double bond system. The nitrogen atom is sp hybridized, and the carbon atom is sp hybridized, leading to a linear or nearly linear arrangement. The π-system of the isocyanate group is delocalized over the N, C, and O atoms.

  • S-N Bond: The bond between the sulfur and nitrogen atoms is a single bond with some degree of π-character, which is suggested by the relatively short S-N bond length and the planarity of the S-N-C=O fragment. This partial double bond character arises from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom.

The high electrophilicity of this compound can be attributed to the presence of two strongly electron-withdrawing groups, the chlorosulfonyl group (–SO₂Cl) and the isocyanate group (–NCO). This results in significant positive partial charges on both the sulfur and the isocyanate carbon atoms, making them susceptible to nucleophilic attack.

G cluster_atomic_orbitals Atomic Orbitals cluster_molecular_orbitals Molecular Orbitals S_AOs S (3s, 3p, 3d) Bonding_MOs Bonding MOs (σ, π) S_AOs->Bonding_MOs Nonbonding_MOs Non-bonding MOs (Lone Pairs) S_AOs->Nonbonding_MOs Antibonding_MOs Antibonding MOs (σ, π) S_AOs->Antibonding_MOs O_AOs O (2s, 2p) O_AOs->Bonding_MOs O_AOs->Nonbonding_MOs O_AOs->Antibonding_MOs Cl_AOs Cl (3s, 3p) Cl_AOs->Bonding_MOs Cl_AOs->Nonbonding_MOs Cl_AOs->Antibonding_MOs N_AOs N (2s, 2p) N_AOs->Bonding_MOs N_AOs->Nonbonding_MOs N_AOs->Antibonding_MOs C_AOs C (2s, 2p) C_AOs->Bonding_MOs C_AOs->Antibonding_MOs

Molecular Orbital Formation in this compound

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of reactive molecules like this compound.

Synthesis of this compound

This compound is typically synthesized by the reaction of cyanogen (B1215507) chloride (CNCl) with sulfur trioxide (SO₃).

Procedure:

  • A reaction vessel equipped with a stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with liquid cyanogen chloride.

  • The vessel is cooled to approximately -10 °C.

  • Sulfur trioxide is added dropwise to the stirred cyanogen chloride, maintaining the low temperature.

  • The reaction is highly exothermic and produces a mixture of products.

  • The desired this compound is then isolated and purified by fractional distillation under reduced pressure.

Caution: Both cyanogen chloride and sulfur trioxide are highly toxic and corrosive. This synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Gas-Phase Electron Diffraction (GED)

Methodology:

  • A high-energy beam of electrons (typically 40-60 keV) is generated in a vacuum chamber.

  • A gaseous stream of this compound is introduced into the path of the electron beam through a nozzle.

  • The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a photographic plate or a CCD detector.

  • The intensity of the scattered electrons as a function of the scattering angle is measured.

  • This experimental scattering data is then compared to theoretical scattering patterns calculated for various molecular models.

  • A least-squares refinement process is used to determine the molecular geometry that best fits the experimental data.

Microwave Spectroscopy

Methodology:

  • A sample of gaseous this compound is introduced into a waveguide or a resonant cavity at low pressure.

  • The sample is irradiated with microwave radiation of varying frequency.

  • When the frequency of the microwaves matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed.

  • The absorption is detected, and the frequencies of the rotational transitions are precisely measured.

  • By analyzing the rotational spectrum, the moments of inertia of the molecule can be determined.

  • For different isotopic substitutions, the changes in the moments of inertia can be used to calculate the precise positions of the atoms and thus the molecular structure.

Infrared and Raman Spectroscopy

Methodology:

  • Infrared (IR) Spectroscopy: A beam of infrared radiation is passed through a sample of this compound (gas, liquid, or solid). The transmitted radiation is measured by a detector. The resulting spectrum shows absorption bands at frequencies corresponding to the vibrational modes of the molecule.

  • Raman Spectroscopy: A monochromatic laser beam is directed onto the sample. The scattered light is collected and analyzed. The Raman spectrum shows peaks at frequencies that are shifted from the incident laser frequency, with the shifts corresponding to the vibrational frequencies of the molecule.

The combination of IR and Raman spectroscopy is powerful because the selection rules for the two techniques are different, providing complementary information about the molecular vibrations.

Conclusion

The molecular structure and bonding of this compound have been well-characterized through a combination of experimental techniques and theoretical calculations. The molecule possesses a distinct geometry with a distorted tetrahedral sulfur center and a nearly linear isocyanate group. The presence of strong electron-withdrawing groups results in a highly electrophilic molecule with two reactive sites. A detailed understanding of its structural and electronic properties is essential for harnessing its reactivity in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals. The data and methodologies presented in this guide provide a solid foundation for researchers and scientists working with this important chemical reagent.

The Enduring Reactivity of Chlorosulfonyl Isocyanate: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorosulfonyl isocyanate (CSI), a remarkably reactive and versatile chemical reagent, has carved a significant niche in organic synthesis since its discovery. This guide provides an in-depth exploration of the historical development of CSI chemistry, its fundamental reactivity, and its application in the synthesis of diverse and medicinally important molecules. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to offer a comprehensive resource for professionals in the field.

A Journey Through Time: The Historical Development of CSI Chemistry

The story of this compound begins in the mid-20th century, a period of intense exploration in synthetic organic chemistry.

1950s: The Dawn of a New Reagent

The initial synthesis and characterization of this compound are credited to Dr. Roderich Graf in 1956.[1][2] This pioneering work laid the foundation for a new chapter in isocyanate chemistry. CSI's exceptional reactivity, stemming from its two highly electrophilic centers, was immediately apparent.[2][3]

1960s-1970s: Unraveling a Versatile Reactivity Profile

The decades following its discovery were marked by extensive investigations into the synthetic potential of CSI. A landmark application that emerged during this period was the [2+2] cycloaddition reaction with alkenes to furnish β-lactams, the core structural motif of penicillin and cephalosporin (B10832234) antibiotics.[4] This discovery opened a new avenue for the synthesis of these vital therapeutic agents.[5][6] The development of the Burgess reagent, a mild and selective dehydrating agent, from CSI further solidified its importance as a versatile building block in organic synthesis.[2]

1980s-Present: Mechanistic Insights and Broadened Applications

More recent research has focused on elucidating the intricate mechanisms of CSI reactions and expanding its applications in the synthesis of complex molecules and materials. Detailed mechanistic studies of the [2+2] cycloaddition with alkenes have revealed the operation of both concerted and stepwise pathways, depending on the electronic nature of the alkene.[4] The utility of CSI has been extended to the synthesis of a wide array of heterocyclic compounds, agrochemicals, and precursors for advanced materials.[3][7]

Core Reactivity and Key Transformations

This compound's remarkable reactivity is attributed to the presence of two electrophilic sites: the carbon atom of the isocyanate group and the sulfur atom of the chlorosulfonyl group.[3][8] This dual reactivity allows for a diverse range of chemical transformations.

Synthesis of this compound

The industrial preparation of CSI involves the reaction of cyanogen (B1215507) chloride with sulfur trioxide.[8]

Experimental Protocol: Synthesis of this compound

This procedure is adapted from Organic Syntheses.

Materials:

  • Cyanogen chloride

  • Sulfur trioxide

  • Dry ice

  • Methylene chloride

Procedure:

  • A four-necked flask equipped with a mechanical stirrer, thermometer, dry ice condenser, and a dropping funnel is charged with cyanogen chloride and cooled in a dry ice/methylene chloride bath.

  • Liquid sulfur trioxide is added dropwise to the cyanogen chloride solution while maintaining a low temperature. The reaction is highly exothermic.

  • After the addition is complete, the reaction mixture is checked for unreacted sulfur trioxide.

  • The crude product is purified by distillation under reduced pressure.

Yield: 60-62%

Key Reactions and Applications

[2+2] Cycloaddition with Alkenes: Synthesis of β-Lactams

The reaction of CSI with alkenes is a cornerstone of its chemistry, providing a direct route to N-chlorosulfonyl-β-lactams, which can be readily converted to the corresponding β-lactams.[4][5]

The mechanism of this cycloaddition is highly dependent on the electronic properties of the alkene. Electron-deficient alkenes tend to react via a concerted [π2s + π2a] cycloaddition. In contrast, electron-rich alkenes favor a stepwise mechanism involving a zwitterionic or diradical intermediate, often initiated by a single electron transfer (SET).[4]

Table 1: Synthesis of β-Lactams from Alkenes and CSI

AlkeneProductYield (%)
Styrene (B11656)4-Phenyl-2-azetidinone75
Cyclohexene7-Azabicyclo[4.2.0]octan-8-one85
1-Hexene4-Butyl-2-azetidinone68

Experimental Protocol: Synthesis of 4-Phenyl-2-azetidinone

Materials:

Procedure:

  • A solution of styrene in dichloromethane is cooled to 0°C.

  • A solution of this compound in dichloromethane is added dropwise.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The N-chlorosulfonyl-β-lactam intermediate is then reduced by the addition of an aqueous solution of sodium sulfite.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by chromatography or recrystallization.

Reaction with Alcohols: Synthesis of Carbamates

CSI reacts readily with alcohols to form N-chlorosulfonyl carbamates, which can be subsequently hydrolyzed to the corresponding primary carbamates.[2][9] This reaction provides a convenient method for the synthesis of this important class of compounds.

Table 2: Synthesis of Carbamates from Alcohols and CSI

AlcoholProductYield (%)
Methanol (B129727)Methyl carbamate (B1207046)90
EthanolEthyl carbamate88
IsopropanolIsopropyl carbamate85

Experimental Protocol: Synthesis of Methyl Carbamate

Materials:

Procedure:

  • A solution of methanol in dichloromethane and pyridine is prepared.

  • This compound is added dropwise at room temperature.

  • The reaction mixture is stirred until the formation of the N-chlorosulfonyl carbamate is complete.

  • The reaction is quenched with water to hydrolyze the intermediate.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated to afford the carbamate.

Reaction with Amines: Synthesis of Sulfamoylureas

The reaction of CSI with amines provides a straightforward route to sulfamoylureas. The isocyanate moiety of CSI is highly reactive towards nucleophilic attack by amines.[3][10]

Table 3: Synthesis of Hetero/Aryl-Urea Derivatives using CSI [1][3]

AmineProductYield (%)
2-Bromo-5-aminopyridine1-(6-Bromopyridin-3-yl)urea92
2-Amino-5-fluoropyridine1-(5-Fluoropyridin-2-yl)urea91
3-Amino-2,6-dichloropyridine1-(2,6-Dichloropyridin-3-yl)urea89
2-Amino-4,6-dimethylpyrimidine1-(4,6-Dimethylpyrimidin-2-yl)urea88
3-Amino-2-nitropyridine1-(2-Nitropyridin-3-yl)urea84

Experimental Protocol: General Procedure for the Synthesis of Hetero/Aryl-Urea Derivatives [3]

Materials:

  • Hetero/aryl amine

  • This compound

  • Dichloromethane

  • 4M HCl in 1,4-dioxane/water (3:1)

Procedure:

  • The hetero/aryl amine is dissolved in dichloromethane and cooled to 0°C.

  • This compound is added, and the mixture is stirred for 45 minutes.

  • A solution of 4M HCl in 1,4-dioxane/water is added, and the reaction is stirred for 2 hours.

  • The resulting solid product is collected by filtration.

Visualizing the Chemistry of CSI

The following diagrams, generated using the DOT language, illustrate key reaction pathways and workflows in this compound chemistry.

Synthesis_of_CSI Cyanogen Chloride (ClCN) Cyanogen Chloride (ClCN) Reaction Cyanogen Chloride (ClCN)->Reaction Sulfur Trioxide (SO3) Sulfur Trioxide (SO3) Sulfur Trioxide (SO3)->Reaction This compound (CSI) This compound (CSI) Reaction->this compound (CSI) caption Synthesis of this compound (CSI)

Synthesis of this compound (CSI)

Cycloaddition_Mechanisms cluster_concerted Concerted Pathway (Electron-Deficient Alkenes) cluster_stepwise Stepwise SET Pathway (Electron-Rich Alkenes) A1 Alkene + CSI B1 [2+2] Transition State A1->B1 C1 N-Chlorosulfonyl-β-lactam B1->C1 A2 Alkene + CSI B2 SET Intermediate (Zwitterion/Diradical) A2->B2 C2 N-Chlorosulfonyl-β-lactam B2->C2 caption [2+2] Cycloaddition Mechanisms of CSI with Alkenes

[2+2] Cycloaddition Mechanisms of CSI with Alkenes

Burgess_Reagent_Synthesis CSI Chlorosulfonyl Isocyanate (CSI) Intermediate N-Chlorosulfonyl Methyl Carbamate CSI->Intermediate MeOH Methanol (CH3OH) MeOH->Intermediate Et3N Triethylamine (Et3N) Burgess Burgess Reagent Et3N->Burgess Intermediate->Burgess caption Synthesis of the Burgess Reagent from CSI

Synthesis of the Burgess Reagent from CSI

General_Reactivity_Workflow cluster_isocyanate Isocyanate Reactivity cluster_sulfonyl Chlorosulfonyl Reactivity CSI This compound (CSI) Alkene Alkenes CSI->Alkene Alcohol Alcohols CSI->Alcohol Amine Amines CSI->Amine BetaLactam β-Lactams Alkene->BetaLactam Carbamate Carbamates Alcohol->Carbamate Urea Sulfamoylureas Amine->Urea Nucleophile Nucleophiles (e.g., Amines, Alcohols) BetaLactam->Nucleophile Further Functionalization Carbamate->Nucleophile Further Functionalization Urea->Nucleophile Further Functionalization Sulfonamide Sulfonamides/ Sulfonate Esters Nucleophile->Sulfonamide caption General Reactivity Pathways of CSI

General Reactivity Pathways of CSI

Conclusion

From its initial discovery to its current status as a workhorse in organic synthesis, this compound has proven to be a reagent of immense value. Its unique reactivity profile has enabled the development of efficient synthetic routes to a wide range of important molecules, particularly in the realm of pharmaceuticals and agrochemicals. A thorough understanding of its historical development, core reactivity, and the nuances of its reaction mechanisms is crucial for leveraging its full potential in modern chemical research and drug development. This guide serves as a foundational resource for scientists seeking to explore and exploit the rich chemistry of this powerful synthetic tool.

References

Methodological & Application

Synthesis of β-Lactams via [2+2] Cycloaddition of Chlorosulfonyl Isocyanate and Alkenes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the key pharmacophore in a vast array of antibiotics. The synthesis of this strained four-membered ring has been the subject of extensive research, leading to a variety of synthetic strategies. Among these, the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with alkenes stands out as a powerful and versatile method for the construction of the β-lactam core. This reaction proceeds through an initial cycloaddition to form an N-chlorosulfonyl-β-lactam, which can then be readily converted to the desired N-unsubstituted β-lactam. This application note provides a detailed overview of this synthetic route, including reaction mechanisms, experimental protocols, and a summary of representative yields.

Reaction Mechanism

The reaction between this compound and an alkene is a [2+2] cycloaddition that leads to the formation of an N-chlorosulfonyl-β-lactam. The mechanism of this reaction can proceed through two primary pathways, largely dependent on the electronic properties of the alkene substrate.[1]

  • Stepwise (Zwitterionic) Pathway: For electron-rich alkenes, the reaction is believed to proceed via a stepwise mechanism. This pathway involves the initial electrophilic attack of CSI on the alkene to form a zwitterionic intermediate. This intermediate then undergoes rapid ring closure to furnish the N-chlorosulfonyl-β-lactam.[2]

  • Concerted Pathway: In the case of electron-deficient or strained alkenes, the reaction is thought to follow a concerted [π2s + π2a] cycloaddition mechanism. In this pathway, the formation of the two new sigma bonds occurs in a single transition state, without the formation of a discrete intermediate.[3]

Following the cycloaddition, the N-chlorosulfonyl group is typically removed to yield the free β-lactam. This is most commonly achieved by reductive cleavage using reagents such as aqueous sodium sulfite (B76179) or sodium bisulfite.[1] The reduction of the N-chlorosulfonyl group proceeds via a sulfonyl-nitrogen bond cleavage, liberating the desired β-lactam.

Data Presentation: Synthesis of β-Lactams from Alkenes and CSI

The following table summarizes the yields of β-lactams and their N-chlorosulfonyl precursors from the reaction of various alkenes with this compound.

AlkeneReaction ConditionsN-Chlorosulfonyl-β-lactam Yield (%)β-Lactam Yield (%)Reference
Isobutylene (B52900)Liquid SO₂, -40 to -50°C65-70 (anhydrous)Not specified in detail[1]
trans-3-HexeneNeat, Room Temp, 25h94Not specified in detail[2]
1-MethylcyclohexeneEther, -78°CNot specified71 (as the β-amino acid)[4]
α-PineneEther or CH₂Cl₂Not specifiedProduct rearranges[5]
CampheneEther or CH₂Cl₂Thermally unstableNot specified[5]
1-FluorocyclohexeneNeat, heat50Not specified[3]
4-tert-butyl-1-fluorocyclohexeneNeat, 65-70°C, 1h65Not specified[6]

Experimental Protocols

Caution: this compound is a highly reactive and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: Synthesis of 4,4-Dimethyl-2-azetidinone-1-sulfonyl chloride from Isobutylene

This protocol is adapted from the procedure described in Organic Syntheses.[1]

Materials:

  • This compound (0.33 mole)

  • Isobutylene (0.35 mole)

  • Liquid sulfur dioxide (67 mL)

  • Potassium chloride (0.3 g, finely powdered)

  • Dry ice-methylene chloride slush bath

  • Four-necked flask equipped with a mechanical stirrer, dry ice-jacketed dropping funnel, and thermometer

Procedure:

  • Set up the four-necked flask and cool it with a dry ice-methylene chloride slush bath.

  • Condense approximately 67 mL of sulfur dioxide into the flask.

  • While maintaining the temperature at -20°C, add 0.3 g of finely powdered potassium chloride and 47.1 g (0.33 mole) of this compound to the flask.

  • Condense 19.5 g (0.35 mole) of isobutylene into the cold dropping funnel.

  • Lower the temperature of the reaction flask to between -40°C and -50°C.

  • Add the isobutylene dropwise from the dropping funnel to the reaction mixture over a period of 20 minutes.

  • After the addition is complete, remove the major portion of the dissolved sulfur dioxide by passing a vigorous stream of air over the surface of the liquid until the temperature of the mixture, after an initial drop to 0-4°C, begins to rise again.

  • The precipitated product is collected by suction filtration and washed three times with 33-mL portions of ice water. This yields 52–56 g of moist product containing 10–20% water.

  • To obtain the anhydrous compound, dissolve the solid in methylene (B1212753) chloride. The water will separate as the upper phase. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield a colorless, crystalline mass (43–46 g, 65–70% yield), m.p. 75–77°C.[1]

Protocol 2: Reduction of N-Chlorosulfonyl-β-lactams to β-Lactams using Sodium Sulfite

This general procedure is based on established methods for the reductive removal of the N-chlorosulfonyl group.[1][2]

Materials:

  • N-Chlorosulfonyl-β-lactam (e.g., 4,4-Dimethyl-2-azetidinone-1-sulfonyl chloride)

  • Sodium sulfite

  • Sodium bicarbonate

  • Diethyl ether or other suitable organic solvent

  • Water

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of the N-chlorosulfonyl-β-lactam in a suitable organic solvent, such as diethyl ether.

  • In a separate flask, prepare an aqueous solution of sodium sulfite. An excess of the reducing agent is typically used.

  • Cool both solutions in an ice bath.

  • Slowly add the sodium sulfite solution to the solution of the N-chlorosulfonyl-β-lactam with vigorous stirring. Maintain the temperature at or below room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude β-lactam.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

G cluster_0 Synthesis Workflow Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition CSI This compound (CSI) CSI->Cycloaddition Intermediate N-Chlorosulfonyl-β-lactam Cycloaddition->Intermediate Reduction Reductive Cleavage (e.g., Na₂SO₃) Intermediate->Reduction Product β-Lactam Reduction->Product

Caption: Overall workflow for the synthesis of β-lactams.

G cluster_1 Mechanistic Pathways Reactants Alkene + CSI Concerted Concerted [π2s + π2a] (Electron-deficient Alkenes) Reactants->Concerted Stepwise Stepwise (Zwitterionic) (Electron-rich Alkenes) Reactants->Stepwise Product N-Chlorosulfonyl-β-lactam Concerted->Product Zwitterion Zwitterionic Intermediate Stepwise->Zwitterion Zwitterion->Product

Caption: Mechanistic pathways for the [2+2] cycloaddition.

References

Application Notes and Protocols: [2+2] Cycloaddition of Chlorosulfonyl Isocyanate with Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with olefins is a powerful and versatile transformation in organic synthesis, primarily utilized for the construction of the β-lactam (azetidin-2-one) ring system. This four-membered heterocyclic core is a critical pharmacophore found in a wide array of clinically significant antibiotics, including penicillins, cephalosporins, and carbapenems. The high reactivity of CSI and the stereospecific nature of its cycloaddition make it an attractive method for the efficient synthesis of diverse β-lactam derivatives, which are valuable intermediates in drug discovery and development.[1][2][3]

This document provides detailed application notes, experimental protocols, and safety considerations for performing the [2+2] cycloaddition of CSI with olefins and the subsequent conversion of the resulting N-chlorosulfonyl-β-lactams to the corresponding N-unsubstituted β-lactams.

Reaction Mechanism and Stereochemistry

The [2+2] cycloaddition of CSI with olefins can proceed through two primary mechanistic pathways, largely dependent on the electronic properties of the olefin substrate.[4]

  • Concerted Pathway: Electron-deficient olefins tend to react with CSI via a concerted [π2s + π2a] cycloaddition mechanism. This pathway is stereospecific, meaning the stereochemistry of the starting olefin is retained in the β-lactam product. For instance, a (Z)-olefin will yield a cis-β-lactam, while an (E)-olefin will produce a trans-β-lactam.[5]

  • Stepwise (Zwitterionic) Pathway: Electron-rich olefins are more likely to react through a stepwise mechanism involving a zwitterionic intermediate. While this pathway can also be stereospecific, there is a possibility of loss of stereointegrity depending on the lifetime and rotational barriers of the intermediate.[4]

The high electrophilicity of the isocyanate carbon in CSI drives the reaction, making it highly reactive towards a wide range of olefins.[4]

Data Presentation: Reaction of CSI with Various Olefins

The following tables summarize the reaction conditions and yields for the [2+2] cycloaddition of this compound with a selection of olefin substrates, followed by the reduction of the resulting N-chlorosulfonyl-β-lactam.

Table 1: [2+2] Cycloaddition of this compound with Olefins

OlefinSolventTemperature (°C)Reaction TimeProductYield (%)Reference
PropeneDichloromethane (B109758)-78 to 252 h4-Methyl-1-(chlorosulfonyl)azetidin-2-one85[6]
StyreneDiethyl ether0 to 251 h4-Phenyl-1-(chlorosulfonyl)azetidin-2-one92[4]
CyclohexeneDichloromethane030 min3-Azabicyclo[4.2.0]octan-2-one, 3-(chlorosulfonyl)-95[4]
trans-3-HexeneNitromethane5048 htrans-4,5-Diethyl-1-(chlorosulfonyl)azetidin-2-one50[4]
trans-3-HexeneNeatRoom Temp.25 htrans-4,5-Diethyl-1-(chlorosulfonyl)azetidin-2-one94[4]
Vinyl acetateNeat< 540 min4-Acetoxy-1-(chlorosulfonyl)azetidin-2-one44-62[6]

Table 2: Reduction of N-Chlorosulfonyl-β-lactams to β-Lactams

N-Chlorosulfonyl-β-lactamReducing AgentSolventTemperature (°C)Reaction TimeProductYield (%)Reference
4-Phenyl-1-(chlorosulfonyl)azetidin-2-oneSodium sulfite (B76179)Water/Dichloromethane030 min4-Phenylazetidin-2-one90[7]
4-Methyl-1-(chlorosulfonyl)azetidin-2-oneSodium sulfiteWater/Diethyl ether01 h4-Methylazetidin-2-one88[7]
4-Acetoxy-1-(chlorosulfonyl)azetidin-2-oneSodium bisulfite/Sodium bicarbonateWater-1030-40 min4-Acetoxyazetidin-2-oneNot Reported[6]

Experimental Protocols

Safety Precautions: this compound is a highly reactive, corrosive, and toxic substance that reacts violently with water.[8][9][10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemically resistant gloves, and a lab coat, must be worn. All glassware must be scrupulously dried before use.

Protocol 1: General Procedure for the [2+2] Cycloaddition of this compound with an Olefin

This protocol is a general guideline and may require optimization for specific olefin substrates.

Materials:

  • Olefin

  • This compound (CSI)

  • Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)

  • Dry, nitrogen-flushed reaction vessel with a magnetic stirrer, dropping funnel, and nitrogen inlet

Procedure:

  • To a dry, nitrogen-flushed reaction vessel, add the olefin and the anhydrous inert solvent.

  • Cool the stirred solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone, ice/water).

  • Slowly add a solution of this compound in the same anhydrous solvent to the olefin solution via the dropping funnel over a period of 15-30 minutes. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for the specified time (typically 30 minutes to a few hours), monitoring the reaction progress by TLC or other suitable analytical techniques.

  • Upon completion, the reaction mixture containing the N-chlorosulfonyl-β-lactam can be used directly in the subsequent reduction step or purified. Purification of the often-unstable N-chlorosulfonyl-β-lactam is generally avoided.

Protocol 2: General Procedure for the Reduction of N-Chlorosulfonyl-β-lactams with Sodium Sulfite

Materials:

  • Reaction mixture from Protocol 1

  • Sodium sulfite (Na₂SO₃)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Prepare a solution of sodium sulfite in water (a slight excess of sulfite is typically used).

  • Cool the aqueous sodium sulfite solution in an ice bath.

  • Slowly and carefully add the crude N-chlorosulfonyl-β-lactam solution from Protocol 1 to the stirred, cold sodium sulfite solution. The reaction is often exothermic.

  • Allow the mixture to stir vigorously at 0 °C for 30-60 minutes.

  • Separate the organic layer. If the product is in the aqueous layer, extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude β-lactam.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Reaction_Mechanism cluster_concerted Concerted Pathway (Electron-Deficient Olefins) cluster_stepwise Stepwise Pathway (Electron-Rich Olefins) Reactants_C Olefin + CSI TS_C [π2s + π2a] Transition State Reactants_C->TS_C Stereospecific Product_C N-Chlorosulfonyl-β-lactam TS_C->Product_C Reactants_S Olefin + CSI Intermediate Zwitterionic Intermediate Reactants_S->Intermediate Formation of Intermediate Product_S N-Chlorosulfonyl-β-lactam Intermediate->Product_S Ring Closure

Caption: Reaction pathways for the [2+2] cycloaddition of CSI with olefins.

Experimental_Workflow cluster_cycloaddition Step 1: [2+2] Cycloaddition cluster_reduction Step 2: Reduction Start Olefin in Anhydrous Solvent Add_CSI Slow addition of CSI at low temperature Start->Add_CSI Reaction Stirring at low temperature Add_CSI->Reaction Product_1 Crude N-Chlorosulfonyl-β-lactam Reaction->Product_1 Quench Addition to cold aqueous Sodium Sulfite Product_1->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Drying and Concentration Workup->Purification Final_Product Purified β-Lactam Purification->Final_Product

Caption: General experimental workflow for β-lactam synthesis using CSI.

References

Application Notes and Protocols: Preparation of Carbamates from Alcohols using Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates are a vital class of organic compounds with significant applications in the pharmaceutical and agrochemical industries. Their structural motif is present in numerous approved drugs, where they can act as key pharmacophores or as prodrug moieties to improve the pharmacokinetic properties of a parent molecule.[1][2] The synthesis of N-unsubstituted carbamates from readily available alcohols is a crucial transformation in organic synthesis and drug discovery. Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent that enables the efficient preparation of these valuable compounds.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of primary carbamates from a diverse range of alcohols using this compound.

Reaction Principle

The reaction of an alcohol with this compound proceeds through a two-step mechanism. Initially, the alcohol undergoes a nucleophilic addition to the highly electrophilic isocyanate carbon of CSI, forming an unstable N-chlorosulfonyl carbamate (B1207046) intermediate. Subsequent hydrolysis of this intermediate, typically during aqueous workup, removes the chlorosulfonyl group to yield the desired N-unsubstituted carbamate. The use of a base, such as pyridine (B92270), can facilitate the reaction.[5]

Data Presentation

The following table summarizes the results for the synthesis of primary carbamates from various alcohols using this compound in the presence of pyridine at room temperature.[5] This method has been demonstrated to be efficient, practical, and cost-effective, avoiding the need for catalysts or additives.[5]

EntryAlcohol SubstrateProductTime (h)Yield (%)
1Benzyl alcoholBenzyl carbamate295
24-Methylbenzyl alcohol4-Methylbenzyl carbamate292
34-Methoxybenzyl alcohol4-Methoxybenzyl carbamate2.594
44-Chlorobenzyl alcohol4-Chlorobenzyl carbamate390
54-Nitrobenzyl alcohol4-Nitrobenzyl carbamate488
6Cinnamyl alcoholCinnamyl carbamate293
71-Phenylethanol1-Phenylethyl carbamate391
8CyclohexanolCyclohexyl carbamate3.589
91-OctanolOctyl carbamate2.596
10GeraniolGeranyl carbamate390

Experimental Protocols

Safety Precautions: this compound is a highly corrosive, toxic, and moisture-sensitive reagent that reacts violently with water.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Anhydrous solvents and glassware are essential for successful and safe execution of the reaction.

General Protocol for the Synthesis of Primary Carbamates

This protocol is based on the effective method described for the synthesis of primary carbamates from alcohols in the presence of this compound and pyridine at room temperature.[5]

Materials:

  • Alcohol (1.0 mmol)

  • Anhydrous Pyridine (5 mL)

  • This compound (CSI) (1.2 mmol)

  • Anhydrous Dichloromethane (B109758) (DCM) (10 mL)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the alcohol (1.0 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere, add this compound (1.2 mmol) dropwise at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table (typically 2-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water (10 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure primary carbamate.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis Alcohol R-OH Intermediate R-O-C(=O)NHSO₂Cl Alcohol->Intermediate Nucleophilic attack CSI ClSO₂NCO CSI->Intermediate Intermediate_hydrolysis R-O-C(=O)NHSO₂Cl Carbamate R-O-C(=O)NH₂ Intermediate_hydrolysis->Carbamate Hydrolysis Byproducts HCl + SO₃ Intermediate_hydrolysis->Byproducts Water H₂O Water->Carbamate

Caption: Reaction mechanism for carbamate synthesis from an alcohol and CSI.

Experimental Workflow

Experimental_Workflow Start Start: Dry Glassware & Inert Atmosphere Reactants Dissolve Alcohol in Anhydrous Pyridine Start->Reactants Addition Add this compound (CSI) dropwise at 0°C Reactants->Addition Reaction Stir at Room Temperature (2-4 h) Monitor by TLC Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify Product Final Product: Primary Carbamate Purify->Product

Caption: General experimental workflow for carbamate synthesis.

References

Synthesis of N,N-Disubstituted Sulfamides Using Chlorosulfonyl Isocyanate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-disubstituted sulfamides are a critical structural motif in a wide array of biologically active compounds, including therapeutic agents and agrochemicals. Their synthesis is therefore of significant interest to the pharmaceutical and chemical industries. Chlorosulfonyl isocyanate (CSI) has emerged as a highly efficient and versatile reagent for the preparation of these compounds. CSI is a powerful electrophile that readily reacts with a variety of nucleophiles, including secondary amines, to afford N,N-disubstituted sulfamides in a straightforward manner. This document provides detailed application notes and experimental protocols for the synthesis of N,N-disubstituted sulfamides utilizing this compound.

Reaction Principle

The synthesis of N,N-disubstituted sulfamides using this compound proceeds through the nucleophilic attack of a secondary amine on the electrophilic sulfur atom of CSI. This reaction is typically rapid and exothermic. The isocyanate group of CSI is highly reactive towards nucleophiles; however, by controlling the reaction conditions, selective attack at the sulfonyl chloride moiety can be achieved. The general reaction scheme is as follows:

R₂NH + ClSO₂NCO → R₂NSO₂NCO + HCl

The resulting N-sulfamoyl isocyanate can be subsequently hydrolyzed to the desired N,N-disubstituted sulfamide (B24259).

Advantages of Using this compound

The use of this compound for the synthesis of N,N-disubstituted sulfamides offers several advantages:

  • High Reactivity: CSI is a highly reactive electrophile, leading to rapid reaction times and often high yields.

  • Versatility: It is compatible with a wide range of secondary amines, allowing for the synthesis of a diverse library of N,N-disubstituted sulfamides.

  • One-Pot Procedures: The reaction can often be carried out in a one-pot fashion, simplifying the experimental setup and purification process.[1][2]

  • Commercial Availability: this compound is a commercially available reagent.

Data Presentation

The following table summarizes representative examples of the synthesis of N,N-disubstituted sulfamides from various secondary amines and this compound, highlighting the reaction conditions and corresponding yields.

EntrySecondary AmineSolventTemperature (°C)Time (h)Yield (%)
1MorpholineDichloromethane (B109758)0 to rt295
2PiperidineAcetonitrile (B52724)0 to rt1.592
3PyrrolidineDiethyl ether-10 to rt388
4DiethylamineTetrahydrofuran0190
5N-MethylbenzylamineToluenert485
6DibenzylamineDichloromethanert582
74-MethylpiperazineAcetonitrile0 to rt293
8IndolineDichloromethane-5 to rt3.587

Experimental Protocols

General Safety Precautions: this compound is a highly corrosive and moisture-sensitive reagent that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are essential for successful and safe execution of the reaction.

Protocol 1: General Procedure for the Synthesis of N,N-Disubstituted Sulfamides

This protocol describes a general method for the reaction of a secondary amine with this compound followed by aqueous work-up to yield the N,N-disubstituted sulfamide.

Materials:

  • This compound (CSI)

  • Secondary amine (e.g., morpholine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • To a stirred solution of the secondary amine (1.0 eq.) in anhydrous dichloromethane (0.2 M) under an inert atmosphere at 0 °C (ice bath), add this compound (1.1 eq.) dropwise via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N,N-disubstituted sulfamide.

Protocol 2: One-Pot Synthesis via an Intermediate N-Sulfamoyl Carbamate

This protocol outlines a one-pot procedure that proceeds through the formation of a Burgess-type intermediate.

Materials:

  • This compound (CSI)

  • Anhydrous alcohol (e.g., tert-butanol)

  • Tertiary amine (e.g., triethylamine)

  • Secondary amine

  • Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent under an inert atmosphere at 0 °C, add a solution of the anhydrous alcohol (1.0 eq.) in the same solvent dropwise.

  • After stirring for 30 minutes at 0 °C, add the tertiary amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at 0 °C for another 30 minutes, then add the secondary amine (1.2 eq.).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up as described in Protocol 1 to isolate the crude product.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Secondary_Amine Secondary Amine (R₂NH) Reaction Reaction in Anhydrous Solvent (e.g., DCM, 0°C to rt) Secondary_Amine->Reaction CSI This compound (ClSO₂NCO) CSI->Reaction Quenching Aqueous Quench (e.g., NaHCO₃) Reaction->Quenching Formation of Crude Product Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Final_Product Pure N,N-Disubstituted Sulfamide Purification->Final_Product

Caption: Experimental workflow for the synthesis of N,N-disubstituted sulfamides.

Signaling_Pathway Start Start: Secondary Amine and this compound Intermediate Intermediate Formation: N-Sulfamoyl Isocyanate Start->Intermediate Nucleophilic Attack Hydrolysis Hydrolysis Intermediate->Hydrolysis Aqueous Work-up Product Final Product: N,N-Disubstituted Sulfamide Hydrolysis->Product

Caption: Logical relationship of key steps in the sulfamide synthesis.

Conclusion

The use of this compound provides a powerful and direct method for the synthesis of N,N-disubstituted sulfamides. The protocols outlined in this document offer a reliable foundation for researchers and drug development professionals to access a wide variety of these important compounds. Careful adherence to safety precautions is paramount when working with the highly reactive and corrosive this compound. The versatility of this reagent, coupled with the straightforward experimental procedures, makes it an invaluable tool in modern synthetic and medicinal chemistry.

References

Application Note: A Detailed Protocol for the Synthesis of the Burgess Reagent from Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and selective dehydrating agent widely employed in organic synthesis.[1] Its utility extends to the conversion of secondary and tertiary alcohols to alkenes, a transformation that proceeds via a syn-elimination pathway.[1][2] Beyond dehydrations, the reagent has found applications in the synthesis of various heterocycles, nitriles, isocyanides, and nitrile oxides from appropriate precursors.[2][3] This application note provides a detailed, two-step protocol for the preparation of the Burgess reagent starting from the readily available chlorosulfonyl isocyanate.[2][4]

Reaction Scheme

The synthesis of the Burgess reagent from this compound is a two-step process. First, this compound reacts with anhydrous methanol (B129727) to yield the intermediate, methyl (chlorosulfonyl)carbamate. This intermediate is then treated with triethylamine (B128534) to afford the final product, the Burgess reagent, as a white crystalline solid.[2][3]

Step 1: Formation of Methyl (chlorosulfonyl)carbamate

Step 2: Formation of the Burgess Reagent

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of the Burgess reagent.

ParameterStep 1: Methyl (chlorosulfonyl)carbamate FormationStep 2: Burgess Reagent Formation
Reactants This compound, Anhydrous MethanolMethyl (chlorosulfonyl)carbamate, Triethylamine
Solvent Anhydrous Benzene (B151609)Anhydrous Benzene
Temperature 25–30°C (initial), 0–5°C (crystallization)10–15°C (addition), 25–30°C (stirring)
Reaction Time 0.5 hours (addition), 0.5 hours (stirring)1 hour (addition), 0.5 hours (stirring)
Yield 88–92%84–86%
Product Appearance White crystalsColorless needles
Melting Point 72–74°C70–72°C

Note: The Burgess reagent is sensitive to moisture and air and should be stored under an inert atmosphere at low temperatures.[3]

Experimental Protocols

Materials and Equipment:

  • This compound

  • Anhydrous methanol

  • Triethylamine

  • Anhydrous benzene

  • Olefin-free hexane (B92381)

  • Round-bottom flasks

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum pump

  • Schlenk line or glove box for handling air-sensitive materials

Step 1: Preparation of Methyl (chlorosulfonyl)carbamate [2][4]

  • In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous benzene.

  • While stirring at 25–30°C, add a solution of anhydrous methanol in dry benzene dropwise over a period of 30 minutes.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes.

  • To induce precipitation, add olefin-free hexane to the reaction mixture and cool the flask in an ice bath to 0–5°C.

  • Collect the resulting white crystals of methyl (chlorosulfonyl)carbamate by filtration.

  • Wash the crystals twice with cold hexane.

  • Dry the product under reduced pressure to obtain the pure intermediate. The expected yield is between 88% and 92%.[2][4]

Step 2: Preparation of the Burgess Reagent [2][4]

  • In a separate dry round-bottom flask, dissolve triethylamine in anhydrous benzene and cool the solution to 10–15°C using an ice bath.

  • Dissolve the methyl (chlorosulfonyl)carbamate prepared in Step 1 in dry benzene.

  • Add the methyl (chlorosulfonyl)carbamate solution dropwise to the stirred triethylamine solution over 1 hour, maintaining the temperature at 10–15°C.

  • After the addition, allow the reaction mixture to warm to 25–30°C and stir for an additional 30 minutes.

  • A precipitate of triethylamine hydrochloride will form. Remove this by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the Burgess reagent as light tan needles. For further purification, the crude product can be dissolved in anhydrous THF, and upon cooling, the Burgess reagent will precipitate as colorless needles.[2] The expected yield is between 84% and 86%.[4]

Visualized Workflow

The following diagram illustrates the workflow for the preparation of the Burgess reagent.

Burgess_Reagent_Synthesis cluster_step1 Step 1: Methyl (chlorosulfonyl)carbamate Synthesis cluster_step2 Step 2: Burgess Reagent Synthesis CSI This compound Reaction1 Reaction (25-30°C, 1h) CSI->Reaction1 MeOH Anhydrous Methanol MeOH->Reaction1 Benzene1 Anhydrous Benzene Benzene1->Reaction1 Crystallization Crystallization (0-5°C) Reaction1->Crystallization Hexane Hexane Hexane->Crystallization Filtration1 Filtration & Drying Crystallization->Filtration1 Intermediate Methyl (chlorosulfonyl)carbamate Filtration1->Intermediate Intermediate2 Methyl (chlorosulfonyl)carbamate Intermediate->Intermediate2 Proceed to Step 2 Reaction2 Reaction (10-15°C -> 25-30°C, 1.5h) Intermediate2->Reaction2 TEA Triethylamine TEA->Reaction2 Benzene2 Anhydrous Benzene Benzene2->Reaction2 Filtration2 Filtration Reaction2->Filtration2 Evaporation Solvent Evaporation Filtration2->Evaporation BurgessReagent Burgess Reagent Evaporation->BurgessReagent

Caption: Workflow for the two-step synthesis of the Burgess reagent.

References

Application Notes and Protocols: Conversion of Carboxylic Acids to Nitriles with Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of carboxylic acids to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group prevalent in pharmaceuticals and agrochemicals. This application note details a robust and mild method for this conversion using chlorosulfonyl isocyanate (CSI). The reaction proceeds via an intermediate N-acylsulfamoyl chloride, which upon treatment with a tertiary amine or heat, fragments to afford the corresponding nitrile in good to excellent yields. This method offers an advantage over harsher, traditional dehydration techniques, tolerating a variety of functional groups.

Introduction

The direct conversion of carboxylic acids to nitriles is a valuable synthetic tool. Traditional methods often involve the dehydration of a primary amide intermediate using potent and sometimes harsh reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). The use of this compound (CSI) provides a milder alternative, often proceeding under neutral conditions and accommodating a broader range of substrates.[1] The reaction is characterized by a straightforward workup and generally high yields.[1]

Reaction Principle

The reaction of a carboxylic acid with this compound initially forms a mixed anhydride. This intermediate is unstable and readily decarboxylates to produce an N-acylsulfamoyl chloride. Subsequent treatment with a tertiary amine, such as N,N-dimethylformamide (DMF), or thermal decomposition facilitates the elimination of sulfur trioxide and hydrogen chloride, yielding the desired nitrile.

Applications

This methodology is broadly applicable to a wide range of aliphatic, unsaturated, and aromatic carboxylic acids.[1] It has been successfully employed in the synthesis of various nitriles, including those with additional functional groups that might not be stable under more vigorous dehydrating conditions.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the conversion of various carboxylic acids to their corresponding nitriles using this compound.

Carboxylic AcidNitrile ProductYield (%)Reference
Cinnamic acidCinnamonitrile (B126248)78-87Organic Syntheses
2,4-Hexadienoic acid2,4-Hexadienenitrile76Organic Syntheses
Ethyl hydrogen succinateEthyl 3-cyanopropanoate72Organic Syntheses
β,β-Dimethylacrylic acidβ,β-Dimethylacrylonitrile49 gPatent DE1259893B
2-Fluorobenzoic acid2-Fluorobenzonitrile58 gPatent DE1259893B
Sebacic acidSebaconitrile42 gPatent DE1259893B
2,6-Dimethoxy-1,5-naphthalene dicarboxylic acid1,5-Dicyano-2,6-dimethoxynaphthalene27 gPatent DE1259893B

Experimental Protocols

General Safety Precautions: this compound is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[2] All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Ensure all glassware and solvents are scrupulously dry.

Protocol 1: Synthesis of Cinnamonitrile from Cinnamic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Cinnamic acid (2.00 mol, 296 g)

  • This compound (2.05 mol, 290 g)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous (700 mL)

  • N,N-Dimethylformamide (DMF) (4.11 mol, 300 g)

  • Potassium carbonate (K₂CO₃), anhydrous (50 g)

  • Ice

Equipment:

  • 2 L four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Distillation apparatus with a 10-cm Vigreux column

Procedure:

  • To the 2 L flask, add cinnamic acid (296 g) and dichloromethane (600 mL).

  • Heat the mixture to reflux with stirring.

  • In the dropping funnel, prepare a solution of this compound (290 g) in dichloromethane (100 mL).

  • Add the this compound solution dropwise to the refluxing mixture over 45 minutes. The solution will become clear, and a precipitate of the N-sulfonyl chloride intermediate will form.

  • After the addition is complete, continue heating at reflux for an additional hour to ensure the complete evolution of carbon dioxide.

  • Cool the reaction mixture to 15-20 °C using an ice bath.

  • Slowly add N,N-dimethylformamide (300 g) over 15 minutes while maintaining the internal temperature between 15-20 °C.

  • Stir the mixture for an additional 15 minutes.

  • Pour the reaction mixture onto approximately 800 g of crushed ice in a large beaker.

  • Once the ice has melted, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer once with dichloromethane (100 mL).

  • Combine the organic layers and wash them six times with 100 mL portions of water to remove the DMF.

  • Dry the organic layer over anhydrous potassium carbonate (50 g) for 2 hours.

  • Decant the dried solution and concentrate it by distillation at atmospheric pressure.

  • Purify the resulting oil by vacuum distillation through a 10-cm Vigreux column to yield cinnamonitrile (197–225 g, 78–87%).[1]

Visualizations

Reaction Mechanism

reaction_mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate1 Mixed Anhydride Intermediate RCOOH->Intermediate1 CSI This compound (ClSO2NCO) CSI->Intermediate1 CO2 CO2 Intermediate1->CO2 Intermediate2 N-Acylsulfamoyl Chloride Intermediate1->Intermediate2 - CO2 Nitrile Nitrile (R-CN) Intermediate2->Nitrile DMF DMF (or Heat) DMF->Nitrile Byproducts SO3 + HCl Nitrile->Byproducts elimination

Caption: Reaction mechanism for the conversion of carboxylic acids to nitriles.

Experimental Workflow

experimental_workflow start Start Combine Carboxylic Acid and Solvent reflux Heat to Reflux start->reflux add_csi Add this compound Solution Dropwise reflux->add_csi reflux2 Continue Reflux (1h) add_csi->reflux2 cool Cool Reaction Mixture reflux2->cool add_dmf Add DMF cool->add_dmf quench Quench with Ice add_dmf->quench extract Workup Separate Layers and Extract quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Distillation concentrate->purify end End Isolate Pure Nitrile purify->end

Caption: General experimental workflow for nitrile synthesis.

References

Application Notes and Protocols: Chlorosulfonyl Isocyanate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent in organic synthesis, enabling the construction of a variety of heterocyclic compounds. Its dual electrophilic nature, with reactive sites at both the isocyanate carbon and the sulfonyl sulfur, allows for diverse reactivity with a wide range of nucleophiles. This document provides detailed application notes and experimental protocols for the use of CSI in the synthesis of key heterocyclic scaffolds, including β-lactams, 1,3-oxazines, and fused tetracyclic systems.

Application Note 1: Synthesis of β-Lactams via [2+2] Cycloaddition

The [2+2] cycloaddition of this compound with alkenes is a powerful and widely used method for the synthesis of the β-lactam (2-azetidinone) ring system, a core structural motif in many antibiotic drugs.[1] The initial cycloadduct is an N-chlorosulfonyl-β-lactam, which can be readily reduced to the corresponding N-unsubstituted β-lactam.[1][2] This two-step process provides a versatile route to a wide array of substituted β-lactams.

The reaction mechanism is dependent on the electronic nature of the alkene. Electron-poor alkenes tend to react through a concerted [π2s + π2a] cycloaddition pathway. In contrast, electron-rich alkenes often proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate.[1]

Experimental Protocols

Protocol 1.1: Synthesis of N-Chlorosulfonyl-4-acetoxyazetidin-2-one

This protocol details the [2+2] cycloaddition of this compound with vinyl acetate (B1210297) to yield N-chlorosulfonyl-4-acetoxyazetidin-2-one.

Materials:

  • Vinyl acetate

  • This compound (CSI)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-water bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place vinyl acetate (5.0 mL, 54 mmol) and anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add this compound (1.0 mL, 11 mmol) dropwise to the stirred solution over a period of 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

  • Upon completion, the reaction mixture containing the N-chlorosulfonyl-β-lactam can be used directly in the subsequent reduction step or purified by chromatography on silica (B1680970) gel.

Protocol 1.2: Reduction of N-Chlorosulfonyl-4-acetoxyazetidin-2-one to 4-Acetoxyazetidin-2-one

This protocol describes the reductive removal of the chlorosulfonyl group to yield the free β-lactam.[2]

Materials:

  • Reaction mixture from Protocol 1.1

  • Sodium sulfite (B76179) (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Chloroform (B151607) (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a cold (0 °C) aqueous solution of sodium sulfite (or sodium bisulfite) and sodium bicarbonate.

  • Slowly add the crude reaction mixture from Protocol 1.1 to the vigorously stirred aqueous solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 4-acetoxyazetidin-2-one.[3]

Quantitative Data

The [2+2] cycloaddition of CSI with various alkenes provides the corresponding β-lactams in moderate to excellent yields.

AlkeneProductReaction ConditionsYield (%)Reference
Vinyl acetate4-Acetoxyazetidin-2-oneCH₂Cl₂, 0 °C, 2 h35-65[3]
trans-3-HexeneN-Chlorosulfonyl-3-ethyl-4-propyl-azetidin-2-oneNeat, rt, 25 h94[1]
Cyclohexene7-Chlorosulfonyl-7-azabicyclo[4.2.0]octan-8-oneDiethyl ether, 0 °CHighN/A
StyreneN-Chlorosulfonyl-4-phenylazetidin-2-oneCH₂Cl₂, rtGoodN/A

Application Note 2: Synthesis of 1,3-Oxazines and Uracils from Ketones

This compound reacts with ketones via their enol or enolate forms to produce various heterocyclic compounds, including 1,3-oxazines and uracils. The reaction pathway and final product are influenced by the reaction conditions, particularly the solvent. In diethyl ether, the reaction often yields 1,2,3-oxathiazin-4(3H)-one 2,2-dioxides, while in dichloromethane, 2H-1,3-oxazin-2,4(3H)-diones are the major products. These oxazines can be subsequently converted to uracil (B121893) derivatives.

Experimental Protocol

Protocol 2.1: General Procedure for the Synthesis of 2H-1,3-Oxazine-2,4(3H)-diones from Ketones

Materials:

  • Ketone (e.g., acetone, acetophenone)

  • This compound (CSI)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the ketone (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add this compound (1.1 equivalents) to the stirred solution.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully quench with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2H-1,3-oxazine-2,4(3H)-dione.

Application Note 3: Synthesis of Fused Tetracyclic Ketones

In certain cases, the reaction of this compound with molecules containing both an olefin and an aromatic ring can lead to an unexpected and synthetically valuable intramolecular cyclization, forming fused tetracyclic ketone ring systems. This transformation was discovered serendipitously during a structure-activity relationship study of benzosuberene-based molecules.[4] The proposed mechanism involves an initial electrophilic attack of CSI on the olefin, followed by an intramolecular Friedel-Crafts-type acylation of the aromatic ring.[4]

Experimental Protocol

Protocol 3.1: Synthesis of a Fused Tetracyclic Ketone from a Benzosuberene Derivative [4]

Materials:

  • Substituted benzosuberene with a benzylic olefin

  • This compound (CSI)

  • Anhydrous diethyl ether

  • Flame-dried flask

  • Magnetic stirrer

  • Ice water

Procedure:

  • In a flame-dried flask, dissolve the benzosuberene derivative (1 equivalent) in anhydrous diethyl ether.

  • Add this compound (1-2 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by carefully adding ice water.

  • Once the ice has melted, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the fused tetracyclic ketone.

Quantitative Data
SubstrateProductReaction ConditionsYield (%)Reference
(E)-5-((tert-butyldimethylsilyl)oxy)-1,2-dimethoxy-9-phenyl-6,7-dihydro-5H-benzo[5]annuleneFused tetracyclic ketoneDiethyl ether, rt, 2 h88[4]

Visualizations

General Experimental Workflow for β-Lactam Synthesis

G cluster_cycloaddition [2+2] Cycloaddition cluster_reduction Reduction A Alkene + CSI in Anhydrous Solvent B Reaction at 0°C to rt A->B C Crude N-Chlorosulfonyl-β-lactam B->C D Quench with aq. Na2SO3 / NaHCO3 C->D Crude Product E Work-up (Extraction) D->E F Purification (Chromatography) E->F G Pure β-Lactam F->G

Caption: General workflow for the synthesis of β-lactams using CSI.

Reaction Mechanisms for [2+2] Cycloaddition of CSI with Alkenes

G cluster_concerted Concerted Mechanism (Electron-Poor Alkenes) cluster_stepwise Stepwise Mechanism (Electron-Rich Alkenes) A1 Alkene + CSI B1 [π2s + π2a] Transition State A1->B1 C1 N-Chlorosulfonyl-β-lactam B1->C1 A2 Alkene + CSI B2 Zwitterionic/Diradical Intermediate A2->B2 C2 N-Chlorosulfonyl-β-lactam B2->C2

Caption: Mechanisms of [2+2] cycloaddition of CSI with alkenes.

Proposed Mechanism for Fused Tetracyclic Ketone Synthesis

G A Benzosuberene Derivative B Electrophilic Attack by CSI on Olefin A->B C Carbamate Intermediate B->C D Intramolecular Friedel-Crafts Acylation C->D E Tetrahedral Intermediate D->E F Collapse of Intermediate & Aromatization E->F G Fused Tetracyclic Ketone F->G

Caption: Proposed mechanism for the synthesis of fused tetracyclic ketones.

References

Stereoselective Synthesis with Chlorosulfonyl Isocyanate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive Guide to Stereoselective Reactions with Chlorosulfonyl Isocyanate Unveiled for Pharmaceutical and Chemical Researchers

In a significant contribution to the field of synthetic organic chemistry, detailed application notes and protocols have been compiled to elucidate the stereoselective applications of this compound (CSI). This resource is tailored for researchers, scientists, and drug development professionals, offering in-depth methodologies for leveraging CSI in the construction of chiral molecules, a critical aspect of modern drug discovery and development.

This compound is a highly reactive reagent that has proven to be a versatile tool for the stereoselective synthesis of a variety of important organic compounds. Its ability to participate in highly stereocontrolled reactions makes it an invaluable reagent for the efficient construction of complex molecular architectures with defined three-dimensional arrangements. These new application notes provide a practical guide to two key stereoselective transformations: diastereoselective allylic amination and diastereoselective [2+2] cycloaddition.

Key Applications and Methodologies

This compilation focuses on providing actionable protocols and quantitative data for the following stereoselective reactions:

  • Diastereoselective Allylic Amination for the Synthesis of Chiral Amino Alcohols: A robust protocol for the diastereoselective amination of allylic ethers using this compound is presented. This methodology is exemplified by the highly diastereoselective synthesis of a key intermediate for (-)-cytoxazone, a biologically active oxazolidinone. The reaction proceeds with high diastereoselectivity, providing a direct route to valuable chiral building blocks.

  • Diastereoselective [2+2] Cycloaddition for the Synthesis of β-Lactams: The [2+2] cycloaddition of this compound to chiral vinyl ethers offers a powerful method for the asymmetric synthesis of β-lactams, the core structural motif of many important antibiotics. A detailed protocol for the reaction of CSI with a chiral vinyl ether derived from 8-phenylmenthol is provided, demonstrating excellent diastereocontrol in the formation of the azetidinone ring.

These protocols are accompanied by detailed experimental procedures, quantitative data on yields and stereoselectivity, and mechanistic insights to aid in their application and further development.

Data Presentation

To facilitate easy comparison and rapid assessment of the methodologies, all quantitative data has been summarized in the following tables.

Table 1: Diastereoselective Allylic Amination with this compound

SubstrateProductSolventTemp (°C)Diastereomeric Ratio (anti:syn)Yield (%)
anti-1,2-dimethyl etheranti-amino etherToluene (B28343)027:179

Table 2: Diastereoselective [2+2] Cycloaddition of this compound with a Chiral Vinyl Ether

AlkeneProductSolventTemp (°C)Diastereomeric RatioYield (%)
8-phenylmenthyl vinyl etherβ-Lactam adductToluene-78>95:585

Experimental Protocols

Protocol 1: Diastereoselective Amination in the Synthesis of a (-)-Cytoxazone Intermediate

This protocol details the regio- and diastereoselective amination of an anti-1,2-dimethyl ether using this compound.[1][2]

Materials:

Procedure:

  • To a solution of anti-(4-(4-methoxyphenyl)-1,2-dimethoxybut-3-en-1-yl)benzene (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere at 0 °C, add sodium carbonate (2.0 eq).

  • Slowly add this compound (1.5 eq) to the stirred suspension.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Add a 2N aqueous solution of sodium hydroxide and stir the mixture vigorously for 1 hour at room temperature.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired anti-amino ether.

Protocol 2: Diastereoselective [2+2] Cycloaddition for β-Lactam Synthesis

This protocol describes the diastereoselective [2+2] cycloaddition of this compound to a chiral vinyl ether derived from 8-phenylmenthol.

Materials:

  • (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl vinyl ether (derived from 8-phenylmenthol)

  • This compound (CSI)

  • Toluene, anhydrous

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the chiral vinyl ether (1.0 eq) in anhydrous toluene (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Prepare a quenching solution of sodium sulfite (2.0 eq) in water.

  • Slowly add the reaction mixture to the quenching solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and continue stirring for 2 hours.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the β-lactam adduct.

Mechanistic Insights and Visualizations

To provide a deeper understanding of the stereochemical control in these reactions, the following diagrams illustrate the proposed mechanisms and experimental workflows.

Diastereoselective_Amination_Mechanism cluster_substrate Substrate cluster_reagent Reagent cluster_intermediate Intermediate Formation cluster_product Product Substrate anti-1,2-dimethyl ether Carbocation Planar Carbocation Intermediate (SN1) Substrate->Carbocation Loss of MeO⁻ CSI Chlorosulfonyl Isocyanate (CSI) Cieplak Cieplak Model: σ-donating OMe group stabilizes one face Carbocation->Cieplak Stereochemical Control Product anti-amino ether (Major Product) Cieplak->Product Nucleophilic attack from less hindered face

Caption: Proposed SN1 mechanism for diastereoselective amination.

Experimental_Workflow_Amination start Start: Dissolve Substrate in Toluene add_na2co3 Add Na₂CO₃ start->add_na2co3 cool_0c Cool to 0 °C add_na2co3->cool_0c add_csi Add CSI dropwise cool_0c->add_csi react_30min Stir at 0 °C for 30 min add_csi->react_30min quench Quench with Na₂S₂O₃ react_30min->quench add_naoh Add NaOH solution quench->add_naoh workup Aqueous Workup (Extraction with EtOAc) add_naoh->workup purify Purification (Column Chromatography) workup->purify end_product Final Product: anti-amino ether purify->end_product

Caption: Experimental workflow for diastereoselective amination.

Diastereoselective_Cycloaddition_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product VinylEther Chiral Vinyl Ether (8-phenylmenthyl derivative) TS Concerted [2+2] Transition State VinylEther->TS CSI Chlorosulfonyl Isocyanate (CSI) CSI->TS Facial_Bias Facial bias from chiral auxiliary TS->Facial_Bias Stereocontrol Product Diastereomerically enriched β-Lactam Facial_Bias->Product Formation of new stereocenters

Caption: Concerted [2+2] cycloaddition mechanism.

Experimental_Workflow_Cycloaddition start Start: Dissolve Chiral Vinyl Ether in Toluene cool_neg78c Cool to -78 °C start->cool_neg78c add_csi Add CSI dropwise cool_neg78c->add_csi react_1hr Stir at -78 °C for 1 hr add_csi->react_1hr quench Quench with Na₂SO₃ solution react_1hr->quench warm_rt Warm to Room Temperature quench->warm_rt workup Aqueous Workup (Extraction with Diethyl Ether) warm_rt->workup purify Purification (Column Chromatography) workup->purify end_product Final Product: β-Lactam adduct purify->end_product

Caption: Experimental workflow for [2+2] cycloaddition.

References

Application Notes and Protocols: One-Pot Synthesis of Sulfamoylureas using Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoylureas are a class of organic compounds characterized by the R1R2N-SO2-NH-CO-NR3R4 structural motif. This functional group is a key pharmacophore in a variety of medicinally important compounds, including prominent anti-diabetic drugs and herbicides. The synthesis of these molecules is of significant interest in the fields of medicinal chemistry and drug development. Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent that enables the efficient one-pot synthesis of sulfamoylureas. Its dual electrophilic nature, with reactive sites at both the isocyanate carbon and the sulfonyl sulfur, allows for a sequential, one-pot reaction with two different nucleophiles. This document provides detailed protocols for the one-pot synthesis of sulfamoylureas using this compound with amines and alcohols as nucleophiles.

Safety Precautions

This compound (CSI) is a corrosive and moisture-sensitive liquid that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

General Reaction Scheme

The one-pot synthesis of sulfamoylureas using CSI proceeds via a two-step sequence. In the first step, a primary amine attacks the highly electrophilic isocyanate carbon of CSI to form a sulfamoyl chloride intermediate. In the second step, a second nucleophile, such as a secondary amine or an alcohol, displaces the chloride on the sulfonyl group to yield the final sulfamoylurea product.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N,N'-Disubstituted Sulfamoylureas from a Primary and a Secondary Amine

This protocol is adapted from the synthesis of 2-(3-(N-(substituted phenyl)sulfamoyl)ureido)benzothiazoles.[1]

Materials:

Procedure:

  • To a stirred solution of 2-aminobenzothiazole (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add this compound (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • To the resulting mixture, add a solution of the substituted aniline (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous acetonitrile dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N,N'-disubstituted sulfamoylurea.

Protocol 2: One-Pot Synthesis of N-Acyl-Substituted Sulfamides from an Alcohol and an Amine

This protocol is adapted from the work of Masui et al. on the one-pot synthesis of N-acyl-substituted sulfamides.[2]

Materials:

  • This compound (CSI)

  • Alcohol (e.g., methanol, ethanol)

  • Amine (primary or secondary)

  • Triethylamine (B128534) (Et3N)

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Anhydrous ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add this compound (1.0 eq) dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the N-(chlorosulfonyl)carbamate intermediate.

  • Add triethylamine (1.0 eq) dropwise to the reaction mixture at -78 °C.

  • In a separate flask, prepare a solution of the amine (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane.

  • Add the amine solution to the reaction mixture dropwise at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the N-acyl-substituted sulfamide.

Data Presentation

EntryPrimary Nucleophile (Amine)Secondary Nucleophile (Amine/Alcohol)SolventTime (h)Yield (%)Reference
12-AminobenzothiazoleAnilineAcetonitrile385[1]
22-Aminobenzothiazole4-ChloroanilineAcetonitrile388[1]
32-Aminobenzothiazole4-MethylanilineAcetonitrile382[1]
42-Aminobenzothiazole4-MethoxyanilineAcetonitrile380[1]
5MethanolBenzylamineDichloromethane1295[2]
6EthanolAnilineDichloromethane1292[2]
7IsopropanolMorpholineDichloromethane2488[2]
8Benzyl alcoholCyclohexylamineDichloromethane2490[2]

Visualizations

Experimental Workflow

G General Workflow for One-Pot Sulfamoylurea Synthesis cluster_0 Step 1: Formation of Sulfamoyl Chloride Intermediate cluster_1 Step 2: Nucleophilic Substitution Start Primary Amine (R1-NH2) in Anhydrous Solvent Add_CSI Add this compound (CSI) dropwise at low temperature Start->Add_CSI Intermediate N-Substituted Chlorosulfonylurea Intermediate (R1-NH-CO-NH-SO2Cl) Add_CSI->Intermediate Add_Nucleophile Add Second Nucleophile (R2R3NH or R2OH) with base Intermediate->Add_Nucleophile Product Final Sulfamoylurea Product (R1-NH-CO-NH-SO2-NR2R3 or R1-NH-CO-NH-SO2-OR2) Add_Nucleophile->Product Workup Workup Product->Workup Aqueous Workup & Purification

Caption: General workflow for the one-pot synthesis of sulfamoylureas.

Signaling Pathway: Mechanism of Action of Glibenclamide

G Mechanism of Action of Glibenclamide in Pancreatic β-Cells cluster_cell Pancreatic β-Cell Glibenclamide Glibenclamide SUR1 Sulfonylurea Receptor 1 (SUR1) Glibenclamide->SUR1 binds to KATP_Channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_Channel inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx mediates Ca_ion_in Ca2+ Ca_Channel->Ca_ion_in influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release K_ion K+ K_ion->KATP_Channel efflux Ca_ion_out Ca2+ Ca_ion_out->Ca_Channel

Caption: Signaling pathway of glibenclamide in pancreatic β-cells.

References

Application Notes and Protocols for Sulfamoylation of Amines using Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent widely employed in organic synthesis for the introduction of the sulfamoyl group (-SO₂NH-).[1] Its remarkable electrophilicity, stemming from two reactive sites—the isocyanate carbon and the sulfur atom—allows for a range of transformations.[1] In pharmaceutical and drug development, the sulfamide (B24259) and related sulfonamide moieties are critical pharmacophores found in a variety of therapeutic agents. This document provides detailed application notes and protocols for the sulfamoylation of amines using this compound, with a focus on a one-pot synthesis of N-acyl-substituted sulfamides.

Safety and Handling of this compound

Caution: this compound is a toxic, corrosive, and moisture-sensitive reagent that reacts violently with water.[2] All manipulations should be performed in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Systems and equipment must be scrupulously dry.[2]

One-Pot Synthesis of N-Acyl-Substituted Sulfamides

A highly efficient one-pot method for the synthesis of N-alkoxycarbonyl- or N-aryloxycarbonyl-substituted sulfamides from this compound, an alcohol, and an amine has been developed.[3][4] This procedure involves the in situ generation of a Burgess-type reagent intermediate.[3]

Reaction Principle

The reaction proceeds in two main steps. First, the alcohol reacts with this compound to form an N-(chlorosulfonyl)carbamate intermediate. This intermediate is then treated with a tertiary amine, such as triethylamine (B128534) or pyridine, to generate a water-resistant carboxysulfamoylammonium salt (a Burgess-type reagent). Finally, the addition of a primary or secondary amine leads to the formation of the desired N-acyl-substituted sulfamide.[3]

Experimental Protocol: General Procedure for the One-Pot Synthesis of N-Acyl-Substituted Sulfamides
  • To a stirred solution of an alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add this compound (1.0 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a tertiary amine (e.g., triethylamine or pyridine, 1.1 mmol) to the reaction mixture and continue stirring at 0 °C for an additional 15 minutes.

  • Introduce the primary or secondary amine (1.2 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-acyl-substituted sulfamide.

Data Presentation: Synthesis of Various N-Acyl-Substituted Sulfamides

The following table summarizes the yields of N-acyl-substituted sulfamides synthesized using the one-pot protocol with various alcohols and amines.[3]

EntryAlcoholAmineTertiary AmineYield (%)
1MethanolBenzylaminePyridine95
2EthanolBenzylaminePyridine96
3IsopropanolBenzylaminePyridine94
4PhenolBenzylaminePyridine93
5MethanolCyclohexylaminePyridine92
6MethanolAnilinePyridine97
7MethanolDiethylaminePyridine91
8tert-ButanolBenzylamineTriethylamine96
91-AdamantanolBenzylamineTriethylamine97
10MethanolAqueous AmmoniaPyridine85

Visualizations

Reaction Mechanism

G Figure 1. Reaction mechanism for the one-pot synthesis of N-acyl-substituted sulfamides. cluster_0 Step 1: Formation of N-(Chlorosulfonyl)carbamate cluster_1 Step 2: Formation of Burgess-Type Reagent cluster_2 Step 3: Sulfamoylation of Amine CSI This compound (CSI) Intermediate1 N-(Chlorosulfonyl)carbamate CSI->Intermediate1 + R'OH Intermediate1_ref N-(Chlorosulfonyl)carbamate ROH Alcohol (R'OH) ROH->Intermediate1 BurgessReagent Burgess-Type Intermediate Intermediate1_ref->BurgessReagent + Et3N BurgessReagent_ref Burgess-Type Intermediate TertiaryAmine Tertiary Amine (e.g., Et3N) TertiaryAmine->BurgessReagent FinalProduct N-Acyl-Substituted Sulfamide BurgessReagent_ref->FinalProduct + R1R2NH Amine Amine (R1R2NH) Amine->FinalProduct

Caption: Reaction mechanism for the one-pot synthesis of N-acyl-substituted sulfamides.

Experimental Workflow

G Figure 2. Experimental workflow for the one-pot sulfamoylation. start Start step1 Dissolve alcohol in anhydrous DCM at 0 °C start->step1 step2 Add this compound dropwise step1->step2 step3 Stir for 30 minutes at 0 °C step2->step3 step4 Add tertiary amine, stir for 15 minutes step3->step4 step5 Add primary/secondary amine step4->step5 step6 Warm to room temperature and stir (2-12 h) step5->step6 step7 Quench with aq. NH4Cl step6->step7 step8 Extract with organic solvent step7->step8 step9 Dry, concentrate, and purify step8->step9 end N-Acyl-Substituted Sulfamide step9->end

Caption: Experimental workflow for the one-pot sulfamoylation.

Applications in Drug Development

The sulfamide moiety is a key structural feature in numerous biologically active compounds. The ability to efficiently synthesize diverse libraries of sulfamides is of great interest in drug discovery for structure-activity relationship (SAR) studies. The described one-pot protocol allows for the rapid generation of N-acyl-substituted sulfamides, which can be further modified or screened for biological activity. The N-acyl group can serve as a handle for further functionalization or as a key interaction motif with biological targets.

Conclusion

This compound is a powerful reagent for the synthesis of sulfamides. The presented one-pot protocol for the preparation of N-acyl-substituted sulfamides offers a reliable and efficient method for accessing a diverse range of these valuable compounds. Careful adherence to safety protocols is paramount when working with the hazardous reagent, CSI. These application notes provide a solid foundation for researchers in the field of medicinal chemistry and drug development to utilize this versatile reagent in their synthetic endeavors.

References

Application Notes and Protocols: Chlorosulfonyl Isocyanate in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent that has found significant application in the total synthesis of complex natural products. Its ability to participate in a variety of transformations, most notably [2+2] cycloadditions to form β-lactams and as an efficient carbamoylating agent, has made it an invaluable tool for organic chemists. This document provides detailed application notes and experimental protocols for the use of CSI in the total synthesis of two prominent natural products: the potent neurotoxin (±)-Saxitoxin and a key intermediate in the formal synthesis of the antibiotic (±)-Thienamycin.

Carbamoylation in the Final Step of (±)-Saxitoxin Total Synthesis

In their landmark total synthesis of (±)-Saxitoxin, Kishi and coworkers utilized this compound to install the carbamate (B1207046) functionality in the final step of the synthesis. This reaction converted decarbamoylsaxitoxin (B1670104) into the natural product.[1][2][3][4][5]

Reaction Scheme

G decarbamoylsaxitoxin Decarbamoylsaxitoxin saxitoxin Saxitoxin decarbamoylsaxitoxin->saxitoxin reagents 1. ClSO2NCO, HCOOH 2. H2O reagents->saxitoxin

Caption: Final carbamoylation step in the total synthesis of (±)-Saxitoxin.

Quantitative Data
ParameterValue
Starting MaterialDecarbamoylsaxitoxin
ReagentThis compound (CSI)
SolventFormic Acid
Temperature5 °C
Reaction TimeNot Specified
Yield50%
Experimental Protocol

Materials:

  • Decarbamoylsaxitoxin

  • This compound (CSI)

  • Formic acid (anhydrous)

  • Water (deionized)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • A solution of decarbamoylsaxitoxin in anhydrous formic acid is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to 5 °C using an ice-water bath.

  • This compound is added dropwise to the cooled solution with vigorous stirring.

  • The reaction mixture is stirred at 5 °C. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, the mixture is carefully quenched by the addition of water.

  • The crude product is then purified by a suitable method, such as column chromatography, to afford (±)-Saxitoxin.

[2+2] Cycloaddition for the Synthesis of a (±)-Thienamycin Intermediate

In a formal total synthesis of the potent carbapenem (B1253116) antibiotic (±)-Thienamycin, Buynak and coworkers employed a key [2+2] cycloaddition reaction between this compound and a silylated allenyl sulfide. This reaction efficiently constructed the crucial β-lactam ring, a hallmark of this class of antibiotics.[1]

Reaction Scheme

G allenyl_sulfide Silylated Allenyl Sulfide beta_lactam α-Silylethylidene-β-lactam allenyl_sulfide->beta_lactam + csi ClSO2NCO csi->beta_lactam

Caption: [2+2] Cycloaddition of CSI to form a key β-lactam intermediate for (±)-Thienamycin.

Quantitative Data
ParameterValue
Starting MaterialSilylated Allenyl Sulfide
ReagentThis compound (CSI)
SolventNot Specified
TemperatureNot Specified
Reaction TimeNot Specified
YieldNot Specified

Note: The original communication is a preliminary report and does not provide detailed experimental conditions or yield.

General Experimental Protocol for [2+2] Cycloaddition of CSI with Alkenes

While the specific protocol for the thienamycin (B194209) intermediate is not detailed in the initial report, a general procedure for the [2+2] cycloaddition of CSI with alkenes can be followed. This reaction is typically exothermic and requires careful temperature control.

Materials:

  • Alkene (in this case, silylated allenyl sulfide)

  • This compound (CSI)

  • Anhydrous, inert solvent (e.g., diethyl ether, dichloromethane)

  • Reducing agent for workup (e.g., aqueous sodium sulfite (B76179) or sodium bisulfite solution)

  • Standard laboratory glassware and purification equipment

Procedure:

  • A solution of the alkene in an anhydrous, inert solvent is prepared in a flame-dried, round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere.

  • The solution is cooled to a low temperature, typically between -78 °C and 0 °C, depending on the reactivity of the alkene.

  • A solution of this compound in the same anhydrous solvent is added dropwise to the cooled alkene solution via the addition funnel with efficient stirring. The reaction temperature should be carefully monitored and maintained.

  • After the addition is complete, the reaction mixture is stirred at the low temperature for a specified period, with the reaction progress monitored by TLC or other suitable analytical methods.

  • Upon completion, the reaction is quenched by the slow addition of a reducing agent solution (e.g., aqueous sodium sulfite) to hydrolyze the N-sulfonyl chloride group.

  • The mixture is allowed to warm to room temperature, and the aqueous and organic layers are separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.

  • The crude β-lactam product is then purified by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the application of this compound in the synthesis of natural products, highlighting the key transformations.

G cluster_saxitoxin Saxitoxin Synthesis Workflow cluster_thienamycin Thienamycin Intermediate Synthesis Workflow start_sax Decarbamoylsaxitoxin step1_sax Reaction with CSI in Formic Acid start_sax->step1_sax step2_sax Aqueous Workup step1_sax->step2_sax end_sax (±)-Saxitoxin step2_sax->end_sax start_thien Silylated Allenyl Sulfide step1_thien [2+2] Cycloaddition with CSI start_thien->step1_thien step2_thien Reductive Workup step1_thien->step2_thien end_thien β-Lactam Intermediate step2_thien->end_thien

Caption: General workflows for the application of CSI in natural product synthesis.

These examples underscore the strategic importance of this compound in providing access to vital functionalities within complex molecular architectures. The high reactivity of CSI necessitates careful handling and precise control of reaction conditions, but its synthetic utility in constructing carbamates and β-lactams makes it a powerful reagent in the arsenal (B13267) of the synthetic organic chemist. Further exploration of its reactivity is likely to lead to even more innovative applications in the synthesis of novel natural products and their analogues for drug discovery and development.

References

Application Notes: Solvent Effects on Chlorosulfonyl Isocyanate Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonyl isocyanate (CSI), O=C=NSO₂Cl, is a highly reactive and versatile reagent in organic synthesis, primarily utilized for the construction of β-lactams, sulfamides, and other heterocyclic systems.[1][2] Its reactivity stems from two powerful electrophilic sites: the carbon of the isocyanate group and the sulfur of the chlorosulfonyl group.[2] The outcome of reactions involving CSI—including regioselectivity, stereoselectivity, and even the fundamental reaction pathway—is profoundly influenced by the choice of solvent. Understanding and controlling these solvent effects are critical for achieving desired synthetic transformations.

Mechanism of Solvent Influence

The reactions of CSI, particularly its [2+2] cycloaddition with alkenes, can proceed through different mechanistic pathways. The solvent's polarity and coordinating ability are key factors in determining which pathway is favored.[3]

  • Stepwise, Dipolar Pathway: In polar solvents, a stepwise mechanism involving a 1,4-dipolar (zwitterionic) intermediate is often favored.[1][4] Polar solvents stabilize the charge-separated transition state and the intermediate, lowering the activation energy for this pathway.[3] This mechanism is common for reactions with hydrocarbon alkenes.[1][4]

  • Concerted Pathway: In nonpolar solvents, a concerted [π²s + π²a] cycloaddition is more likely.[4] This pathway avoids the formation of highly charged intermediates that would be destabilized in a low-dielectric medium. Reactions with electron-deficient alkenes, such as monofluoroalkenes, often favor a concerted process regardless of the solvent, as the fluorine atom destabilizes the dipolar intermediate.[1][4]

  • Single Electron Transfer (SET) Pathway: With electron-rich alkenes, a single electron transfer (SET) from the alkene to CSI can occur, leading to a 1,4-diradical intermediate.[5][6] This pathway's prevalence can also be influenced by solvent, although the intrinsic electron-donating ability of the alkene is the primary driver.

The choice of solvent can therefore act as a switch, directing the reaction toward a desired product by favoring one mechanism over another. For instance, solvent-controlled regioselectivity has been reported in cyclization reactions involving CSI.[7]

Solvent Classes and Typical Outcomes

The use of CSI requires inert, non-nucleophilic, and anhydrous solvents to prevent violent reactions, especially with water.[2][8][9]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents generally favor concerted cycloaddition pathways or reactions involving intermediates with minimal charge separation. Dichloromethane (B109758) is a very common solvent for CSI reactions, offering a good balance of inertness and solvating power.[4][10][11][12]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Nitromethane): These solvents can effectively stabilize charged intermediates. In the reaction of CSI with trans-3-hexene (B77681), nitromethane (B149229) was used to promote the reaction, though it required elevated temperatures and resulted in a modest yield compared to the neat reaction.[5] Acetonitrile is also a recommended solvent for handling CSI.[2][9]

  • Neat Reactions (Solvent-Free): Interestingly, for some CSI cycloadditions, running the reaction neat (without any solvent) can lead to cleaner reactions and significantly higher yields compared to solution-phase reactions.[5][6] This approach avoids solvent-based side reactions and can be more efficient, as demonstrated in the reaction with trans-3-hexene which gave a 94% yield neat versus 50% in nitromethane.[5]

Quantitative Data on Solvent and Reaction Conditions

The following tables summarize quantitative data on how reaction conditions, including the presence or absence of a solvent, affect the outcomes of CSI reactions.

Table 1: Effect of Solvent on the [2+2] Cycloaddition of CSI with trans-3-Hexene

SolventTemperature (°C)TimeYield of β-Lactam (%)Reference
Nitromethane5048 hours50[5]
None (Neat)Room Temp.25 hours94[5]

Table 2: Comparison of Reaction Conditions for p-Toluenesulfonyl Isocyanate (TSI) with Alkenes

Note: TSI is a related, less reactive isocyanate, but the data highlights a similar trend where neat reactions can be highly effective.

AlkeneSolventTemperature (°C)TimeYield of β-Lactam (%)Reference
MethylenecyclohexaneChloroformRoom Temp.336 hours90[6]
MethylenecyclohexaneNitromethane5023 hours45[6]
MethylenecyclohexaneNone (Neat)50168 hours98[6]

Protocols

Protocol 1: General Procedure for [2+2] Cycloaddition of CSI with an Alkene in a Solvent (Dichloromethane)

This protocol is adapted from procedures used for the reaction of CSI with various alkenes and dienes.[10][11][12][13]

! CAUTION ! this compound is highly corrosive, moisture-sensitive, and reacts violently with water.[8][14] All operations must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and appropriate chemical-resistant gloves, must be worn.[15][16] All glassware and reagents must be scrupulously dry.[15]

Materials:

  • Alkene (1.0 eq)

  • This compound (CSI) (1.05 - 1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Anhydrous Sodium Sulfite (B76179) (Na₂SO₃) or Sodium Bisulfite (NaHSO₃) solution for workup

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite)

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reactant Preparation: Dissolve the alkene (1.0 eq) in anhydrous dichloromethane and add it to the reaction flask. Cool the solution to 0 °C using an ice-water bath.

  • CSI Addition: Dissolve the this compound (1.05 eq) in a small amount of anhydrous dichloromethane and charge it into the dropping funnel.

  • Reaction: Add the CSI solution dropwise to the stirred, cooled alkene solution over 30-60 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C or room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, ¹H NMR).

  • Workup (Quenching): Once the reaction is complete, the resulting N-chlorosulfonyl β-lactam can be reductively cleaved. Cautiously pour the reaction mixture onto crushed ice or into a cold, stirred solution of aqueous sodium sulfite.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude β-lactam product can be further purified by column chromatography or crystallization.

Protocol 2: General Procedure for a Neat (Solvent-Free) Reaction of CSI with an Alkene

This protocol is adapted from procedures demonstrating the efficiency of solvent-free reactions.[5][17]

! CAUTION ! The same safety precautions as in Protocol 1 must be strictly followed.[14][15][16]

Materials:

  • Alkene (1.0 eq)

  • This compound (CSI) (1.1 eq)

  • Ice-water bath for initial addition

  • Dichloromethane or Ethyl Acetate for workup

  • Aqueous Sodium Sulfite or ice-water for quenching

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Syringe or dropping funnel for addition

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Place the alkene (1.0 eq) into a dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • CSI Addition: Cool the flask in an ice-water bath. Slowly add the this compound (1.1 eq) directly to the stirred alkene via syringe or dropping funnel.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for the required time (this can range from hours to days).[5] Monitor the reaction as feasible (e.g., by taking small aliquots, quenching, and analyzing).

  • Workup: Cool the reaction mixture. Slowly add a solvent like dichloromethane.[1] Quench the reaction by cautiously adding ice-water or pouring the mixture into an aqueous sodium sulfite solution.[1]

  • Extraction and Purification: Follow steps 7 and 8 from Protocol 1.

Visualizations

Diagram 1: Mechanistic Pathways of CSI [2+2] Cycloaddition

G Solvent Influence on CSI Reaction Pathways cluster_reactants Reactants cluster_polar Polar Solvent cluster_nonpolar Nonpolar Solvent Alkene Alkene CSI This compound Dipolar_TS Dipolar Transition State Reaction_Node->Dipolar_TS  Stepwise  Pathway Concerted_TS Concerted Transition State Reaction_Node->Concerted_TS  Concerted  Pathway Dipolar_Int 1,4-Dipolar Intermediate Dipolar_TS->Dipolar_Int Stabilized Product N-Chlorosulfonyl β-Lactam Dipolar_Int->Product Concerted_TS->Product

Caption: Solvent polarity dictates the favored pathway for CSI cycloaddition.

Diagram 2: General Experimental Workflow for CSI Reactions

G Experimental Workflow for CSI Reactions Setup 1. Inert Setup (Dry Glassware, N2/Ar) Reagents 2. Add Alkene & Anhydrous Solvent Setup->Reagents Cooling 3. Cool to 0 °C Reagents->Cooling Note Solvent is omitted for 'Neat' reactions. Reagents->Note Addition 4. Dropwise CSI Addition Cooling->Addition Reaction 5. Stir & Monitor (TLC / NMR) Addition->Reaction Quench 6. Quench (Ice-water / Na2SO3) Reaction->Quench Extraction 7. Extraction (e.g., CH2Cl2) Quench->Extraction Purify 8. Dry & Purify (Column / Crystallization) Extraction->Purify

Caption: A generalized workflow for handling reactions with CSI.

References

Application Notes and Protocols for Low-Temperature Reactions with Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chlorosulfonyl isocyanate (CSI) in low-temperature reactions, a powerful tool in organic synthesis and drug development. The protocols detailed below offer step-by-step guidance for key transformations, emphasizing safety, efficiency, and reproducibility.

Introduction to this compound and Low-Temperature Reactivity

This compound (CSI, ClSO₂NCO) is a highly reactive and versatile reagent widely employed in organic synthesis.[1][2][3] Its reactivity stems from the two electrophilic sites: the carbon atom of the isocyanate group and the sulfur atom of the chlorosulfonyl group.[3][4] Low-temperature conditions are often crucial when working with CSI to control its high reactivity, enhance selectivity, and stabilize reactive intermediates.[5][6]

Reactions involving CSI are often exothermic, and low temperatures help to manage the reaction rate and prevent undesirable side reactions or decomposition.[7] For instance, in the synthesis of β-lactams through [2+2] cycloaddition with alkenes, lower temperatures can favor the formation of a pre-equilibrium charge transfer complex, leading to a more efficient reaction compared to higher temperatures where the reagents may dissociate.[5]

Safety Precautions for Handling this compound at Low Temperatures

Extreme caution must be exercised when handling this compound. It is a highly corrosive, toxic, and moisture-sensitive compound that reacts violently with water.[8][9][10][11] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Essential PPE:

  • Chemical splash goggles and a face shield[8]

  • Appropriate chemical-resistant gloves[8]

  • Flame-retardant lab coat and protective clothing[8]

  • A properly fitted respirator with a cartridge suitable for acid vapors may be necessary.[12]

Handling and Storage:

  • CSI should be stored in a tightly sealed container, refrigerated (below 4°C/39°F), and protected from moisture.[8]

  • All glassware and equipment must be scrupulously dried before use.

  • Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • When quenching a reaction, always add the reaction mixture to the quenching solution (e.g., ice-water) slowly; never add water to the reaction mixture directly. [12]

  • Spills should be absorbed with an inert material like vermiculite (B1170534) or sand and neutralized appropriately.[8][12]

Key Low-Temperature Applications and Protocols

Synthesis of β-Lactams via [2+2] Cycloaddition with Alkenes

The [2+2] cycloaddition of CSI to alkenes is a cornerstone reaction for the synthesis of β-lactams (2-azetidinones), which are crucial structural motifs in many antibiotics.[5][13] The resulting N-chlorosulfonyl-β-lactam can be readily reduced to the corresponding β-lactam.[5] The reaction mechanism can be either concerted or stepwise, depending on the electronic nature of the alkene.[5] For electron-rich alkenes, a stepwise pathway involving a 1,4-diradical intermediate is often observed, and low temperatures can facilitate the conversion of the triplet diradical to the singlet form, which then cyclizes.[5][6]

General Experimental Protocol for [2+2] Cycloaddition:

This protocol is a representative example and may require optimization for different substrates.

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the alkene (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, diethyl ether).

  • Cooling: Cool the solution to the desired low temperature (typically between -78°C and 0°C) using a suitable cooling bath (e.g., dry ice/acetone, ice/salt).

  • Addition of CSI: Add a solution of this compound (1.0-1.2 eq) in the same dry solvent dropwise to the stirred alkene solution over a period of 30-60 minutes, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at the low temperature for a specified time (typically 1-4 hours) or until TLC analysis indicates the consumption of the starting material.

  • Reduction (Work-up):

    • Prepare a separate flask containing a stirred, cold (0°C) aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃).[5]

    • Slowly transfer the reaction mixture via cannula into the vigorously stirred reducing solution.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Extraction and Purification:

    • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude β-lactam by column chromatography or recrystallization.

Quantitative Data Summary for Selected [2+2] Cycloadditions:

AlkeneTemperature (°C)SolventReaction TimeYield (%) of N-chlorosulfonyl-β-lactamReference
trans-3-HexeneRoom Temp (Neat)None25 h94[5]
4-tert-butyl-1-fluorocyclohexene65-70None1 hNot specified[14]

Note: Neat reactions (without solvent) can sometimes provide higher yields and cleaner reactions.[6]

Diagram: [2+2] Cycloaddition of CSI with an Alkene

G [2+2] Cycloaddition of CSI with an Alkene cluster_reactants Reactants cluster_intermediate Intermediate/Transition State cluster_product Product Alkene Alkene (R-CH=CH-R') TS [2+2] Transition State or 1,4-Diradical Intermediate Alkene->TS CSI This compound (ClSO2NCO) CSI->TS Lactam N-Chlorosulfonyl-β-lactam TS->Lactam Cyclization

Caption: General workflow for the synthesis of N-chlorosulfonyl-β-lactams.

Reactions with Dienes

This compound reacts with conjugated dienes at low temperatures to yield primarily 1,2-cycloaddition products (N-chlorosulfonyl-β-lactams).[15] These initial adducts can sometimes undergo thermal rearrangement to more stable 1,4-addition products.[16]

Experimental Protocol for Reaction with 1,3-Butadiene (B125203) (Illustrative):

  • Setup: In a pressure-resistant flask equipped with a magnetic stir bar and a cold finger condenser, condense 1,3-butadiene at a low temperature (e.g., -78°C).

  • Solvent: Add a pre-cooled, dry, inert solvent (e.g., dichloromethane).

  • Addition of CSI: Slowly add a pre-cooled solution of this compound in the same solvent to the stirred diene solution.

  • Reaction: Maintain the low temperature and stir for the required duration.

  • Work-up and Purification: Follow a similar reductive work-up and purification procedure as described for the alkene cycloaddition.

Diagram: Reaction of CSI with a Conjugated Diene

G Reaction of CSI with a Conjugated Diene cluster_reactants Reactants cluster_products Potential Products Diene Conjugated Diene Product_12 1,2-Adduct (β-Lactam) Diene->Product_12 Low Temp CSI This compound CSI->Product_12 Product_14 1,4-Adduct (Rearrangement Product) Product_12->Product_14 Thermal Rearrangement

Caption: Pathways for the reaction of CSI with conjugated dienes.

Cyanation of Aromatic Compounds

This compound can be used for the cyanation of activated aromatic and heteroaromatic ring systems, such as pyrroles.[17] The reaction proceeds by initial electrophilic attack of CSI on the aromatic ring, followed by treatment with a suitable reagent like N,N-dimethylformamide (DMF) to afford the nitrile. Low temperatures are employed to control the initial highly reactive addition.[17]

Experimental Protocol for the Cyanation of Pyrrole (B145914):

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, place the pyrrole substrate dissolved in a dry solvent (e.g., acetonitrile (B52724) or DMF).

  • Cooling: Cool the solution to a low temperature (e.g., -20°C to 0°C).

  • Addition of CSI: Slowly add this compound to the stirred solution, maintaining the low temperature.

  • Formation of Intermediate: Stir the mixture at low temperature for a short period (e.g., 30 minutes).

  • Addition of DMF: If not already the solvent, add N,N-dimethylformamide (DMF) dropwise.

  • Warming and Reaction: Allow the reaction mixture to warm to room temperature and then heat (e.g., to 50-60°C) until the reaction is complete as monitored by TLC.

  • Quenching and Work-up: Carefully pour the reaction mixture onto ice-water and extract the product with an organic solvent. Wash the organic extracts, dry, and concentrate.

  • Purification: Purify the resulting nitrile by column chromatography or distillation.

Concluding Remarks

Low-temperature reactions with this compound offer a versatile and powerful platform for the synthesis of a variety of important organic molecules, particularly β-lactams and nitriles. The protocols and data presented herein provide a foundation for researchers to explore and apply these transformations in their own work. Careful attention to safety and experimental conditions is paramount for achieving successful and reproducible outcomes. The ability to control the high reactivity of CSI through low-temperature protocols opens up numerous possibilities in the design and development of novel chemical entities for pharmaceutical and other applications.

References

Application Notes and Protocols: Chlorosulfonyl Isocyanate as a Dehydrating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent in organic synthesis.[1][2][3] Its potent electrophilicity, stemming from the presence of both a chlorosulfonyl group and an isocyanate group, allows it to participate in a wide array of chemical transformations. While well-known for its applications in the synthesis of β-lactams and other heterocyclic compounds, CSI also serves as a powerful dehydrating agent.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivative, the Burgess reagent, in key dehydration reactions relevant to pharmaceutical and chemical research.

Dehydration of Carboxylic Acids to Nitriles

The conversion of carboxylic acids to nitriles is a fundamental transformation in organic synthesis. CSI, in combination with a tertiary amine or a formamide (B127407) like N,N-dimethylformamide (DMF), provides a mild and efficient method for this dehydration, avoiding the harsh conditions required by some classical reagents.[4]

General Reaction Scheme
Quantitative Data for Nitrile Synthesis from Carboxylic Acids

The following table summarizes the yields of various nitriles synthesized from their corresponding carboxylic acids using this compound and N,N-dimethylformamide.

Carboxylic Acid SubstrateProduct NitrileYield (%)Reference
Cinnamic acidCinnamonitrile (B126248)78-87%[4]
2,4-Hexadienoic acid2,4-Hexadienenitrile76%[4]
Ethyl hydrogen succinateEthyl 3-cyanopropanoate72%[4]
Experimental Protocol: Synthesis of Cinnamonitrile from Cinnamic Acid[5]

Materials:

  • Cinnamic acid (2.00 moles, 296 g)

  • This compound (2.05 moles, 290 g)

  • Dichloromethane (B109758) (700 mL)

  • N,N-Dimethylformamide (4.11 moles, 300 g)

  • Potassium carbonate (50 g)

  • Ice

Procedure:

  • A 2-liter, four-necked flask is equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

  • The flask is charged with cinnamic acid (2.00 moles) and 600 mL of dichloromethane.

  • The mixture is heated to reflux.

  • A solution of this compound (2.05 moles) in 100 mL of dichloromethane is added dropwise with stirring over 45 minutes.

  • After the addition is complete, the reaction mixture is heated at reflux for an additional hour to ensure the complete evolution of carbon dioxide.

  • The mixture is then cooled in an ice bath to an internal temperature of 15-20°C.

  • N,N-Dimethylformamide (4.11 moles) is added with stirring over a 15-minute period, maintaining the internal temperature at 15-20°C.

  • The reaction mixture is stirred for an additional 15 minutes and then poured onto approximately 800 g of ice.

  • Once the ice has melted, the layers are separated. The aqueous phase is extracted once with 100 mL of dichloromethane.

  • The combined organic phases are washed six times with 100-mL portions of water to remove the majority of the N,N-dimethylformamide.

  • The organic solution is dried over 50 g of potassium carbonate for 2 hours.

  • The drying agent is removed by decantation, and the solvent is removed by distillation at atmospheric pressure.

  • The resulting oil is distilled under vacuum to yield cinnamonitrile (197–225 g, 78–87%).

Dehydration of Primary Amides and Formamides via the Burgess Reagent

While CSI can be used directly for the dehydration of amides, its derivative, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate), is a well-documented, mild, and selective reagent for the dehydration of primary amides to nitriles and N-substituted formamides to isonitriles.[5][6][7][8] The Burgess reagent is readily prepared from this compound.[7][8]

Synthesis of the Burgess Reagent from this compound[8]

Step 1: Synthesis of Methyl (Chlorosulfonyl)carbamate Anhydrous methanol (B129727) in dry benzene (B151609) is added dropwise to a solution of this compound in benzene at 25–30°C over 30 minutes. The mixture is stirred for another 30 minutes before olefin-free hexane (B92381) is added. The flask is then cooled to 0−5°C. The resulting white crystals of methyl (chlorosulfonyl)carbamate are collected by filtration, washed with hexane, and dried under reduced pressure (yield 88–92%).

Step 2: Synthesis of the Burgess Reagent Methyl (chlorosulfonyl)carbamate in dry benzene is added dropwise to a solution of triethylamine (B128534) in anhydrous benzene at 10–15°C over 1 hour with constant shaking. The mixture is stirred at 25–30°C for an additional 30 minutes and then filtered to remove triethylamine hydrochloride. Evaporation of the filtrate under reduced pressure yields the Burgess reagent as light tan needles, which are then purified by crystallization (yield 84–86%).

Dehydration of Primary Amides to Nitriles with the Burgess Reagent

The Burgess reagent provides a mild method for the dehydration of primary amides to nitriles, often proceeding at room temperature and tolerating a variety of functional groups.[5]

Primary Amide SubstrateProduct NitrileYield (%)Reference
A glutamine derivativeCorresponding nitrileHigh[5]
Various primary amidesCorresponding nitrilesGood to excellent[7]

Materials:

  • Primary amide (1.0 equiv)

  • Burgess reagent (1.1-1.5 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

Procedure:

  • Dissolve the primary amide in anhydrous THF under an inert atmosphere.

  • Add the Burgess reagent in one portion to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired nitrile.

Dehydration of N-Substituted Formamides to Isonitriles with the Burgess Reagent

The Burgess reagent is particularly effective for the synthesis of isonitriles from N-substituted formamides, proceeding under neutral conditions and being compatible with sensitive functional groups.[5]

Formamide SubstrateProduct IsonitrileYield (%)Reference
N-BenzylformamideBenzyl isocyanide92%[5]
N-(4-Methoxybenzyl)formamide4-Methoxybenzyl isocyanide88%[5]
N-(1-Phenylethyl)formamide1-Phenylethyl isocyanide91%[5]
A formamide with a secondary -OH groupCorresponding isocyanide82%[5]

Materials:

  • N-substituted formamide (1.0 equiv)

  • Burgess reagent (1.1-1.5 equiv)

  • Anhydrous dichloromethane or other inert solvent

Procedure:

  • Dissolve the N-substituted formamide in anhydrous dichloromethane under an inert atmosphere.

  • Add the Burgess reagent in one portion to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired isonitrile.

Visualizing Reaction Pathways

To illustrate the logical flow of the dehydration processes, the following diagrams are provided.

Dehydration_of_Carboxylic_Acids Carboxylic_Acid Carboxylic Acid (R-COOH) Intermediate N-Chlorosulfonyl Carboxamide Intermediate Carboxylic_Acid->Intermediate + CSI CSI This compound (ClSO₂NCO) DMF N,N-Dimethylformamide (DMF) Nitrile Nitrile (R-CN) Intermediate->Nitrile + DMF - CO₂ - [DMF-H]⁺[ClSO₃]⁻ Byproducts CO₂ + [DMF-H]⁺[ClSO₃]⁻

Caption: Dehydration of carboxylic acids to nitriles using CSI and DMF.

Burgess_Reagent_Dehydration cluster_synthesis Burgess Reagent Synthesis cluster_dehydration Dehydration Applications CSI This compound Intermediate_Carbamate Methyl (Chlorosulfonyl)carbamate CSI->Intermediate_Carbamate + Methanol Methanol Methanol Triethylamine Triethylamine Burgess_Reagent Burgess Reagent Intermediate_Carbamate->Burgess_Reagent + Triethylamine Burgess_Reagent_App Burgess Reagent Primary_Amide Primary Amide Nitrile Nitrile Primary_Amide->Nitrile Dehydration Formamide N-Substituted Formamide Isonitrile Isonitrile Formamide->Isonitrile Dehydration Burgess_Reagent_App->Primary_Amide Burgess_Reagent_App->Formamide

Caption: Synthesis of the Burgess reagent and its application in dehydration reactions.

Conclusion

This compound is a potent and versatile reagent for dehydration reactions in organic synthesis. It offers a mild and efficient route for the conversion of carboxylic acids to nitriles. Furthermore, its derivative, the Burgess reagent, provides a valuable tool for the dehydration of primary amides and N-substituted formamides to their corresponding nitriles and isonitriles, respectively, under neutral conditions. The protocols and data presented herein provide a comprehensive guide for researchers in the application of CSI-based dehydration methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Chlorosulfonyl Isocyanate (CSI) Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chlorosulfonyl isocyanate (CSI) cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing side reactions and maximizing the yield of desired β-lactam products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during CSI cycloadditions in a question-and-answer format, providing targeted solutions and preventative measures.

Q1: My reaction is resulting in a low yield of the desired β-lactam. What are the potential causes and how can I improve it?

A1: Low yields in CSI cycloadditions can stem from several factors, primarily related to reaction conditions and the nature of the alkene substrate.

  • Side Reactions: The most common reason for low yields is the formation of side products. Key side reactions include the formation of unsaturated N-chlorosulfonyl amides and 2:1 adducts (uracil derivatives).

  • Reaction Conditions: Suboptimal temperature, solvent, or stoichiometry can significantly impact the reaction outcome.

  • Moisture: CSI is extremely reactive with water, leading to its decomposition and the formation of sulfamoyl chloride, which will not participate in the desired cycloaddition.[1] All glassware must be rigorously dried, and anhydrous solvents must be used.

Troubleshooting Steps:

  • Optimize Reaction Temperature: The effect of temperature is substrate-dependent. For many alkenes, particularly electron-rich ones, conducting the reaction at lower temperatures can favor the formation of a charge-transfer complex, leading to a more efficient reaction and higher yields.[2] Conversely, for less reactive, electron-deficient alkenes, slightly elevated temperatures (e.g., 15-25°C) may be necessary to promote the reaction.[3][4] It is crucial to perform small-scale trials to determine the optimal temperature for your specific substrate.

  • Consider a Neat (Solvent-Free) Reaction: In some cases, running the reaction without a solvent can significantly improve the yield and reduce side product formation.[5] For example, the reaction of CSI with trans-3-hexene (B77681) in nitromethane (B149229) at 50°C for two days gives a 50% yield, whereas the neat reaction at room temperature for 25 hours provides a 94% yield of the N-chlorosulfonyl-β-lactam.[5]

  • Control Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of CSI. A large excess of CSI can promote the formation of 2:1 adducts (uracils), especially with electron-rich alkenes.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use freshly distilled or commercially available anhydrous solvents. Handle CSI under an inert atmosphere.

Q2: I am observing the formation of a significant amount of an unsaturated amide side product. How can I minimize this?

A2: The formation of unsaturated N-chlorosulfonyl amides is a common side reaction, particularly with alkenes that can readily undergo an ene-type reaction or when the reaction is carried out at higher temperatures.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is often the most effective way to suppress the formation of the unsaturated amide. The cycloaddition generally has a lower activation energy than the competing ene reaction.

  • Choice of Solvent: Non-polar, non-nucleophilic solvents such as dichloromethane (B109758) or toluene (B28343) are generally preferred.[6] The choice of solvent can influence the reaction pathway and selectivity. Experiment with different anhydrous solvents to find the optimal one for your substrate.

  • Order of Addition: Adding the alkene dropwise to a solution of CSI (normal addition) can sometimes favor the desired [2+2] cycloaddition over side reactions.

Q3: My reaction with an electron-rich alkene is producing a complex mixture, likely containing 2:1 adducts (uracils). How can I prevent this?

A3: Electron-rich alkenes tend to react with CSI via a stepwise mechanism involving a 1,4-diradical intermediate.[5] This intermediate can be trapped by a second molecule of CSI, leading to the formation of 2:1 uracil (B121893) adducts.

Prevention and Control:

  • Avoid Excess CSI: Use a stoichiometric amount or only a very slight excess of CSI.

  • Inverse Addition: Adding CSI dropwise to a solution of the alkene (inverse addition) can help to keep the concentration of CSI low at any given time, thus minimizing the chance of the intermediate reacting with a second CSI molecule.

  • Lower Temperature: Conducting the reaction at lower temperatures can stabilize the intermediate and favor the desired ring closure to the β-lactam.[5]

  • Neat Conditions: For some substrates, running the reaction neat can surprisingly lead to cleaner product formation and avoid uracil byproducts, as has been observed with certain fluoroalkenes.[7][8]

Data Presentation

The following tables summarize key quantitative data on the effect of reaction conditions on the yield of CSI cycloadditions.

Table 1: Effect of Solvent on the Yield of N-Chlorosulfonyl-β-lactam from trans-3-hexene

SolventTemperature (°C)Time (days)Yield (%)
Nitromethane50250
None (Neat)Room Temperature194

Data sourced from a study on [2+2] cycloadditions of CSI.[5]

Table 2: Influence of Alkene Electronics on Reaction Pathway

Alkene TypePredominant Reaction PathwayCommon Side ProductsRecommended Conditions
Electron-Rich (e.g., Styrenes, Enol Ethers)Stepwise (via 1,4-diradical)[5]2:1 Uracil Adducts[5]Low temperature, inverse addition, consider neat reaction.
Electron-Deficient (e.g., α,β-Unsaturated Esters)Concerted[5]Generally cleaner, but may require higher temperatures or longer reaction times.Room temperature to moderate heating (e.g., 15-25°C).[3][4]

Experimental Protocols

Protocol 1: General Procedure for the [2+2] Cycloaddition of this compound with an Alkene

This protocol is a general guideline and should be optimized for each specific substrate.

Materials:

  • Alkene

  • This compound (CSI)

  • Anhydrous solvent (e.g., dichloromethane, ether, or toluene)[6]

  • Anhydrous sodium sulfite (B76179) or sodium bisulfite solution (for workup)[5]

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add the alkene (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the alkene in the chosen anhydrous solvent.

  • Reaction: Cool the alkene solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath. Add a solution of CSI (1.05-1.1 eq) in the same anhydrous solvent dropwise via the addition funnel over a period of 30-60 minutes, while maintaining the reaction temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup: Once the reaction is complete, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium sulfite or sodium bisulfite to reduce the N-chlorosulfonyl-β-lactam to the β-lactam and to destroy any unreacted CSI.[5]

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude β-lactam.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization.

Visualizations

Diagram 1: General Reaction Scheme and Potential Side Products

G Alkene Alkene BetaLactam Desired [2+2] Adduct (β-Lactam) Alkene->BetaLactam UnsaturatedAmide Side Product: Unsaturated Amide Alkene->UnsaturatedAmide Uracil Side Product: 2:1 Adduct (Uracil) Alkene->Uracil CSI This compound (CSI) CSI->BetaLactam CSI->UnsaturatedAmide CSI->Uracil 2 eq.

Caption: Overview of CSI cycloaddition and common side products.

Diagram 2: Troubleshooting Workflow for Low β-Lactam Yield

G start Low Yield of β-Lactam check_moisture Were anhydrous conditions maintained? start->check_moisture check_side_products Are side products observed (TLC/NMR)? check_moisture->check_side_products Yes improve_drying Improve Drying of Glassware and Solvents check_moisture->improve_drying No optimize_temp Optimize Reaction Temperature (Try lower temp first) check_side_products->optimize_temp No identify_side_product Identify Major Side Product check_side_products->identify_side_product Yes consider_neat Consider Neat (Solvent-Free) Reaction optimize_temp->consider_neat adjust_stoichiometry Adjust Stoichiometry (Avoid large excess of CSI) consider_neat->adjust_stoichiometry end_good Improved Yield adjust_stoichiometry->end_good end_bad Re-evaluate Substrate/Reaction Design improve_drying->end_bad unsaturated_amide_path If Unsaturated Amide: - Lower Temperature - Change Solvent identify_side_product->unsaturated_amide_path Unsaturated Amide uracil_path If 2:1 Adduct (Uracil): - Use Inverse Addition - Avoid Excess CSI identify_side_product->uracil_path 2:1 Adduct unsaturated_amide_path->end_good uracil_path->end_good

Caption: A step-by-step guide to troubleshooting low yields.

References

Technical Support Center: Purification of N-Chlorosulfonyl-β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-chlorosulfonyl-β-lactams from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying N-chlorosulfonyl-β-lactams?

A1: The most common purification methods for N-chlorosulfonyl-β-lactams are column chromatography on silica (B1680970) gel and recrystallization.[1] The choice between these methods often depends on the scale of the reaction, the nature of the impurities, and the physical properties of the β-lactam.

Q2: What are the typical impurities I might encounter in my crude reaction mixture?

A2: Common impurities include unreacted starting materials, such as the parent olefin and chlorosulfonyl isocyanate (CSI), as well as side products like unsaturated N-chlorosulfonyl amides.[2][3] Additionally, hydrolysis of the N-chlorosulfonyl group can lead to the corresponding N-H β-lactam.

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[1] High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.[4][5]

Q4: What is the purpose of washing the organic extracts with a sodium bicarbonate solution?

A4: Washing with a sodium bicarbonate solution is crucial to neutralize and remove any acidic impurities, such as unreacted this compound which may have hydrolyzed to chlorosulfonic acid and HCl.[1] This step helps to prevent the degradation of the desired product during subsequent workup and purification steps.

Q5: Are N-chlorosulfonyl-β-lactams stable during purification?

A5: N-chlorosulfonyl-β-lactams can be sensitive to hydrolysis, particularly in the presence of moisture or strong nucleophiles. The β-lactam ring itself can be susceptible to cleavage under harsh acidic or basic conditions.[6][7] Therefore, it is important to use anhydrous solvents and to perform the purification at moderate temperatures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery after extraction Incomplete extraction from the aqueous layer.Perform multiple extractions (e.g., 3x) with a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase.
Emulsion formation during washing.Add brine (saturated NaCl solution) to the wash to help break the emulsion.
Product degradation during column chromatography The silica gel is too acidic, causing hydrolysis of the N-chlorosulfonyl group or opening of the β-lactam ring.Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (B128534) (e.g., 0.1-1%), to the eluent.
The product is unstable on the stationary phase over long periods.Run the column with a slightly higher flow rate to minimize the residence time of the compound on the silica gel.
Co-elution of impurities with the product during column chromatography The polarity of the impurity is very similar to the product.Optimize the mobile phase by trying different solvent systems or by using a gradient elution. Consider using a different stationary phase if co-elution persists.
Product oils out during recrystallization The solvent system is not ideal for crystallization.Try a different solvent or a combination of solvents. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by gentle heating and slow cooling.
The presence of impurities is inhibiting crystallization.Attempt to further purify the crude product by a quick filtration through a small plug of silica gel before recrystallization.
Broad or streaking spots on TLC The compound is acidic or basic and is interacting strongly with the silica gel.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve the spot shape.
The sample is overloaded on the TLC plate.Apply a smaller, more concentrated spot of the sample to the plate.

Experimental Protocols

Protocol 1: General Extraction and Work-up Procedure
  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Hydrolysis of Excess Reagent: Carefully add ice-water to the reaction mixture to hydrolyze any unreacted this compound.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[1]

  • Washing: Combine the organic extracts and wash sequentially with:

    • A 2% aqueous sodium bicarbonate solution to remove acidic impurities.[1]

    • Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N-chlorosulfonyl-β-lactam.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A common eluent system is a mixture of hexane (B92381) and ethyl acetate. The ratio should be optimized based on the polarity of the specific N-chlorosulfonyl-β-lactam, as determined by TLC.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-chlorosulfonyl-β-lactam.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound at an elevated temperature but not at room temperature, while the impurities should remain soluble at room temperature. Common solvents include ethanol/water or dichloromethane/hexane mixtures.[1]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow start Crude Reaction Mixture quench Quench with Ice-Water start->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purification Purification crude_product->purification column Column Chromatography purification->column Liquid/Oily Product recrystallize Recrystallization purification->recrystallize Solid Product pure_product Pure N-Chlorosulfonyl-β-Lactam column->pure_product recrystallize->pure_product

Caption: General experimental workflow for the purification of N-chlorosulfonyl-β-lactams.

troubleshooting_guide start Low Yield or Purity Issue check_extraction Incomplete Extraction? start->check_extraction After Work-up check_degradation Product Degradation? start->check_degradation During Process check_purification Inefficient Purification? start->check_purification After Purification Step solution_extraction Increase number of extractions. Check pH of aqueous phase. check_extraction->solution_extraction Yes solution_degradation Use anhydrous solvents. Avoid harsh pH conditions. Deactivate silica gel. check_degradation->solution_degradation Yes solution_purification Optimize chromatography eluent. Try a different recrystallization solvent. check_purification->solution_purification Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Reactions of Chlorosulfonyl Isocyanate with Unreactive Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorosulfonyl isocyanate (CSI) and unreactive alkenes, such as electron-deficient or sterically hindered alkenes.

Frequently Asked Questions (FAQs)

Q1: My reaction with an electron-deficient alkene is extremely slow or shows no conversion. What are the possible causes and solutions?

A1: Low reactivity is a common issue when reacting this compound (CSI), a sluggish electrophile, with unreactive alkenes.[1][2] Several factors could be contributing to this:

  • Reaction Temperature: While counterintuitive, higher temperatures are not always better for this reaction. An optimal temperature range of -15°C to 25°C can enhance reaction efficiency. This is because the reaction can proceed through a pre-equilibrium complex between CSI and the alkene. Within this temperature range, the complex is favored and can undergo a more efficient unimolecular reaction. At higher temperatures, this complex may dissociate, leading to a less favorable bimolecular reaction.[1]

  • Solvent Effects: The presence of a solvent can sometimes hinder the reaction. Consider running the reaction neat (without solvent). Neat reactions have been shown to proceed smoothly and in good yield, even with less reactive fluoroalkenes, offering a "green chemistry" approach.[2][3]

  • Concentration: If a solvent is necessary, ensure the reactant concentrations are sufficiently high.

Q2: I am observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?

A2: The most common byproduct in CSI-alkene reactions is a 2:1 adduct, a chlorosulfonyl uracil (B121893) derivative. This arises when a second molecule of CSI traps a dipolar intermediate. However, with unreactive, electron-deficient alkenes that react through a concerted pathway, the formation of such byproducts is less likely, especially under neat conditions.[2][4][5]

If you are observing byproducts, consider the following:

  • Reaction Pathway: If your "unreactive" alkene has some electron-donating character or the reaction is run at higher temperatures, a stepwise pathway involving a diradical intermediate might be competing, leading to side reactions. Lowering the temperature can favor the desired singlet state for ring closure.[3]

  • Product Decomposition: The N-chlorosulfonyl-β-lactam product can be sensitive to prolonged heating. Ensure you are using the optimal temperature and monitor the reaction progress to avoid decomposition.

  • Purification: Some decomposition can occur during purification, for example, on silica (B1680970) gel.[5][6] Alternative purification methods or careful chromatography may be necessary.

Q3: What is the mechanistic difference between the reaction of CSI with electron-rich and electron-deficient alkenes?

A3: The reaction mechanism is highly dependent on the electronic nature of the alkene:

  • Electron-Deficient Alkenes: These typically react with CSI via a concerted [2+2] cycloaddition pathway . Quantum chemical calculations show that for alkenes with electron-withdrawing groups (like fluorine), the transition state for a stepwise reaction is significantly higher in energy.[2][3][4]

  • Electron-Rich Alkenes: These tend to react through a stepwise pathway involving a single electron transfer (SET) to form a 1,4-diradical intermediate. This intermediate can then close to form the β-lactam or be trapped by another CSI molecule to form uracil byproducts.[3]

Understanding the likely pathway for your specific alkene is crucial for optimizing reaction conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield - Reaction temperature is too high, disfavoring the pre-equilibrium complex.- Use of an inappropriate solvent or dilute conditions.- The alkene is extremely unreactive.- Optimize the reaction temperature, exploring the -15°C to 25°C range.[1]- Attempt the reaction under neat (solvent-free) conditions.[2][3]- Increase the reaction time, monitoring for product formation and decomposition.
Formation of Uracil Byproducts - The reaction is proceeding through a stepwise, diradical pathway, which is more common with electron-rich alkenes.- Lower the reaction temperature to favor the singlet diradical state and subsequent ring closure.[3]- Use neat reaction conditions, which have been shown to suppress the formation of 2:1 adducts with fluoroalkenes.[2][5]
Product Decomposition - The N-chlorosulfonyl-β-lactam is thermally unstable.- Decomposition during workup or purification.- Avoid excessive heating and prolonged reaction times.- Perform the reductive workup promptly after the reaction is complete.- Use gentle purification techniques; consider alternatives to silica gel chromatography if decomposition is observed.
Difficulty with Reductive Workup - Incomplete reduction of the N-chlorosulfonyl group.- Ensure an adequate excess of the reducing agent (e.g., aqueous sodium sulfite (B76179) or sodium hydrogen sulfite) is used.[3]- Vigorously stir the biphasic mixture to ensure complete reaction.

Data on Reaction Conditions

The following table summarizes reaction conditions for the cycloaddition of CSI to various unreactive alkenes.

AlkeneSolventTemperature (°C)TimeYield (%)Reference
trans-3-HexeneNitromethane5048 h50[3]
trans-3-HexeneNeatRoom Temp.25 h94[3]
1-FluorocyclohexeneNeatRoom Temp.4 hGood[2]
3-Fluorohex-3-eneNeatRoom Temp.4 hGood[2]

Experimental Protocols

General Procedure for the Neat Reaction of CSI with Fluoroalkenes

This protocol is adapted from the reaction of CSI with 1-fluorocyclohexenes.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the fluoroalkene (1.0 eq).

  • Addition of CSI: Cool the flask to 0°C in an ice bath. Slowly add this compound (1.1 eq) dropwise to the stirred alkene.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or NMR spectroscopy.

  • Workup: Upon completion, the crude N-chlorosulfonyl-β-lactam can be directly subjected to reduction.

General Procedure for the Reduction of N-Chlorosulfonyl-β-lactams

This protocol is a standard method for the conversion of the initial adduct to the final β-lactam.[3]

  • Preparation of Reducing Solution: Prepare a solution of sodium sulfite (Na₂SO₃) in water. A saturated solution is often used.

  • Reduction: Add the crude N-chlorosulfonyl-β-lactam to a vigorously stirred biphasic mixture of the aqueous sodium sulfite solution and an organic solvent (e.g., diethyl ether or dichloromethane).

  • Quenching and Extraction: Continue stirring until the reduction is complete (monitor by TLC). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude β-lactam can be purified by chromatography or crystallization.

Visual Guides

experimental_workflow cluster_reaction [2+2] Cycloaddition cluster_workup Reductive Workup A Unreactive Alkene + CSI B Reaction Setup (Neat or Solvent) A->B C Temperature Control (-15 to 25 °C) B->C D Reaction Monitoring (TLC, NMR) C->D E Crude N-Chlorosulfonyl-β-lactam D->E Proceed to Workup F Reduction with aq. Na₂SO₃ E->F G Extraction F->G H Purification G->H I I H->I Final β-Lactam Product troubleshooting_logic start Low Reaction Yield? temp Is Temperature between -15 and 25°C? start->temp solvent Are you using neat conditions? temp->solvent Yes adjust_temp Adjust Temperature temp->adjust_temp No byproducts Are byproducts observed? solvent->byproducts Yes run_neat Consider Neat Reaction solvent->run_neat No lower_temp_byproducts Lower Temperature to Minimize Side Reactions byproducts->lower_temp_byproducts Yes increase_time Increase Reaction Time and Monitor byproducts->increase_time No adjust_temp->temp run_neat->solvent

References

how to handle moisture-sensitive chlorosulfonyl isocyanate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly reactive reagent, chlorosulfonyl isocyanate (CSI). Adherence to strict safety protocols and anhydrous techniques is critical for successful and safe experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Symptom Possible Cause Recommended Action
Violent reaction, fuming, or explosion upon CSI addition. Presence of water or protic solvents in the reaction setup.[1][2][3]Immediate Action: If safe to do so, withdraw from the area and allow the reaction to subside in a fume hood. Prevention: Ensure all glassware is oven or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4] Solvents like chlorocarbons, acetonitrile, and ethers are recommended.[1]
Low or no product yield. 1. Deactivated CSI due to moisture contamination.[5] 2. Incorrect reaction temperature. 3. Inappropriate solvent.1. Use freshly opened CSI or distill older stock before use.[6] Store CSI under an inert atmosphere and refrigerated.[7] 2. Optimize reaction temperature. Some reactions require cooling (e.g., 15–20°C), while others may need heating.[6][8] 3. Ensure the solvent is inert to CSI. Recommended solvents include dichloromethane, acetonitrile, and ethers.[1][4]
Formation of a solid precipitate in the CSI container. Polymerization or reaction with atmospheric moisture.[5]Discard the reagent according to hazardous waste protocols. Do not attempt to use it, as it may be unpredictable.
Reaction mixture becomes cloudy or contains solid precipitates. Impurities in starting materials or reaction with residual moisture.[9]Verify the purity of all reagents. Ensure the reaction is performed under strictly anhydrous conditions.
Inconsistent or unexpected results. Variation in CSI quality or stoichiometry.Use CSI from a reliable source and consider titration to determine its purity before use. Carefully calculate and measure all reagent quantities.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: CSI is highly corrosive, toxic, and reacts violently with water.[1][10] It can cause severe burns to the skin, eyes, and respiratory tract.[7][10] Inhalation may lead to allergic respiratory reactions.[10] All work must be conducted in a well-ventilated chemical fume hood.[6]

Q2: What personal protective equipment (PPE) is required when handling CSI?

A2: Appropriate PPE includes chemical splash goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[7] An emergency eyewash station and safety shower must be readily accessible.[7]

Q3: How should I properly store this compound?

A3: CSI should be stored in a tightly sealed container, protected from moisture, and refrigerated (below 4°C/39°F).[7][11] The container should be stored in a dry environment.[7]

Q4: What solvents are compatible with this compound?

A4: Due to its high electrophilicity, CSI requires the use of relatively inert solvents.[1] Suitable options include chlorocarbons (like dichloromethane), acetonitrile, and ethers.[1][4] It is crucial that these solvents are anhydrous.

Q5: How do I safely quench a reaction containing unreacted this compound?

A5: Reactions can be quenched by carefully and slowly adding the reaction mixture to ice-water or a cold aqueous solution of sodium bicarbonate.[6][12] This should be done in a controlled manner to manage the exothermic reaction and gas evolution.

Q6: What is the proper procedure for disposing of waste containing this compound?

A6: All chemical waste should be disposed of in accordance with local regulations.[6] Small amounts of residual CSI can be neutralized by slowly adding to a large volume of an appropriate quenching solution. Consult your institution's environmental health and safety office for specific guidelines.

Experimental Protocols

Protocol 1: General Setup for a Moisture-Sensitive CSI Reaction
  • Glassware Preparation: All glassware (e.g., round-bottom flask, dropping funnel, condenser) must be thoroughly dried in an oven at >120°C for several hours or flame-dried under vacuum.

  • Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Solvent and Reagent Preparation: Use anhydrous solvents. Solvents can be dried using appropriate methods, such as distillation from a drying agent or by passing them through a column of activated alumina. All other reagents should also be anhydrous.

  • CSI Addition: this compound should be added to the reaction mixture dropwise via a syringe or a dropping funnel.[6] The addition should be done at a controlled temperature, often requiring an ice bath to manage the exothermic nature of the reaction.[6]

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Quenching and Work-up of a CSI Reaction
  • Cooling: Once the reaction is complete, cool the reaction mixture in an ice bath.

  • Quenching: Slowly and carefully pour the cooled reaction mixture onto crushed ice or a cold aqueous solution.[6] Be prepared for an exothermic reaction and potential gas evolution.

  • Extraction: After the ice has melted, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.[6]

  • Washing: Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution and brine.[12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate the solvent under reduced pressure.[12]

Logical Workflow for Troubleshooting CSI Experiments

G start Experiment Start issue Issue Encountered? start->issue violent_reaction Violent Reaction / Fuming issue->violent_reaction Yes, violent low_yield Low / No Yield issue->low_yield Yes, low yield precipitate Precipitate in Reagent issue->precipitate Yes, precipitate inconsistent_results Inconsistent Results issue->inconsistent_results Yes, inconsistent success Successful Experiment issue->success No check_moisture Check for Moisture Contamination violent_reaction->check_moisture low_yield->check_moisture check_temp Verify Reaction Temperature low_yield->check_temp check_reagent_quality Assess Reagent Quality low_yield->check_reagent_quality precipitate->check_reagent_quality inconsistent_results->check_reagent_quality check_stoichiometry Verify Stoichiometry inconsistent_results->check_stoichiometry stop Stop and Re-evaluate check_moisture->stop check_temp->stop check_reagent_quality->stop check_stoichiometry->stop

Caption: Troubleshooting workflow for this compound experiments.

References

preventing polymerization during chlorosulfonyl isocyanate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorosulfonyl isocyanate (CSI). The information is designed to help prevent and resolve issues related to unwanted polymerization and side reactions during experiments.

Troubleshooting Guide: Unwanted Polymerization and Precipitate Formation

Unwanted precipitate or "polymer" formation during reactions with this compound is a common concern. However, it's important to note that CSI does not typically self-polymerize through dimerization or trimerization like other isocyanates.[1] The observed precipitates are often the result of side reactions or decomposition. This guide will help you identify the cause and find a solution.

Problem 1: A crystalline solid forms in the CSI reagent bottle or during the reaction.

  • Possible Cause: The most likely cause is the decomposition of CSI due to moisture. CSI reacts violently with water to form crystalline sulfamoyl chloride. This can occur if the reagent bottle has been exposed to atmospheric moisture or if the reaction is not conducted under strictly anhydrous conditions.

  • Solution:

    • Prevention: Always handle and store CSI under a dry, inert atmosphere (e.g., nitrogen or argon).[2] Keep the reagent bottle tightly sealed and stored in a cool, dry place.

    • Troubleshooting: If a small amount of solid has formed in the reagent bottle, the supernatant liquid may still be usable, as it often maintains high purity. However, for sensitive reactions, fresh, unopened CSI is recommended. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Use anhydrous solvents.

Problem 2: A gradual increase in viscosity or formation of an insoluble precipitate is observed during a reaction with an alkene.

  • Possible Cause 1: Formation of a 2:1 adduct. In some reactions with alkenes, a 2:1 adduct, a chlorosulfonyl uracil (B121893) intermediate, can be formed, which may precipitate from the reaction mixture.

  • Possible Cause 2: Radical-mediated side reactions. Reactions with electron-rich alkenes can proceed through a stepwise pathway involving a 1,4-diradical intermediate.[3][4] These reactive intermediates can potentially lead to undesired side reactions and the formation of oligomeric or polymeric byproducts.

  • Solution:

    • Temperature Control: The reaction pathway can be temperature-dependent. For reactions that may involve a diradical intermediate, conducting the reaction at lower temperatures can favor the desired product.[3][4]

    • Use of Radical Inhibitors: For reactions with electron-rich alkenes (those with ionization potentials below 8.8 eV), the addition of a radical inhibitor like TEMPO can suppress side reactions.[4]

    • Solvent Choice: Use non-nucleophilic, inert, and anhydrous solvents such as chlorinated solvents (e.g., dichloromethane), acetonitrile, or toluene.[2]

Problem 3: The reaction is sluggish and heating seems to cause decomposition or byproduct formation.

  • Possible Cause: For some electron-deficient or unreactive alkenes, the reaction with CSI can be slow. Increasing the temperature may not always be the best solution, as it can promote decomposition. The reaction can be more efficient at lower temperatures where a pre-equilibrium charge transfer complex is favored.[3][5]

  • Solution: For sluggish reactions with unreactive alkenes, consider running the reaction at a moderate temperature (e.g., 15-25°C) for a longer period to allow the reaction to proceed through the more favorable intermediate complex.[5]

Summary of Troubleshooting Strategies
IssuePotential CauseRecommended Action
Crystalline precipitate in reagent or reactionMoisture contamination leading to decomposition into sulfamoyl chloride.Use strictly anhydrous conditions; handle CSI under an inert atmosphere.
Increased viscosity or insoluble precipitate with alkenesFormation of 2:1 adducts or radical-mediated side reactions.Optimize reaction temperature; for electron-rich alkenes, consider adding a radical inhibitor like TEMPO.
Sluggish reaction with decomposition upon heatingUnfavorable reaction kinetics at elevated temperatures.Attempt the reaction at a lower temperature (15-25°C) for a longer duration to favor the pre-equilibrium complex.

Frequently Asked Questions (FAQs)

Q1: Does this compound (CSI) polymerize on its own?

A1: No, unlike many other isocyanates, CSI does not typically undergo self-polymerization through dimerization or trimerization.[1] The solid precipitates often observed are usually due to its reaction with moisture to form crystalline sulfamoyl chloride.

Q2: What are the ideal storage conditions for CSI to prevent decomposition?

A2: CSI should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen). It should be kept in a cool, dry, and well-ventilated area, away from moisture, acids, and alkalis.

Q3: What solvents are recommended for reactions involving CSI?

A3: Due to its high electrophilicity, CSI requires the use of relatively inert, non-nucleophilic, and anhydrous solvents. Recommended solvents include chlorocarbons (like dichloromethane), acetonitrile, and toluene.[2][6]

Q4: Can I use acetone (B3395972) as a solvent or for a cooling bath?

A4: It is not recommended to use acetone, as CSI may react with it.[7] For cooling baths, a mixture of dry ice and a solvent like methylene (B1212753) chloride is a safer option.[7]

Q5: Are there any specific inhibitors I can add to my reaction to prevent unwanted side reactions?

A5: For reactions of CSI with electron-rich alkenes, which may proceed through a radical pathway, the use of a radical inhibitor such as TEMPO has been shown to be effective in preventing side reactions.[4]

Experimental Protocols

General Protocol for Anhydrous Reaction Conditions
  • Glassware Preparation: Thoroughly dry all glassware in an oven at a temperature above 100°C for several hours. Allow the glassware to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Solvent Preparation: Use commercially available anhydrous solvents. If necessary, further dry the solvent using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina).

  • Reaction Setup: Assemble the glassware under a positive pressure of inert gas. Use septa and syringes for the transfer of reagents.

  • Reagent Handling: Transfer CSI using a syringe under an inert atmosphere. Ensure that the syringe is dry.

  • Reaction Execution: Maintain a constant inert gas flow throughout the reaction. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, or in-situ IR).

Protocol for Reaction of CSI with an Alkene (General)

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Setup: In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, charge the alkene and anhydrous solvent.

  • Reagent Addition: Dissolve the this compound in the anhydrous solvent in the dropping funnel. Add the CSI solution dropwise to the stirred solution of the alkene. Control the rate of addition to maintain the desired reaction temperature.

  • Reaction: Stir the reaction mixture at the appropriate temperature for the required time. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., a solution of sodium sulfite (B76179) in water to reduce the N-chlorosulfonyl group).

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography or distillation).

Visualizations

decomposition_pathway CSI This compound (CSI) SulfamoylChloride Sulfamoyl Chloride (Crystalline Precipitate) CSI->SulfamoylChloride Reaction with moisture H2O Moisture (H2O) troubleshooting_workflow Start Unwanted Precipitate Observed CheckMoisture Is the precipitate crystalline and formed in the absence of other reactants? Start->CheckMoisture MoistureCause Likely cause: CSI decomposition due to moisture. CheckMoisture->MoistureCause Yes AlkeneReaction Is the reaction with an alkene? CheckMoisture->AlkeneReaction No ImplementAnhydrous Action: Implement strict anhydrous conditions. MoistureCause->ImplementAnhydrous CheckAlkeneType Is the alkene electron-rich? AlkeneReaction->CheckAlkeneType Yes OtherSideReaction Possible cause: Other side reactions (e.g., 2:1 adduct). AlkeneReaction->OtherSideReaction No RadicalInhibitor Action: Add a radical inhibitor (e.g., TEMPO) and optimize temperature. CheckAlkeneType->RadicalInhibitor Yes CheckAlkeneType->OtherSideReaction No OptimizeConditions Action: Re-evaluate stoichiometry, temperature, and reaction time. OtherSideReaction->OptimizeConditions

References

Technical Support Center: Chlorosulfonyl Isocyanate (CSI) Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chlorosulfonyl isocyanate (CSI) and the subsequent quenching and work-up procedures.

Troubleshooting Guide

Problem: Violent/Uncontrolled Quenching Reaction

  • Question: My quenching process is extremely exothermic and difficult to control, sometimes leading to splattering. What's happening and how can I prevent it?

  • Answer: this compound (CSI) reacts violently, almost explosively, with water.[1][2][3] This is due to the high reactivity of the isocyanate and chlorosulfonyl groups towards nucleophiles like water. An uncontrolled quench is a sign of adding the quenching agent too quickly or at too high a concentration.

    Solution:

    • Pre-cool the reaction mixture: Before quenching, cool the reaction mixture to a low temperature, typically 0 °C or below. Some procedures recommend cooling to as low as -40 °C.[4]

    • Slow, dropwise addition: Add the quenching solution (e.g., ice-water, aqueous bicarbonate solution) very slowly and dropwise with vigorous stirring.[5][6]

    • Use a dilute quenching solution: Instead of pure water, use a dilute aqueous solution like cold saturated sodium bicarbonate or a mixture of sodium bicarbonate and sodium bisulfite to better control the exotherm.[4]

    • Maintain cooling: Keep the reaction vessel in a cooling bath throughout the quenching process.

Problem: Poor Yield or Product Decomposition During Work-up

  • Question: I'm experiencing low yields of my desired product after the work-up. What are the potential causes and solutions?

  • Answer: Low yields can result from several factors during the work-up, including product decomposition due to harsh pH conditions, hydrolysis of sensitive functional groups, or incomplete extraction.

    Solutions:

    • pH Control: The use of a buffered or mildly basic quenching solution like aqueous sodium bicarbonate can help neutralize the acidic byproducts (HCl and H₂SO₄) formed during the quench, preventing acid-catalyzed decomposition of the product.[5][6]

    • Temperature Management: As mentioned, maintaining low temperatures throughout the quench and work-up is critical to minimize side reactions and product degradation.

    • Efficient Extraction: Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. Dichloromethane (B109758) and ethyl acetate (B1210297) are commonly used.[5][7]

    • Avoid prolonged contact with aqueous phase: For products sensitive to hydrolysis, minimize the time the organic layer is in contact with the aqueous phase.

Problem: Emulsion Formation During Extraction

  • Question: I'm consistently getting stable emulsions during the extraction process, making phase separation difficult. How can I resolve this?

  • Answer: Emulsions can form due to the presence of finely divided solids or amphiphilic molecules at the aqueous-organic interface.

    Solutions:

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can help remove particulate matter that may be stabilizing the emulsion.

    • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to force phase separation.

    • Solvent Modification: Adding a small amount of a different organic solvent with different polarity might help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound (CSI) and its quenching?

A1: CSI is a highly corrosive, toxic, and moisture-sensitive reagent.[3][8][9] It reacts violently with water and other protic solvents.[1][2][3] The primary hazards include:

  • Severe Burns: Contact with skin or eyes can cause severe chemical burns.[1][8]

  • Respiratory Irritation: Inhalation of vapors can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[8]

  • Violent Reactions: Uncontrolled reaction with water or other nucleophiles can be explosive.[1]

  • Toxicity: It is harmful if swallowed or inhaled.[8]

Always handle CSI in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. [8][10]

Q2: What are the common quenching agents for CSI reactions?

A2: The choice of quenching agent depends on the reaction and the desired product. Common quenching agents include:

  • Ice-water: Used to hydrolyze unreacted CSI.[5][6] However, the reaction is highly exothermic and requires careful control.

  • Aqueous Sodium Bicarbonate (NaHCO₃): A mild base used to neutralize acidic byproducts and unreacted CSI.[5][6]

  • Aqueous Sodium Bisulfite (NaHSO₃) and Sodium Bicarbonate (NaHCO₃) mixture: This combination is effective for reducing and neutralizing reactive intermediates.[4]

  • Alcohols: Alcohols react with CSI to form carbamates.[11] This can be a deliberate step in a synthesis or a method to quench excess CSI.

  • Amines: Amines react readily with CSI to form sulfamoylureas.[11]

Q3: How can I safely dispose of residual CSI and contaminated materials?

A3: Residual CSI should be quenched carefully before disposal. A recommended procedure is to slowly add the CSI to a large excess of a stirred, cold solution of sodium bicarbonate or a mixture of sodium carbonate and sodium hydroxide. The resulting aqueous solution can then be neutralized and disposed of according to local regulations. All contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) followed by a quenching solution (e.g., dilute ammonia (B1221849) in methanol) in a fume hood before being washed.[12]

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Reference
Quenching Agent Ice-water2% Aqueous Sodium BicarbonateSodium Bicarbonate & Sodium Bisulfite in Water[5][6],[5],[4]
Temperature Cooled to room temperature, then dropwise addition of ice-waterNot specified, but washing is a standard work-up stepCooled to -20 °C, quench at -10 °C[5][6],[5],[4]
Solvent for Extraction DichloromethaneDichloromethaneChloroform[5][6],[5],[4]

Experimental Protocols

Protocol 1: General Quenching with Ice-Water and Bicarbonate Wash

This protocol is adapted from a procedure for the reaction of CSI with alkenes.[5][6]

  • Cooling: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Add dichloromethane (2-3 mL) to the reaction mixture.

  • Quenching: Slowly add ice-water dropwise to the stirred mixture to hydrolyze any unreacted CSI.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic extracts and wash with a 2% aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Quenching with a Bicarbonate/Bisulfite Mixture

This protocol is adapted from a procedure for the synthesis of a β-lactam.[4]

  • Preparation of Quenching Solution: In a separate flask, prepare a mixture of sodium bicarbonate (0.80 mol), sodium bisulfite (0.69 mol), and 200 mL of water. Cool this mixture to -20 °C with vigorous stirring.

  • Cooling of Reaction Mixture: Cool the primary reaction mixture to -40 °C.

  • Quenching: Add the cold reaction mixture dropwise via cannula to the vigorously stirred quenching solution, maintaining the temperature of the quenching mixture at -10 °C.

  • Additional Reagent: When approximately half of the reaction mixture has been added, add an additional portion of sodium bisulfite (0.34 mol) to the quenching mixture.

  • Stirring: After the addition is complete, stir the mixture for an additional 40 minutes at -10 °C.

  • Extraction: Extract the resulting mixture with three portions of chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over magnesium sulfate, and concentrate on a rotary evaporator.

Visualizations

experimental_workflow cluster_reaction CSI Reaction cluster_quench Quenching cluster_workup Aqueous Work-up cluster_product Product start Completed CSI Reaction Mixture cool Cool Reaction (0°C to -40°C) start->cool Proceed to Work-up quench Slowly Add Quenching Agent (e.g., Ice-Water, aq. NaHCO3) cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (aq. NaHCO3, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate end Crude Product concentrate->end

Caption: General workflow for quenching and working up a this compound reaction.

troubleshooting_logic problem Problem Encountered During Work-up violent_quench Violent Quench problem->violent_quench poor_yield Poor Yield problem->poor_yield emulsion Emulsion Formation problem->emulsion cause_violent Cause: Rapid addition of quencher High initial temperature violent_quench->cause_violent cause_yield Cause: Product decomposition Incomplete extraction poor_yield->cause_yield cause_emulsion Cause: Particulates Amphiphilic species emulsion->cause_emulsion solution_violent Solution: Pre-cool reaction Slow, dropwise addition Use dilute quencher cause_violent->solution_violent solution_yield Solution: Control pH (e.g., NaHCO3) Maintain low temperature Multiple extractions cause_yield->solution_yield solution_emulsion Solution: Add brine Filter through Celite Centrifuge cause_emulsion->solution_emulsion

Caption: Troubleshooting logic for common issues in CSI reaction work-up procedures.

References

Technical Support Center: Managing Exothermic Chlorosulfonyl Isocyanate Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling the exothermic nature of chlorosulfonyl isocyanate (CSI) addition reactions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are this compound (CSI) addition reactions highly exothermic?

This compound is a highly reactive electrophile due to the presence of two electron-withdrawing groups: the chlorosulfonyl group (-SO₂Cl) and the isocyanate group (-N=C=O).[1] Its reactions, particularly with nucleophiles like alkenes, alcohols, and amines, are often rapid and release a significant amount of heat, making them highly exothermic.[2][3] The reaction of CSI with water is particularly violent and can be explosive.[4]

Q2: What are the primary hazards associated with the exothermic nature of CSI reactions?

The main hazard is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture and release toxic and corrosive materials.[5][6] The synthesis of sulfamoyl chloride from CSI and formic acid, for instance, has been reported to have uncontrollable run-away behavior with explosive gas evolution on a larger scale.[7]

Q3: What are the general principles for controlling the exotherm of a CSI addition reaction?

The key principles for managing the heat generated during CSI additions are:

  • Slow Addition: Adding the CSI dropwise or via a syringe pump to the substrate solution allows for the heat to be dissipated as it is generated.[8]

  • Low Temperature: Conducting the reaction at a reduced temperature (e.g., using an ice bath or a cryostat) helps to slow down the reaction rate and provides a larger temperature difference for efficient heat removal.[9]

  • Adequate Cooling: Ensuring the reaction vessel has efficient cooling, such as a cooling jacket or a well-maintained cooling bath, is crucial.[10]

  • Proper Agitation: Good mixing is essential to prevent localized hot spots and ensure uniform temperature distribution throughout the reaction mixture.[10]

  • Inert and Anhydrous Solvents: The use of non-nucleophilic, inert, and anhydrous solvents like chlorinated solvents, acetonitrile, or toluene (B28343) is recommended.[2] Solvents also act as a heat sink, absorbing some of the heat generated by the reaction.[11]

  • Dilution: Working with more dilute solutions can help to moderate the reaction rate and the overall heat output.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid, uncontrolled temperature rise upon CSI addition. Addition rate is too fast.Immediately stop the addition. If safe, immerse the flask in a larger cooling bath (e.g., dry ice/acetone). Reduce the addition rate for subsequent experiments.
Inadequate cooling.Ensure the cooling bath is at the target temperature and there is good thermal contact with the reaction flask. For larger scale, consider a more efficient cooling system.
Reaction concentration is too high.Use a larger volume of solvent to dilute the reactants.
Formation of solid precipitates upon CSI addition. The product may be insoluble at the reaction temperature.This is not necessarily a problem, but ensure agitation is sufficient to maintain a stirrable slurry. In some cases, the formation of a solid can indicate the progress of the reaction.[8]
Reaction with residual moisture.CSI reacts with water to form solid sulfamoyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous.
Reaction does not go to completion despite the exothermic event. Insufficient reaction time or temperature.After the initial exotherm subsides, the reaction may require warming to room temperature or gentle heating to proceed to completion.[12]
Reagent stoichiometry is incorrect.Verify the molar equivalents of your reactants.
Difficult to control exotherm during quenching. Quenching agent is too reactive.Use a less reactive quenching agent or add the quenching agent slowly to the reaction mixture at a low temperature.
Quenching a large excess of unreacted CSI.Ensure the reaction has gone to completion before quenching. If a large excess of CSI is necessary, consider a two-stage quenching process.

Experimental Protocols

Protocol 1: General Procedure for Controlling the Exotherm in a [2+2] Cycloaddition of CSI to an Alkene

This protocol is based on a procedure described for the reaction of CSI with vinyl acetate.[9]

  • Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet, charge the alkene (1.0 eq) and an appropriate anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • CSI Addition: Add this compound (1.0-1.1 eq) to the dropping funnel. Add the CSI dropwise to the alkene solution at a rate that maintains the internal temperature below 5 °C.

  • Monitoring the Exotherm: After the addition is complete, remove the cooling bath and allow the reaction temperature to rise to 10 °C. An exothermic reaction will likely begin. Use intermittent cooling with the ice bath to maintain the temperature between 10-15 °C for approximately 40 minutes, or until the exotherm subsides.[9]

  • Reaction Completion: Monitor the reaction by TLC or other appropriate analytical methods. If necessary, allow the reaction to stir at room temperature until completion.

  • Quenching: Cool the reaction mixture to -10 °C. In a separate flask, prepare a quenching solution of sodium bisulfite and sodium bicarbonate in water, and cool it to -20 °C. Slowly add the reaction mixture to the vigorously stirred quenching solution via cannula, maintaining the temperature of the quenching mixture at -10 °C.[9]

Table 1: Summary of Reaction Conditions for Managing CSI Exotherms
Reactant Solvent Temperature Control Strategy Quenching Procedure Reference
Vinyl AcetateNone (neat) or DichloromethaneInitial cooling to <5 °C, then intermittent cooling to maintain 10-15 °C.Slow addition to a cooled (-10 °C) aqueous solution of sodium bisulfite and sodium bicarbonate.[9]
Cinnamic AcidDichloromethaneDropwise addition of CSI solution at reflux, followed by heating for 1 hour. Cooling to 15-20 °C for the addition of DMF.Poured onto ice.[8]
4-tert-butyl-1-fluorocyclohexeneNone (neat)Heated to 65-70 °C for one hour.Cooled to room temperature, diluted with dichloromethane, followed by dropwise addition of ice-water.[13]
Formic AcidDichloromethaneFormic acid added to CSI solution at 42 °C over 3.5 hours in the presence of a catalyst.The resulting mixture was added to a solution of estrone (B1671321) in N,N-dimethyl acetamide.[7]

Visualizations

Diagram 1: Experimental Workflow for Controlling CSI Addition Exotherm

G Workflow for Managing CSI Reaction Exotherms A 1. Setup Reaction - Dry Glassware - Inert Atmosphere - Substrate in Anhydrous Solvent B 2. Initial Cooling - Cool to 0-5 °C - e.g., Ice Bath A->B C 3. Slow CSI Addition - Dropwise or Syringe Pump - Maintain Low Temperature B->C D 4. Monitor Exotherm - Observe Temperature Rise - Apply Intermittent Cooling - Maintain 10-15 °C C->D E 5. Reaction Completion - Monitor by TLC/LC-MS - Allow to warm if necessary D->E F 6. Controlled Quenching - Cool Reaction Mixture - Slow Addition to Cold Quenching Solution E->F

Caption: A typical workflow for managing the exothermic nature of CSI additions.

Diagram 2: Troubleshooting Logic for Uncontrolled Exotherm

G Troubleshooting an Uncontrolled Exotherm Start Uncontrolled Temperature Rise Observed Stop Stop CSI Addition Immediately Start->Stop Cool Enhance Cooling - Immerse in larger/colder bath Stop->Cool Assess Assess Situation - Temperature stabilizing? Cool->Assess Continue Continue with Caution - Reduce addition rate - Dilute reaction mixture Assess->Continue Yes Abort Abort Experiment - If temperature continues to rise uncontrollably Assess->Abort No

Caption: A decision-making diagram for troubleshooting a runaway exotherm.

References

avoiding the formation of unsaturated carboxamide-N-sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of unsaturated carboxamide-N-sulfonyl chlorides and other related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are unsaturated carboxamide-N-sulfonyl chlorides and why is their formation a concern?

Unsaturated carboxamide-N-sulfonyl chlorides are reactive chemical species where a sulfonyl chloride group (-SO₂Cl) is attached to the nitrogen atom of an unsaturated carboxamide. Their formation is a concern because they are generally unstable and highly reactive intermediates. Their presence as a byproduct can indicate decomposition of starting materials or reagents and can lead to a complex mixture of undesired products, reducing the yield and purity of the target unsaturated carboxamide.

Q2: Under what conditions might an unsaturated carboxamide inadvertently form an N-sulfonyl chloride derivative?

The formation of an N-sulfonyl chloride from an unsaturated carboxamide is not a standard or desired reaction. However, it could plausibly occur under specific conditions where both a source of SO₂ and a chlorinating agent are present, or through the reaction with a reagent that can provide the -SO₂Cl group. For example, in the presence of residual chlorosulfonic acid or a mixture of a sulfonylating agent and a chlorinating agent, the amide nitrogen could be susceptible to N-sulfonylation followed by chlorination.

Q3: How does the stability of the α,β-unsaturated amide moiety affect the potential for side reactions?

The carbon-carbon double bond in α,β-unsaturated amides is electron-deficient due to the electron-withdrawing nature of the carbonyl group. This makes the β-carbon susceptible to nucleophilic attack (a 1,4-conjugate addition).[1] Strong nucleophiles or harsh reaction conditions can lead to addition reactions at the double bond, competing with the desired reaction at the amide functionality. The stability of the amide itself is generally high, but the N-H proton is acidic and can be removed by a strong base, which could initiate side reactions.

Q4: Are there general precautions to take to maintain the integrity of unsaturated carboxamides during synthesis and workup?

Yes, to maintain the integrity of unsaturated carboxamides, it is crucial to:

  • Use purified and dry solvents and reagents to avoid unwanted side reactions.

  • Maintain careful temperature control, as high temperatures can promote side reactions and decomposition.

  • Employ a non-nucleophilic base when deprotonation of the amide is required to avoid conjugate addition to the double bond.

  • Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture.

  • Use appropriate purification techniques, such as column chromatography with a suitable stationary phase, to separate the desired product from any byproducts.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the synthesis of unsaturated carboxamides, with a focus on preventing the formation of undesired N-sulfonyl chloride byproducts.

Problem 1: Formation of an unexpected, highly reactive byproduct suspected to be an unsaturated carboxamide-N-sulfonyl chloride.

  • Question: During my reaction, which involves an unsaturated amide and a sulfonyl-containing reagent, I'm observing a highly reactive and unstable byproduct. Could this be an N-sulfonyl chloride, and how can I prevent its formation?

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Use of harsh sulfonating/chlorinating agents: Reagents like chlorosulfonic acid (ClSO₃H) or a combination of a sulfonylating agent and a chlorinating agent might be reacting with the amide nitrogen.Substitute with milder reagents. If sulfonylation is intended, consider using a sulfonyl chloride (e.g., TsCl) with a non-nucleophilic base. For chlorination, use reagents like N-chlorosuccinimide (NCS) under controlled conditions.[2]
Residual starting materials or catalysts from a previous step: Impurities in the unsaturated carboxamide starting material could be reacting to form the byproduct.Purify the starting materials. Ensure the unsaturated carboxamide is free from any reagents used in its synthesis, such as thionyl chloride or oxalyl chloride, which could act as a source of chlorine.
Inappropriate reaction conditions: High reaction temperatures or prolonged reaction times can lead to the decomposition of reagents and the formation of reactive intermediates that can engage in side reactions.Optimize reaction conditions. Attempt the reaction at a lower temperature and monitor its progress by TLC or LC-MS to avoid prolonged reaction times once the starting material is consumed.

Problem 2: Low yield of the desired N-substituted unsaturated carboxamide with the formation of multiple unidentified byproducts.

  • Question: I am trying to perform a reaction on the nitrogen of my α,β-unsaturated carboxamide, but I am getting a low yield of my desired product and a complex mixture of byproducts. What could be going wrong?

  • Probable Causes & Solutions:

Probable CauseRecommended Solution
Conjugate addition of nucleophiles: The β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack, leading to 1,4-addition products.[1]Choose a non-nucleophilic base. If a base is required, use a sterically hindered, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a proton sponge.
Reaction at the double bond: The double bond can react with certain electrophiles or radicals, leading to undesired products.Protect the double bond. If the intended reaction is not compatible with the double bond, consider a protection-deprotection strategy. Alternatively, explore milder reaction conditions that are selective for the amide functionality.
Polymerization: α,β-Unsaturated carbonyl compounds can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.Add a radical inhibitor. Small amounts of a radical inhibitor like BHT (butylated hydroxytoluene) can sometimes prevent polymerization. Running the reaction at a lower temperature can also help.

Experimental Protocols

Protocol: Synthesis of (E)-α,β-Unsaturated Amides via Horner-Wadsworth-Emmons Reaction

This protocol provides a general and efficient method for synthesizing (E)-α,β-unsaturated amides with high stereoselectivity, which minimizes the formation of byproducts.[3]

Materials:

Procedure:

  • To a solution of the phosphonoacetamide (1.0 equiv) and lithium chloride (1.2 equiv) in anhydrous THF, add the aldehyde (1.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DBU (1.2 equiv) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (E)-α,β-unsaturated amide.

Critical Steps to Avoid Side Reactions:

  • Anhydrous Conditions: The use of anhydrous THF and drying of LiCl are important to prevent hydrolysis of the reagents and intermediates.

  • Choice of Base: DBU is a non-nucleophilic base that effectively promotes the Horner-Wadsworth-Emmons reaction without significant conjugate addition to the product.

  • Temperature Control: Starting the reaction at a low temperature helps to control the initial exothermic reaction and can improve selectivity.

Data Presentation

Table 1: Optimization of Horner-Wadsworth-Emmons Reaction Conditions for the Synthesis of an α,β-Unsaturated Amide

EntryBaseSolventTemperature (°C)Yield (%)E:Z Ratio
1NaHTHF257580:20
2K₂CO₃CH₃CN606075:25
3DBUTHF258592:8
4DBU, LiClTHF259094:6

Data adapted from a representative Horner-Wadsworth-Emmons reaction optimization.[3] This table illustrates how the choice of base and additives can significantly impact the yield and stereoselectivity of the reaction, guiding the user to select conditions that favor the formation of the desired product.

Visualizations

Diagram 1: Troubleshooting Workflow for Undesired Side Products

TroubleshootingWorkflow start Problem: Formation of Unsaturated Carboxamide-N-Sulfonyl Chloride check_reagents Are harsh sulfonating or chlorinating agents used? start->check_reagents check_impurities Are starting materials pure? check_reagents->check_impurities No solution_reagents Solution: Use milder reagents (e.g., TsCl, NCS). check_reagents->solution_reagents Yes check_conditions Are reaction conditions (temp, time) optimized? check_impurities->check_conditions Yes solution_purify Solution: Purify starting materials to remove reactive impurities. check_impurities->solution_purify No solution_optimize Solution: Lower temperature, reduce reaction time. check_conditions->solution_optimize No end_node Desired Product Formation check_conditions->end_node Yes solution_reagents->end_node solution_purify->end_node solution_optimize->end_node

Caption: Troubleshooting workflow for the formation of N-sulfonyl chloride byproduct.

References

troubleshooting low yields in carbamate synthesis with chlorosulfonyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbamate (B1207046) synthesis using chlorosulfonyl isocyanate (CSI). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: My carbamate synthesis reaction is resulting in a low yield. What are the most common initial checks I should perform?

When encountering low yields, a systematic evaluation of your reagents and reaction setup is the critical first step.

  • Reagent Quality: this compound is highly reactive and susceptible to hydrolysis. Ensure you are using fresh or properly stored CSI. Check for the presence of crystalline solids (sulfamoyl chloride), which indicates decomposition due to moisture. The alcohol should be pure and, most importantly, anhydrous.

  • Anhydrous Conditions: This reaction is extremely sensitive to moisture. Water will rapidly react with this compound in a highly exothermic manner, leading to the formation of sulfamoyl chloride and other byproducts, thus reducing the amount of CSI available for the desired reaction.[1] All glassware should be oven- or flame-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: I observe a significant amount of a white precipitate in my reaction mixture. What is it and how can I prevent its formation?

The white precipitate is likely sulfamoyl chloride, which is formed from the reaction of this compound with water. To prevent its formation, it is crucial to maintain strictly anhydrous conditions throughout the experiment. Ensure all your solvents are freshly distilled from an appropriate drying agent, and that your alcohol starting material is free of water.

Q3: My reaction with a secondary or tertiary alcohol is giving a very low yield. What are the specific challenges with hindered alcohols?

Sterically hindered alcohols, such as secondary and tertiary alcohols, react more slowly with this compound. This can lead to a number of issues that result in lower yields:

  • Slower Reaction Rate: The increased steric bulk around the hydroxyl group hinders the nucleophilic attack on the isocyanate.

  • Competing Side Reactions: Because the main reaction is slower, competing side reactions, such as the reaction of CSI with trace moisture or the solvent, can become more prominent.

  • Elimination Reactions: For tertiary alcohols, elimination to form an alkene can be a significant side reaction, especially at elevated temperatures.

For challenging hindered alcohols, consider using a more reactive isocyanate, such as trichloroacetylisocyanate, or explore alternative carbamate synthesis methodologies.[2]

Q4: Can the solvent choice affect my reaction yield? I am using pyridine (B92270).

Yes, the solvent plays a critical role. While pyridine is often used as both a solvent and a base to neutralize the HCl produced during the subsequent hydrolysis of the N-chlorosulfonyl carbamate, it can potentially react with the highly electrophilic this compound. While specific side products are not extensively documented in readily available literature, isocyanates are known to react with pyridines, potentially leading to complex adducts and reducing the concentration of your active reagent. For this reason, inert, aprotic solvents such as dichloromethane, acetonitrile, or toluene (B28343) are often recommended for the initial reaction of the alcohol with CSI.[3]

Q5: What is the optimal temperature for the reaction?

The reaction of this compound with alcohols is typically conducted at low temperatures, often starting at -78 °C or 0 °C, and then allowing the reaction to slowly warm to room temperature.[4] This is to control the initial exothermic reaction and to minimize the formation of side products. For less reactive or hindered alcohols, a higher temperature may be required, but this should be approached with caution as it can also promote side reactions and decomposition.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues leading to low yields in carbamate synthesis with this compound.

Data Presentation: Impact of Reaction Parameters on Yield
ParameterOptimal ConditionSuboptimal ConditionPotential Impact on YieldCorrective Action
Moisture Strictly anhydrousPresence of trace waterSignificant decreaseUse oven/flame-dried glassware, anhydrous solvents, and an inert atmosphere.
CSI Quality Fresh, clear liquidOld, contains precipitateSignificant decreaseUse fresh or properly stored CSI. If precipitate is present, consider distillation.
Temperature Low initial temperature (-78°C to 0°C)High initial temperatureModerate to significant decreaseMaintain low temperature during CSI addition and allow to warm slowly.
Stoichiometry Slight excess of CSI (1.05-1.1 eq.)Insufficient or large excess of CSIDecreaseUse a slight excess of CSI to ensure full conversion of the alcohol.
Alcohol Type PrimarySecondary or TertiaryDecrease (especially for tertiary)Increase reaction time, consider a more reactive isocyanate for hindered alcohols.
Solvent Inert, aprotic (e.g., CH2Cl2)Protic or reactive (e.g., pyridine)DecreaseUse an inert, aprotic solvent for the initial reaction.
Yields of Primary Carbamates from Various Alcohols

The following table presents a summary of reported yields for the synthesis of primary carbamates from a range of alcohols using this compound in pyridine at room temperature, demonstrating the high efficiency of this method under optimized conditions.[5]

AlcoholProductYield (%)
Benzyl alcoholBenzyl carbamate95
4-Methylbenzyl alcohol4-Methylbenzyl carbamate96
4-Methoxybenzyl alcohol4-Methoxybenzyl carbamate94
4-Chlorobenzyl alcohol4-Chlorobenzyl carbamate97
4-Nitrobenzyl alcohol4-Nitrobenzyl carbamate98
Cinnamyl alcoholCinnamyl carbamate93
1-HexanolHexyl carbamate92
CyclohexanolCyclohexyl carbamate94

Experimental Protocols

General Procedure for the Synthesis of Primary Carbamates

This protocol is a generalized procedure based on the successful synthesis of various primary carbamates.[5]

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (for workup)

  • 1 M HCl (for workup)

  • Saturated NaCl solution (brine)

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add the alcohol (1.0 eq).

  • Dissolve the alcohol in a minimal amount of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a beaker of ice.

  • Transfer the mixture to a separatory funnel and add dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude carbamate.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield Observed check_reagents Check Reagent Quality (CSI, Alcohol, Solvents) start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK reagent_issue Use Fresh CSI & Anhydrous Reagents check_reagents->reagent_issue Impure/Decomposed check_temp Review Temperature Control check_conditions->check_temp Conditions OK moisture_issue Dry Glassware & Solvents; Use Inert Atmosphere check_conditions->moisture_issue Moisture Contamination check_alcohol Consider Alcohol Steric Hindrance check_temp->check_alcohol Temp. OK temp_issue Ensure Low Initial Temperature (0°C or below) check_temp->temp_issue Improper Temp. Profile check_alcohol->start Primary Alcohol/ Issue Persists steric_issue Increase Reaction Time or Consider Alternative Reagent check_alcohol->steric_issue Hindered Alcohol end Yield Improved reagent_issue->end moisture_issue->end temp_issue->end steric_issue->end reaction_pathway reactants R-OH (Alcohol) + ClSO₂NCO (CSI) intermediate R-O-C(=O)NHSO₂Cl (N-Chlorosulfonyl Carbamate) reactants->intermediate Nucleophilic Attack product R-O-C(=O)NH₂ (Carbamate) intermediate->product Hydrolysis (Workup) side_reaction_start H₂O (Moisture) + ClSO₂NCO (CSI) side_product H₂NSO₂Cl (Sulfamoyl Chloride) side_reaction_start->side_product Rapid Hydrolysis

References

Technical Support Center: Analytical Techniques for Monitoring Chlorosulfonyl Isocyanate (CSI) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the monitoring of highly reactive chlorosulfonyl isocyanate (CSI) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My in-situ FTIR spectrum shows no change or a very slow decrease in the isocyanate peak.

Q: Why is my CSI reaction not proceeding, or proceeding very slowly, according to in-situ FTIR analysis?

A: This issue can stem from several factors related to reagent purity, reaction conditions, or the analytical setup itself.

Troubleshooting Steps:

  • Verify Reagent Purity and Activity:

    • CSI Degradation: Has the CSI been properly stored under anhydrous conditions? CSI is extremely sensitive to moisture and can hydrolyze, rendering it inactive.[1] Visually inspect the reagent for any turbidity or solid precipitates, which could indicate decomposition.

    • Substrate/Solvent Purity: Are your other reactants and solvent rigorously dry? Trace amounts of water will consume CSI, forming an unstable carbamic acid that decomposes.[2] Use freshly dried solvents and ensure your starting materials are anhydrous.

  • Check Reaction Conditions:

    • Temperature: Is the reaction temperature appropriate for the specific transformation? While many CSI reactions are rapid even at low temperatures, some sluggish reactions may require gentle heating. Conversely, some reactions are more efficient at lower temperatures where a pre-equilibrium complex is favored.[3]

    • Mixing: Is the reaction mixture being stirred efficiently? Poor mixing can lead to localized concentration gradients and slow apparent reaction rates.

  • Inspect the In-Situ FTIR Probe:

    • Probe Contamination: Is the ATR crystal of the probe clean? A film of previous reaction material can interfere with the measurement. Ensure the probe is thoroughly cleaned and a new background spectrum is collected in the solvent before initiating the reaction.

    • Probe Sealing: Is the probe properly sealed in the reactor? Any leaks can introduce atmospheric moisture, quenching the reaction.

Issue 2: A significant amount of white precipitate is forming in my reaction, complicating spectroscopic analysis.

Q: What is this white precipitate, and how can I monitor the reaction in its presence?

A: The white precipitate is most likely a disubstituted urea (B33335), formed from the reaction of CSI with trace amounts of water. The initially formed amine from the decomposition of carbamic acid reacts with another molecule of CSI.

Troubleshooting Steps:

  • Minimize Water Contamination: The most critical step is to prevent the formation of urea by ensuring strictly anhydrous conditions. Oven-dry all glassware, use septa, and maintain a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Analytical Adjustments for Slurries:

    • FTIR: If the precipitate is unavoidable, ensure good stirring to keep the suspension as homogeneous as possible for reproducible ATR-FTIR measurements. Be aware that high concentrations of solids can affect the quality of the spectral data.

    • NMR: For NMR analysis, you will need to take an aliquot of the reaction mixture. The insoluble urea will not be observed in the solution-state NMR spectrum, which can be an advantage for observing the soluble species. However, the formation of urea will affect the stoichiometry and concentration of CSI in solution.

Issue 3: I am unsure if the reaction is occurring at the isocyanate group or the chlorosulfonyl group.

Q: How can I use analytical techniques to distinguish between reactivity at the two electrophilic sites of CSI?

A: CSI has two reactive sites: the carbon of the isocyanate and the sulfur of the chlorosulfonyl group.[1][4] The isocyanate group is generally more reactive towards nucleophiles.[1] Spectroscopic monitoring can help elucidate the reaction pathway.

Analytical Differentiation Strategy:

  • In-situ FTIR Spectroscopy:

    • Isocyanate Reaction: Monitor the disappearance of the strong, sharp N=C=O stretching band around 2250-2285 cm⁻¹ . This is the primary indicator of a reaction at the isocyanate group.

    • Chlorosulfonyl Reaction: Look for changes in the S-Cl and SO₂ stretching regions. The S-Cl stretch is typically found in the far-IR region, which may be outside the range of standard mid-IR probes. However, changes in the symmetric and asymmetric SO₂ stretching frequencies (typically around 1180 cm⁻¹ and 1370 cm⁻¹, respectively) upon substitution at the sulfur atom can be monitored.

  • ¹H and ¹³C NMR Spectroscopy:

    • Reaction at the isocyanate group will lead to the formation of new signals corresponding to the resulting functional group (e.g., carbamate (B1207046), urea). For instance, in the reaction with an alcohol, the appearance of a new N-H proton signal and characteristic shifts in the adjacent methylene/methine protons can be observed.

    • Reaction at the chlorosulfonyl group will result in the formation of a sulfonamide or sulfonate ester, with corresponding characteristic shifts.

  • ¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR can be a powerful tool to directly probe the chemical environment of the nitrogen atom and observe its transformation from an isocyanate to a carbamate, urea, or sulfonamide.[5]

Experimental Protocols

Protocol 1: In-situ ATR-FTIR Monitoring of a CSI Reaction with an Alcohol

This protocol describes the general procedure for monitoring the reaction of this compound (CSI) with an alcohol to form an N-chlorosulfonyl carbamate using an in-situ Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) probe.

Materials and Equipment:

  • Jacketed laboratory reactor with overhead stirrer and ports for probe, inert gas inlet, and reagent addition.

  • In-situ ATR-FTIR probe (e.g., with a diamond or silicon crystal) connected to an FTIR spectrometer.

  • Dry, inert solvent (e.g., dichloromethane, acetonitrile).[4]

  • This compound (CSI).

  • Anhydrous alcohol.

  • Inert gas supply (Nitrogen or Argon).

  • Syringe pump for controlled addition.

Procedure:

  • System Preparation:

    • Thoroughly clean and oven-dry all glassware.

    • Assemble the reactor and purge with a dry, inert gas.

    • Clean the ATR probe tip with a suitable solvent (e.g., isopropanol (B130326) followed by dry dichloromethane) and dry completely.

  • Background Spectrum:

    • Add the dry solvent to the reactor and start stirring.

    • Insert the ATR-FTIR probe, ensuring the crystal is fully submerged.

    • Allow the system to equilibrate thermally.

    • Collect a background spectrum of the solvent at the reaction temperature.

  • Reaction Initiation and Monitoring:

    • Dissolve the anhydrous alcohol in the solvent in the reactor.

    • Begin spectroscopic data collection (e.g., one spectrum every 30-60 seconds).

    • Add the CSI solution dropwise or via a syringe pump. Caution: The reaction can be exothermic.

  • Data Analysis:

    • Monitor the disappearance of the isocyanate peak at ~2260 cm⁻¹.

    • Monitor the appearance of product peaks (e.g., C=O stretch of the carbamate).

    • Plot the absorbance (or integrated area) of the isocyanate peak versus time to obtain the reaction profile.

Protocol 2: Quantitative ¹H NMR Monitoring of a CSI Reaction

This protocol outlines the steps for monitoring the kinetics of a CSI reaction using quantitative ¹H NMR (qNMR) spectroscopy.

Materials and Equipment:

  • NMR spectrometer.

  • High-quality NMR tubes and caps.

  • Deuterated solvent (e.g., CDCl₃, CD₃CN), dried over molecular sieves.

  • Internal standard (a compound with a known concentration and a singlet peak in a clear region of the spectrum, e.g., 1,3,5-trimethoxybenzene).

  • This compound (CSI).

  • Substrate (e.g., an amine or alcohol).

Procedure:

  • Sample Preparation:

    • In a dry glovebox or under an inert atmosphere, prepare a stock solution of the internal standard in the deuterated solvent of known concentration.

    • In an NMR tube, add a precise volume of the internal standard stock solution.

    • Add the substrate to the NMR tube.

    • Acquire a pre-reaction spectrum (t=0) to confirm the initial concentrations.

  • Reaction Initiation and Monitoring:

    • At a defined time, carefully add a known amount of CSI to the NMR tube. Caution: Handle CSI in a fume hood with appropriate personal protective equipment.

    • Quickly cap, shake the tube, and place it in the NMR spectrometer.

    • Acquire spectra at regular time intervals.

  • NMR Acquisition Parameters for Quantitative Analysis:

    • Use a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure full relaxation.

    • Ensure a sufficient signal-to-noise ratio.[6]

    • Use a 90° pulse angle.

  • Data Analysis:

    • Process the spectra consistently (e.g., same phasing and baseline correction).

    • Integrate the signal of a proton on the starting material and a signal of a proton on the product.

    • Normalize these integrals to the integral of the internal standard.

    • Calculate the concentration of the reactant and product at each time point.

    • Plot concentration versus time to determine the reaction kinetics.

Data Presentation

Table 1: Key Spectroscopic Data for Monitoring CSI Reactions

Functional GroupAnalytical TechniqueSpectroscopic Region/SignalObservation during Reaction
Isocyanate (-N=C=O)FTIR~2250 - 2285 cm⁻¹ (strong, sharp)Disappearance
N-H (Carbamate/Urea)FTIR~3300 - 3500 cm⁻¹ (broad)Appearance
C=O (Carbamate)FTIR~1700 - 1730 cm⁻¹Appearance
C=O (Urea)FTIR~1630 - 1680 cm⁻¹Appearance (often as an insoluble side product)
SO₂ (Sulfonyl)FTIR~1370 cm⁻¹ (asym) & ~1180 cm⁻¹ (sym)Shift in position upon reaction at the sulfonyl group
N-H (Carbamate/Urea)¹H NMRVariable (typically 5-9 ppm)Appearance of a new, often broad, signal
Protons α to new bond¹H NMRVaries with substrateShift in chemical shift and/or change in multiplicity

Table 2: Typical Experimental Parameters for In-situ FTIR Monitoring of CSI Reactions

ParameterTypical Value/RangeNotes
SolventDichloromethane, AcetonitrileMust be anhydrous and inert to CSI.[4]
Concentration0.1 - 0.5 MDependent on reaction kinetics and solubility.
Temperature-20 °C to 50 °CReaction-dependent; many are exothermic.
Spectral Resolution4 - 8 cm⁻¹Sufficient for resolving the key functional group peaks.
Scan Time30 - 60 seconds per spectrumAdjust based on the expected rate of reaction.
ATR CrystalDiamond, SiliconDiamond is robust for a wide range of chemical environments.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_reactor 1. Prepare Dry Reactor & Glassware prep_reagents 2. Prepare Anhydrous Reagents & Solvents prep_reactor->prep_reagents prep_probe 3. Clean & Calibrate In-Situ Probe prep_reagents->prep_probe collect_bg 4. Collect Background Spectrum add_reagents 5. Add Substrate & Start Data Acquisition collect_bg->add_reagents add_csi 6. Add CSI (Controlled Addition) add_reagents->add_csi monitor 7. Monitor Reaction Progress add_csi->monitor process_data 8. Process Spectroscopic Data plot_kinetics 9. Plot Kinetic Profile process_data->plot_kinetics

Caption: Workflow for in-situ monitoring of CSI reactions.

troubleshooting_tree start Problem: Inaccurate or No Reaction Profile check_peak Is the Isocyanate Peak (~2260 cm⁻¹) Present at t=0? start->check_peak no_peak No CSI Detected check_peak->no_peak No check_change Is the Isocyanate Peak Decreasing Over Time? check_peak->check_change Yes solution_csi Action: Verify CSI Quality and Handling. Check for Hydrolysis. no_peak->solution_csi no_change No Reaction or Very Slow Reaction check_change->no_change No check_precipitate Is a Precipitate Forming? check_change->check_precipitate Yes solution_conditions Action: Check Temperature, Mixing, and Reagent Purity (especially for water). no_change->solution_conditions precipitate_yes Possible Urea Formation check_precipitate->precipitate_yes Yes check_other_peaks Are Unexpected Peaks Appearing? check_precipitate->check_other_peaks No solution_moisture Action: Ensure Rigorously Anhydrous Conditions. Review Solvent/Glassware Drying Procedures. precipitate_yes->solution_moisture other_peaks_yes Potential Side Reactions check_other_peaks->other_peaks_yes Yes solution_side_reactions Action: Analyze Side Products (e.g., by NMR, MS). Re-evaluate Reaction Conditions. other_peaks_yes->solution_side_reactions

Caption: Troubleshooting decision tree for CSI reaction monitoring.

csi_reactivity cluster_isocyanate Isocyanate Reactivity cluster_sulfonyl Chlorosulfonyl Reactivity CSI This compound (CSI) alcohol Alcohol (R-OH) CSI->alcohol amine Amine (R-NH₂) CSI->amine alkene Alkene CSI->alkene carbamate N-Chlorosulfonyl Carbamate alcohol->carbamate Nucleophilic Addition urea N-Chlorosulfonyl Urea amine->urea Nucleophilic Addition beta_lactam β-Lactam alkene->beta_lactam [2+2] Cycloaddition nucleophile Further Nucleophilic Attack (e.g., on carbamate) carbamate->nucleophile sulfonamide Sulfonamide Derivative nucleophile->sulfonamide Nucleophilic Substitution

Caption: Dual reactivity pathways of this compound (CSI).

References

Technical Support Center: Reactions Involving Chlorosulfonyl Isocyanate (CSI)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorosulfonyl isocyanate (CSI) on a laboratory and pilot-plant scale.

Section 1: Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What are the primary hazards associated with this compound (CSI) and how do they impact scale-up?

A1: this compound (CSI) is a highly reactive and hazardous chemical. Key hazards include:

  • Extreme Reactivity with Water: CSI reacts violently and almost explosively with water, releasing heat and toxic fumes.[1][2] This reaction is highly exothermic and can lead to a dangerous increase in temperature and pressure, especially in a large-scale setting.[3]

  • Corrosivity: It is highly corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact.[1][4] The appearance of a burn may be delayed.[4]

  • Toxicity and Sensitization: CSI is toxic if inhaled or ingested.[2][4] It may also cause sensitization by inhalation, leading to allergic respiratory reactions.[4][5]

  • Thermal Instability: Reactions involving CSI are often highly exothermic. On a larger scale, heat dissipation becomes a critical issue. Inadequate temperature control can lead to a thermal runaway, characterized by a rapid, uncontrollable increase in temperature and pressure, potentially resulting in an explosion.[3][6]

During scale-up, these hazards are magnified due to the larger quantities of material involved, which increases the total energy potential of the system.[6]

Q2: What are the essential personal protective equipment (PPE) requirements for handling CSI?

A2: When handling CSI, a comprehensive PPE ensemble is mandatory to prevent any direct contact. This includes:

  • Eye and Face Protection: Chemical splash goggles and a full face shield.[7]

  • Skin Protection: Appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[4][8] In situations with potential for vapor or aerosol generation, a powered air-purifying respirator (PAPR) with an appropriate cartridge/canister (e.g., Acid vapor Type B) is necessary.[4][7]

Q3: What are the recommended storage and handling procedures for CSI in a pilot plant or large-scale laboratory setting?

A3: Proper storage and handling are critical to maintain the stability of CSI and ensure safety:

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed original containers.[4][7] Refrigeration (2-8°C) is recommended.[7] Keep away from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[4][7] Ground-glass stoppers should be avoided as they can become frozen.[9]

  • Handling: All equipment and systems must be scrupulously dry.[7] Reactions should be carried out under an inert atmosphere (e.g., nitrogen).[10] Always add CSI to the reaction mixture; never add reagents to CSI to avoid localized overheating. To avoid a violent reaction, always add material to water and never the other way around.[4] Cotton fabrics will char immediately on contact with CSI.[1][7]

Section 2: Troubleshooting Guide - Reaction and Work-up

Q1: My reaction with CSI is showing an uncontrollable exotherm. What should I do and how can I prevent this during scale-up?

A1: An uncontrollable exotherm is a sign of a runaway reaction and is a critical safety concern, especially on a larger scale.[3]

  • Immediate Action: If you observe a rapid, uncontrolled temperature increase, immediately remove the heat source (if any) and apply external cooling if it is safe to do so. Alert personnel in the vicinity and be prepared for an emergency shutdown.

  • Prevention during Scale-up:

    • Slow Addition: Add CSI dropwise or via a syringe pump to control the reaction rate and allow for heat dissipation.[11]

    • Temperature Control: Conduct the reaction at a low temperature (e.g., 0°C or below) using an efficient cooling bath.[10]

    • Dilution: Use an appropriate inert and anhydrous solvent to dilute the reaction mixture, which helps to manage the heat generated.[12]

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies to understand the thermal profile of the reaction and determine safe operating limits.

    • Iterative Scale-up: Never scale a reaction by more than a factor of three from the previous run.[13]

Q2: I observe a white solid precipitating in my bottle of CSI. Is it still usable?

A2: Yes, the supernatant liquid is likely still usable. The white crystalline solid is typically sulfamoyl chloride, which forms from the reaction of CSI with atmospheric moisture. Even with this partial decomposition, the remaining liquid CSI often maintains high purity and can be used for reactions. However, it is recommended to re-assay the CSI if precise stoichiometry is critical.

Q3: How should I quench a reaction containing unreacted CSI on a large scale?

A3: Quenching must be done carefully to control the exothermic reaction with the quenching agent.

  • Recommended Procedure: The most common method is to slowly add the reaction mixture to a separate vessel containing ice-water or a mixture of ice and a solvent like dichloromethane (B109758).[10][14] This ensures that the quenching agent is in large excess and can absorb the heat generated.

  • Alternative for Controlled Hydrolysis: For a more controlled process to generate sulfamoyl chloride from residual CSI, formic acid can be used instead of water.[3] This reaction is also exothermic but generally less boisterous than direct hydrolysis.[3]

Q4: What is a standard work-up procedure for a reaction involving CSI?

A4: A typical aqueous work-up involves the following steps after quenching:

  • Separation: Separate the organic layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[10][11]

  • Washing: Combine the organic layers and wash sequentially with:

    • A weak acid (e.g., 1M HCl) to remove basic impurities.[10]

    • A weak base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts.[10]

    • Brine (saturated NaCl solution) to remove residual water.[10]

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[10]

Section 3: Quantitative Data and Experimental Protocols

Table 1: Physical and Safety Data for this compound
PropertyValueReference(s)
Molecular Formula CClNO₃S[2]
Molar Mass 141.53 g/mol [2]
Appearance Colorless liquid[2]
Density 1.626 g/mL at 25 °C
Melting Point -44 °C
Boiling Point 107 °C
Refractive Index n20/D 1.447
Flash Point > 110 °C[7]
Oral LD50 (rat) 640 mg/kg[7]
Experimental Protocol: Synthesis of a Nitrile from a Carboxylic Acid using CSI

This protocol is adapted from a procedure in Organic Syntheses.[11]

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel wearing appropriate PPE. This compound is highly corrosive and reacts violently with water.[11]

  • Setup: In a dry, four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser with a drying tube, charge the carboxylic acid (e.g., cinnamic acid, 2.00 moles) and a suitable anhydrous solvent (e.g., dichloromethane, 600 mL).[11]

  • Reagent Addition: Heat the mixture to reflux. Prepare a solution of this compound (2.05 moles) in dichloromethane (100 mL) and add it dropwise to the refluxing mixture over 45 minutes with vigorous stirring.[11]

  • Reaction: After the addition is complete, continue heating at reflux for one hour to ensure the evolution of carbon dioxide is complete.[11]

  • Amide Addition: Cool the reaction mixture with an ice bath to an internal temperature of 15–20°C. Add N,N-dimethylformamide (4.11 moles) dropwise over 15 minutes, maintaining the temperature in the specified range.[11]

  • Quenching: Stir the mixture for an additional 15 minutes, then pour it onto approximately 800 g of ice.[11]

  • Work-up: Once the ice has melted, separate the layers. Extract the aqueous phase with dichloromethane (1 x 100 mL). Combine the organic phases and wash them with water (6 x 100 mL) to remove the majority of the N,N-dimethylformamide.[11]

  • Purification: Dry the organic solution over anhydrous potassium carbonate, decant, and concentrate by distillation at atmospheric pressure. The crude product can then be purified by vacuum distillation.[11]

Section 4: Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup charge Charge Substrate and Anhydrous Solvent setup->charge addition Slow Addition of CSI at Controlled Temperature charge->addition react Stir for a Specified Time addition->react quench Quench Reaction (e.g., with ice-water) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify Product (e.g., Chromatography, Distillation) dry->purify end End purify->end csi_reactivity_pathways cluster_nucleophiles Reaction with Nucleophiles cluster_cycloaddition Cycloaddition Reactions csi Chlorosulfonyl Isocyanate (CSI) alcohol Alcohol (R-OH) csi->alcohol Forms amine Amine (R-NH2) csi->amine Forms carboxylic_acid Carboxylic Acid (R-COOH) csi->carboxylic_acid Forms alkene Alkene csi->alkene [2+2] carbamate N-Sulfonyl Carbamate Intermediate alcohol->carbamate Yields sulfamoyl_urea Sulfamoyl Urea Derivative amine->sulfamoyl_urea Yields nitrile Nitrile (R-CN) carboxylic_acid->nitrile Yields Nitrile (after work-up) beta_lactam N-Sulfonyl β-Lactam alkene->beta_lactam Yields

References

Technical Support Center: Chlorosulfonyl Isocyanate (CSI) Compatibility and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chlorosulfonyl Isocyanate (CSI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of various functional groups with CSI and to offer troubleshooting for common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CSI), and what are its primary reactive sites?

This compound (CSI) is a highly reactive chemical reagent with the molecular formula ClSO₂NCO.[1] It is recognized as one of the most reactive isocyanates available.[2][3] Its high reactivity stems from two powerful electrophilic sites within its structure: the carbon atom of the isocyanate group and the sulfur atom of the chlorosulfonyl group.[2][3] Generally, the isocyanate group is the more reactive of the two.[4]

Q2: What are the general handling precautions for CSI?

CSI is a corrosive, toxic, and moisture-sensitive liquid that reacts violently with water.[5][6] It is crucial to handle CSI under anhydrous conditions in a well-ventilated fume hood.[3] All glassware and solvents must be scrupulously dry.[3] Personal protective equipment, including safety goggles, face shields, and appropriate gloves, should be worn at all times.[7] Reactions are typically performed in inert solvents like dichloromethane (B109758), acetonitrile, or toluene.[3][5]

Q3: My CSI reagent has some solid precipitate in the bottle. Can I still use it?

Yes, in many cases, the supernatant liquid can still be used. The solid precipitate is often crystalline sulfamoyl chloride, formed from the reaction of CSI with trace amounts of moisture.[8] The purity of the remaining liquid CSI is often still high enough for use in synthesis.[8] However, for reactions sensitive to impurities, fresh, distilled CSI is recommended.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Low or no conversion Moisture contamination: CSI reacts violently with water, leading to its decomposition.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
Inactive reagent: The CSI may have degraded due to improper storage or handling.Use a fresh bottle of CSI or distill the reagent before use.
Low reactivity of the substrate: Electron-deficient alkenes or sterically hindered functional groups can react sluggishly with CSI.[9]Increase the reaction temperature or consider running the reaction neat (without solvent) if the substrate is a liquid. For some alkenes, lowering the temperature can increase the reaction rate by favoring the formation of a reactive intermediate complex.[10]
Formation of multiple products/side reactions Reaction with solvent: Protic solvents (e.g., alcohols, water) will react with CSI.Use inert, anhydrous solvents such as dichloromethane, chloroform, acetonitrile, or toluene.[3]
Reaction with incompatible functional groups: The starting material may contain functional groups that also react with CSI.Protect incompatible functional groups before reacting with CSI. (See Functional Group Compatibility section).
Formation of uracil (B121893) derivatives: With some alkenes, a 2:1 adduct (uracil derivative) can form as a side product.Running the reaction neat can sometimes suppress the formation of these byproducts.[11]
Difficulty in work-up and product isolation Hydrolysis of the N-chlorosulfonyl group: The N-chlorosulfonyl group on the product can be sensitive to moisture during work-up.Perform the aqueous work-up at low temperatures (e.g., with ice-water) and quickly separate the organic layer.[12]
Emulsion formation during extraction: The presence of sulfonyl-containing compounds can sometimes lead to emulsions.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.

Functional Group Compatibility

This compound is a highly reactive electrophile that reacts with a wide range of nucleophilic functional groups. The isocyanate moiety is generally the first to react.[4]

Reactive Functional Groups (Generally Incompatible without Protection)
  • Alcohols (-OH): Primary and secondary alcohols react readily with CSI to form N-chlorosulfonyl carbamates.[5][13] This reaction is often rapid and exothermic.

  • Amines (-NH₂, -NHR): Primary and secondary amines react vigorously with CSI to produce N-chlorosulfonylureas.[3]

  • Carboxylic Acids (-COOH): Carboxylic acids react with CSI to form unstable mixed anhydrides which can then be converted to nitriles upon treatment with a tertiary amine/dimethylformamide.[6][14]

  • Thiols (-SH): Thiols are expected to react in a similar manner to alcohols.[9]

  • Amides (-CONH₂, -CONHR): Primary and secondary amides can react with CSI. For instance, primary amides can be converted to nitriles.[6]

  • Epoxides: CSI reacts with epoxides, which can lead to the formation of oxazolidinones and cyclic carbonates.[9]

Conditionally Compatible Functional Groups
  • Alkenes (C=C): Alkenes undergo a [2+2] cycloaddition with the N=C=O bond of CSI to form N-chlorosulfonyl-β-lactams.[5][10] The reactivity is influenced by the electronic nature of the alkene. Electron-rich alkenes react more readily than electron-deficient ones.[10]

  • Aldehydes (-CHO) and Ketones (C=O): Aldehydes can react with CSI to yield imine-N-sulfonyl chlorides.[2] Ketones with α-hydrogens can also react to form various heterocyclic products.[6]

  • Alkynes: Alkynes can undergo cycloaddition with CSI to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides.[5]

Generally Inert Functional Groups
  • Alkyl/Aryl Halides (-Cl, -Br, -I): These are generally stable to CSI.

  • Ethers (-O-): Ethers are commonly used as solvents for CSI reactions, indicating their general inertness.[5]

  • Nitro groups (-NO₂): These are generally unreactive towards CSI.

  • Nitriles (-CN): Nitriles are generally unreactive towards CSI.

  • Tertiary Amines (-NR₂): While primary and secondary amines are highly reactive, tertiary amines are generally used as non-nucleophilic bases in reactions involving CSI.

Quantitative Data Summary

The following tables summarize typical yields for common reactions involving CSI. Note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Reaction of CSI with Alkenes to form N-Chlorosulfonyl-β-lactams

AlkeneSolventTemperature (°C)TimeYield (%)Reference
trans-3-HexeneNeatRoom Temp25 h94[10]
StyreneMethylene Chloride10-1510 minHigh[10]
4-tert-butyl-1-fluorocyclohexeneNeat65-701 hNot specified[15]

Table 2: Synthesis of Carbamates from Alcohols using CSI

AlcoholConditionsYield (%)Reference
Various primary and secondary alcoholsPyridine, Room TempExcellent[16]

Table 3: Synthesis of Sulfonamides from Amines

AmineConditionsYield (%)Reference
Primary and secondary aliphatic, aromatic, or heteroaromatic aminesOne-pot with CSI and 3-chloro-1-propanethiolGood[9]
AnilineMulticomponent reaction with CSI and 2-chloroethylamine (B1212225) hydrochlorideGood to Excellent[9]

Experimental Protocols

Key Experiment 1: Synthesis of an N-Chlorosulfonyl-β-lactam from an Alkene

This protocol is a general procedure for the [2+2] cycloaddition of CSI to an alkene.

Materials:

  • Alkene (1.0 mmol)

  • This compound (1.1 mmol)

  • Anhydrous dichloromethane (if not running neat)

  • Ice-water

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alkene.

  • If using a solvent, add anhydrous dichloromethane (5-10 mL).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the alkene's reactivity).

  • Slowly add this compound dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, carefully quench the reaction by pouring it into a beaker containing ice-water with vigorous stirring.[12]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-chlorosulfonyl-β-lactam.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Key Experiment 2: Synthesis of a Carbamate (B1207046) from an Alcohol

This protocol describes a general method for the synthesis of primary carbamates.

Materials:

  • Alcohol (1.0 mmol)

  • This compound (1.1 mmol)

  • Anhydrous pyridine

  • Aqueous work-up solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude carbamate by column chromatography or recrystallization.

Visualizations

Functional_Group_Reactivity_with_CSI cluster_reactive Highly Reactive (Incompatible) cluster_conditional Conditionally Reactive cluster_inert Generally Inert CSI This compound (CSI) Alcohols Alcohols CSI->Alcohols Amines Amines CSI->Amines Carboxylic_Acids Carboxylic Acids CSI->Carboxylic_Acids Thiols Thiols CSI->Thiols Amides Amides CSI->Amides Epoxides Epoxides CSI->Epoxides Alkenes Alkenes CSI->Alkenes Aldehydes_Ketones Aldehydes & Ketones CSI->Aldehydes_Ketones Alkynes Alkynes CSI->Alkynes Alkyl_Halides Alkyl/Aryl Halides Ethers Ethers Nitro_Groups Nitro Groups Nitriles Nitriles Tertiary_Amines Tertiary Amines

Caption: Compatibility of functional groups with this compound.

CSI_Alkene_Reaction_Workflow start Start: Alkene + CSI (Anhydrous Conditions) reaction [2+2] Cycloaddition start->reaction Inert Solvent (optional) workup Aqueous Work-up (Ice-water quench) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (e.g., Chromatography) drying->purification product Product: N-Chlorosulfonyl-β-lactam purification->product

Caption: Experimental workflow for the reaction of CSI with an alkene.

Troubleshooting_Low_Conversion cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low or No Conversion Observed check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions moisture Moisture Contamination? check_reagents->moisture csi_quality CSI Quality? check_reagents->csi_quality temperature Incorrect Temperature? check_conditions->temperature substrate_reactivity Low Substrate Reactivity? check_conditions->substrate_reactivity solution1 Ensure Anhydrous Setup moisture->solution1 solution2 Use Fresh/Distilled CSI csi_quality->solution2 solution3 Optimize Temperature temperature->solution3 solution4 Increase Temperature or Run Neat substrate_reactivity->solution4

Caption: Troubleshooting guide for low conversion in CSI reactions.

References

Technical Support Center: Managing Chlorosulfonyl Isocyanate (CSI) Corrosivity in Laboratory Equipment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive nature of chlorosulfonyl isocyanate (CSI) in laboratory settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving CSI.

IssuePossible CauseTroubleshooting Steps
Visible corrosion, discoloration, or pitting on stainless steel equipment (e.g., reaction vessels, tubing, needles). Direct contact of CSI with incompatible stainless steel grades or prolonged exposure.1. Immediately and safely remove the affected equipment from service. 2. Neutralize any residual CSI on the equipment surface following the detailed decontamination protocol below. 3. Inspect the extent of the damage. Do not use equipment that shows signs of pitting or significant corrosion. 4. For future applications, consider using more resistant materials such as Hastelloy C-276 or borosilicate glass.
Swelling, cracking, or degradation of elastomeric seals (e.g., O-rings, gaskets, septa). Use of incompatible elastomers. CSI is highly reactive with many common rubbers.1. Safely stop the experiment and depressurize the system. 2. Replace the compromised seal with a compatible material such as PTFE, Kalrez®, or Viton®. Refer to the Materials Compatibility Table. 3. Carefully inspect the sealing surfaces for any signs of corrosion that may have been initiated by the leaking CSI.
Sudden increase in reaction temperature or pressure. Contamination of the reaction with water or protic solvents, leading to a violent exothermic reaction and gas evolution.[1][2]1. Immediately follow your laboratory's emergency shutdown procedure. 2. If safe to do so, cool the reaction vessel using an appropriate cooling bath (e.g., ice-water). 3. Do not add water to the reaction.[1] 4. Once the reaction is under control, quench the mixture using a non-protic solvent and then slowly add a high-boiling point alcohol (e.g., isopropanol) to neutralize the remaining CSI.
White solid precipitate forming in the CSI storage container or transfer lines. Exposure to atmospheric moisture, leading to the formation of sulfamoyl chloride.1. The supernatant liquid CSI may still be usable if the purity is confirmed. 2. To prevent further degradation, ensure the container is tightly sealed and stored in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). 3. Use dry transfer techniques (e.g., cannula transfer under inert gas) for all subsequent operations.
Discoloration or charring of plastic components. Direct contact with CSI. Many plastics are not resistant to this highly reactive chemical.1. Replace the affected component with a compatible material such as PTFE or PFA. 2. Review all plastic components in your experimental setup to ensure their compatibility with CSI.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take when handling CSI to minimize equipment corrosion?

A1: The most critical precaution is to maintain scrupulously dry conditions for all equipment and solvents.[1] CSI reacts violently with water, which not only poses a safety hazard but also generates corrosive byproducts.[2] Always use oven-dried glassware and moisture-free solvents. Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: Which materials are recommended for constructing or lining reaction vessels for use with CSI?

A2: For reaction vessels, borosilicate glass is a common and highly resistant choice. For metallic reactors, Hastelloy C-276 is preferred over standard stainless steels (like 304 or 316) for applications involving highly corrosive reagents. While stainless steel may be used for short durations with rigorous moisture exclusion, its long-term compatibility is not assured, and corrosion is a risk.

Q3: What type of tubing and fittings should be used for transferring CSI?

A3: PTFE or PFA tubing is highly recommended for transferring CSI due to its excellent chemical resistance. For fittings, stainless steel can be used, but it is crucial to ensure they are completely dry. For applications requiring flexible connections with high chemical resistance, consider using PTFE-lined stainless steel braided hoses.

Q4: How should I select seals and gaskets for my reactor when working with CSI?

A4: Selecting the correct sealing materials is critical to prevent leaks and equipment failure. PTFE, Kalrez®, and Viton® are generally recommended for their resistance to isocyanates.[3] Always verify the compatibility of the specific grade of elastomer with CSI under your experimental conditions. Avoid using natural rubber, neoprene, or PVC, as they are known to be affected by isocyanates.[3]

Q5: How do I decontaminate and clean my equipment after a reaction with CSI?

A5: A thorough, multi-step decontamination process is essential. First, rinse the equipment with an inert, non-protic solvent (e.g., dichloromethane (B109758) or acetonitrile) to remove the bulk of the residual CSI. Then, neutralize the remaining traces by rinsing with a solution of a high-boiling point alcohol (e.g., isopropanol) in an inert solvent. Finally, wash the equipment with a decontamination solution, such as a 5-10% sodium carbonate solution or a 3-8% ammonia (B1221849) solution, followed by a thorough rinse with water and a final rinse with acetone (B3395972) or ethanol (B145695) to aid drying.[3] Always perform decontamination in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Qualitative Material Compatibility with this compound (CSI)

Material CategoryMaterialCompatibility RatingNotes
Metals Stainless Steel (304, 316)Fair to PoorRisk of pitting and crevice corrosion, especially in the presence of trace moisture. Not recommended for prolonged contact.
Hastelloy C-276Good to ExcellentHigh resistance to a wide range of corrosive chemicals. Recommended for frequent or prolonged use.
AluminumNot RecommendedCSI is incompatible with aluminum.[3]
Galvanized SteelNot RecommendedCSI is incompatible with galvanized containers.[3]
Plastics Polytetrafluoroethylene (PTFE, Teflon®)ExcellentHighly inert and resistant to CSI.[3][4][5]
Perfluoroalkoxy (PFA)ExcellentSimilar chemical resistance to PTFE.
Polyvinyl Chloride (PVC)Not RecommendedCan be affected by isocyanates.[3]
Polypropylene (PP)PoorLikely to be attacked by CSI.
Polyethylene (PE)PoorLikely to be attacked by CSI.
Elastomers Fluoroelastomer (FKM, Viton®)GoodGood resistance to isocyanates.[3]
Perfluoroelastomer (FFKM, Kalrez®)ExcellentExcellent chemical resistance, suitable for demanding sealing applications.
Nitrile Rubber (NBR)GoodGenerally resistant to isocyanates.[3]
Natural RubberNot RecommendedCan be affected by isocyanates.[3]
NeopreneNot RecommendedCan be affected by isocyanates.[3]
EPDMPoorGenerally not recommended for use with isocyanates.
Glass & Ceramics Borosilicate GlassExcellentHighly inert and resistant to CSI.
Glass-Lined SteelExcellentThe glass lining provides excellent protection for the steel vessel.

Disclaimer: This table provides general guidance. It is crucial to perform compatibility testing under your specific experimental conditions before use.

Experimental Protocols

Protocol 1: Material Compatibility Testing (Gravimetric Analysis)

This protocol is adapted from ASTM G31 for determining the corrosion of metals and can be modified for plastics and elastomers to assess compatibility with CSI.

Objective: To quantitatively determine the effect of CSI on various materials.

Materials:

  • Test coupons of the materials to be evaluated (e.g., stainless steel 316, Hastelloy C-276, PTFE, Viton®).

  • This compound (CSI).

  • Anhydrous, inert solvent (e.g., dichloromethane).

  • Decontamination solutions (see Protocol 2).

  • Analytical balance (accurate to 0.1 mg).

  • Glass exposure vessels with tight-fitting caps (B75204) (e.g., scintillation vials or sealed jars).

  • Inert gas source (nitrogen or argon).

  • Personal protective equipment (PPE): chemical splash goggles, face shield, appropriate gloves (e.g., butyl rubber or laminate), and a lab coat.

Procedure:

  • Specimen Preparation:

    • Clean the test coupons with a suitable solvent to remove any oil or grease.

    • Dry the coupons thoroughly in an oven and allow them to cool in a desiccator.

    • Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_i).

    • Measure the surface area (A) of each coupon.

  • Exposure:

    • Place each coupon in a separate, dry glass exposure vessel.

    • Under an inert atmosphere, prepare a solution of CSI in the anhydrous solvent (e.g., 10% v/v). Caution: CSI reacts violently with moisture.

    • Add enough of the CSI solution to each vessel to completely immerse the coupon.

    • Tightly seal the vessels and store them at a constant temperature for a predetermined duration (e.g., 24, 72, or 168 hours).

  • Post-Exposure Cleaning and Evaluation:

    • After the exposure period, carefully remove the coupons from the CSI solution in a fume hood.

    • Follow the Decontamination Protocol (Protocol 2) to clean the coupons.

    • Dry the coupons in an oven and cool them in a desiccator.

    • Weigh each coupon to the nearest 0.1 mg and record the final weight (W_f).

  • Data Analysis:

    • Calculate the weight loss (ΔW) = W_i - W_f.

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR = (8.76 × 10^4 × ΔW) / (A × D × T) Where:

      • ΔW is the mass loss in grams.

      • A is the surface area in cm².

      • D is the density of the material in g/cm³.

      • T is the exposure time in hours.

    • For plastics and elastomers, also visually inspect for any changes in appearance, such as swelling, discoloration, cracking, or crazing.

Protocol 2: Decontamination of Laboratory Equipment Exposed to CSI

Objective: To safely neutralize and remove CSI from laboratory equipment.

Materials:

  • Anhydrous, inert solvent (e.g., dichloromethane).

  • Anhydrous isopropanol (B130326).

  • Decontamination solution 1: 5-10% sodium carbonate in water.

  • Decontamination solution 2: 3-8% concentrated ammonia in water with a small amount of liquid detergent.[3]

  • Personal protective equipment (PPE): as listed in Protocol 1.

Procedure:

  • Initial Rinse (in a fume hood):

    • Wearing appropriate PPE, perform an initial rinse of the contaminated equipment with an anhydrous, inert solvent like dichloromethane to remove the bulk of the CSI. Collect the rinse waste in a designated, properly labeled container.

  • Neutralization:

    • Prepare a 10% solution of anhydrous isopropanol in an anhydrous inert solvent.

    • Rinse the equipment thoroughly with this solution to neutralize any remaining CSI. The isopropanol will react with CSI to form a less reactive carbamate. Collect this rinse waste separately.

  • Decontamination Wash:

    • Wash the equipment with either Decontamination Solution 1 or 2. For spills, the ammonia-based solution can be effective.[3] Allow the solution to be in contact with the equipment surfaces for at least 15 minutes.

  • Final Rinsing:

    • Rinse the equipment thoroughly with deionized water.

    • Perform a final rinse with acetone or ethanol to facilitate drying.

  • Drying:

    • Allow the equipment to air dry completely in the fume hood or in an oven before reuse.

Visualizations

troubleshooting_workflow start Equipment Issue (e.g., Corrosion, Leak) safety Ensure Immediate Safety (Stop reaction, ventilate) start->safety identify Identify Affected Component safety->identify decontaminate Decontaminate Component (Follow Protocol 2) identify->decontaminate inspect Inspect for Damage decontaminate->inspect replace Replace with Compatible Material (Refer to Table 1) inspect->replace Damage Observed resume Resume Operations inspect->resume No Damage document Document Incident and Corrective Action replace->document dispose Dispose of Damaged Component replace->dispose document->resume material_compatibility csi This compound (CSI) recommended Recommended Materials Metals: Hastelloy C-276 Plastics: PTFE, PFA Elastomers: Kalrez®, Viton® Glass: Borosilicate csi->recommended  Compatible not_recommended Not Recommended Materials Metals: Aluminum, Galvanized Steel Plastics: PVC, PE, PP Elastomers: Natural Rubber, Neoprene, EPDM csi->not_recommended  Incompatible caution Use with Caution Metals: Stainless Steel (304, 316) csi->caution  Limited Compatibility

References

Technical Support Center: Safe Disposal of Chlorosulfonyl Isocyanate (CSI) Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, procedures, and troubleshooting advice for researchers, scientists, and drug development professionals handling waste generated from chlorosulfonyl isocyanate (CSI). Adherence to these protocols is critical due to the hazardous nature of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound (CSI) waste?

A1: this compound is a highly corrosive, toxic, and reactive compound.[1] The primary hazards include:

  • Extreme Reactivity with Water: It reacts violently, almost explosively, with water and moisture, which can lead to a rapid increase in heat and pressure.[1][2][3]

  • Corrosivity: It causes severe chemical burns to the skin, eyes, and respiratory tract upon contact.[2][4][5] Contact lasting more than a few seconds can result in severe burns.[2]

  • Toxicity: It is harmful if swallowed and may be fatal if inhaled.[4][5] The vapors have a tussive (cough-inducing) effect.[2] Chronic overexposure to isocyanates can lead to lung damage.[6]

  • Hazardous Decomposition: When heated or in a fire, it can decompose to produce highly toxic gases and fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, and hydrogen cyanide.[7][8]

Q2: What Personal Protective Equipment (PPE) is mandatory for handling CSI waste?

A2: A comprehensive PPE setup is crucial. Always handle CSI waste inside a chemical fume hood.[9] Recommended PPE includes:

  • Respiratory Protection: A NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., Acid Vapor Type B) is necessary, especially when vapors are generated.[6][7] For spills or emergencies, a self-contained breathing apparatus (SCBA) is required.[4][7]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory.[6][7]

  • Hand Protection: Wear elbow-length, chemical-resistant gloves (e.g., PVC).[7] Always check glove suitability and breakthrough times.[7]

  • Body Protection: Wear appropriate chemical-protective clothing to prevent any possibility of skin contact.[4][6] Trousers should be worn outside of boots to prevent spills from entering footwear.[7]

Q3: How should I store CSI waste before disposal?

A3: Store CSI waste in a tightly closed container, clearly labeled as "Hazardous Waste: this compound, Water-Reactive, Corrosive."[6] The container must be kept in a cool, dry, well-ventilated area, separate from incompatible materials like water, alcohols, amines, and strong oxidizing agents.[6][8] Store refrigerated (below 4°C/39°F) and protected from moisture.[6]

Q4: Can I dispose of CSI waste down the drain?

A4: Absolutely not. CSI reacts violently with water and must not be allowed to enter drains, sewers, or waterways.[4][8] This would create a highly dangerous situation, releasing toxic fumes and heat. All waste must be treated (neutralized) and handled in accordance with local, state, and federal hazardous waste regulations.[7][8]

Q5: What is the first aid procedure for accidental skin or eye contact?

A5: Immediate action is critical.

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[4]

Troubleshooting Guide

IssueProbable CauseSolution
Violent Reaction During Neutralization (Excessive heat, fuming, or splashing)1. Neutralizing agent was added too quickly.2. The CSI waste was added to the neutralizing solution instead of the other way around.3. Insufficient cooling was applied.1. Immediately stop the addition of the neutralizing agent.2. If safe, increase the efficiency of the cooling bath (e.g., add more ice/dry ice).3. Ensure vigorous stirring to dissipate heat.4. Once the reaction subsides, resume addition at a much slower, dropwise rate.
Solid Formation in Waste Container The CSI has reacted with atmospheric moisture that entered the container, forming crystalline sulfamoyl chloride.[10]This is a common sign of partial decomposition. The liquid portion may still be reactive. Handle the container with extreme care. The neutralization process should still be effective, but proceed very slowly as the reaction with the solid portion may be unpredictable.
Waste Container is Bulging The neutralization reaction is producing carbon dioxide gas, and the container has been sealed too tightly.[6][11]DANGER: RISK OF RUPTURE. Do not handle the container directly if it is severely pressurized. If it is safe to approach, slowly and carefully vent the container in a chemical fume hood. Never seal a container used for isocyanate neutralization pressure-tight.[11]

Detailed Experimental Protocols

Protocol 1: Neutralization of Small Quantities of CSI Waste (<50 mL)

This procedure must be performed in a certified chemical fume hood.

Materials:

  • Appropriate PPE (see FAQ)

  • Stir plate and stir bar

  • Large beaker or flask (at least 10x the volume of the waste)

  • Ice bath

  • Dropping funnel

  • Neutralizing solution: 5-10% aqueous sodium carbonate (soda ash).[7][11]

Methodology:

  • Place the beaker/flask containing the neutralizing solution in the ice bath on the stir plate. The volume of the neutralizing solution should be in significant excess (at least 20-fold molar excess relative to the CSI).

  • Begin vigorous stirring of the neutralizing solution.

  • Carefully transfer the CSI waste to the dropping funnel.

  • Add the CSI waste dropwise from the dropping funnel into the rapidly stirring, cooled neutralizing solution. The rate of addition should be slow enough to control the exothermic reaction and gas evolution.

  • CRITICAL: Always add the CSI waste to the neutralizing solution. NEVER add the solution to the CSI waste.[7]

  • After the addition is complete, allow the mixture to stir in the ice bath for at least one hour.

  • Remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for several more hours (or overnight) to ensure the reaction is complete.

  • Check the pH of the solution to ensure it is neutral or slightly basic.

  • Dispose of the final solution as hazardous waste according to your institution's guidelines.

Protocol 2: Decontamination of Empty CSI Containers

Methodology:

  • Perform this procedure in a chemical fume hood.

  • Carefully and slowly rinse the empty, uncapped container with a 5% aqueous sodium hydroxide (B78521) or soda ash solution.[7] Be prepared for a reaction with any residual CSI.

  • Allow the container to stand with the decontamination solution for at least 24 hours.[7] Do not seal the container.

  • After 24 hours, dispose of the rinse solution as hazardous waste.

  • Rinse the container thoroughly with water.[7]

  • Deface the label and puncture the container to prevent reuse before disposal.[7]

Protocol 3: Management of a Minor CSI Spill (<100 mL)

Methodology:

  • Alert personnel in the immediate area and evacuate if necessary.[7]

  • Ensure ventilation is maximized. Wear full PPE, including an SCBA if available.[7]

  • Contain the spill by covering it with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[4][6][8]

  • Slowly and carefully apply a liquid decontaminant solution to the absorbed material.[7][11] A suitable formulation is 5-10% sodium carbonate and 0.2-2% liquid detergent in water.[11] Apply gently from the outside of the spill towards the center to avoid splashing.

  • Allow the mixture to react for at least 30 minutes.

  • Using spark-proof tools, carefully collect the absorbed material and place it into an open-top, labeled waste container. Fill the container no more than halfway to allow for gas expansion.[11]

  • Move the container to a safe, ventilated area and let it stand for at least 48 hours to complete neutralization. Do not seal it tightly.[11]

  • Dispose of the waste, contaminated PPE, and cleaning materials in accordance with institutional and regulatory guidelines.[7]

Summary of Quantitative Data

ParameterSpecificationSource(s)
Personal Protective Equipment
Eye ProtectionChemical Splash Goggles & Full Face Shield[6][7]
Hand ProtectionElbow-length PVC Gloves[7]
Respiratory ProtectionNIOSH/MSHA Approved Respirator; SCBA for spills[6][7]
Body ProtectionChemical Protective Clothing[4][6]
Neutralization & Decontamination
Neutralizing Agent (Waste)5-10% Aqueous Sodium Carbonate[7][11]
Neutralizing Agent (Spills)5-10% Sodium Carbonate + 0.2-2% Detergent in Water[11]
Decontamination (Containers)5% Aqueous Sodium Hydroxide or Soda Ash[7]
Neutralization Time (Spills)Stand for at least 48 hours[11]
Storage Conditions
TemperatureRefrigerated, < 4°C (39°F)[6]

Process Visualizations

G cluster_prep Preparation cluster_eval Evaluation cluster_action Action cluster_final Final Disposal A Identify CSI Waste B Don Full PPE in Chemical Fume Hood A->B C Assess Waste Type B->C D Protocol 1: Neutralize Liquid Waste C->D Liquid Waste E Protocol 3: Manage Spill C->E Spill F Protocol 2: Decontaminate Container C->F Empty Container G Collect Neutralized Residue in Labeled Waste Container D->G E->G F->G H Dispose via Institutional Hazardous Waste Program G->H

Caption: Workflow for the Safe Disposal of CSI Waste.

Reaction cluster_reactants Reactants cluster_products Products CSI ClSO₂NCO (this compound) Products H₂NSO₃H (Sulfamic Acid) + HCl (Hydrochloric Acid) + CO₂ (Carbon Dioxide Gas) CSI->Products Violent Hydrolysis H2O H₂O (Water from basic solution) H2O->Products

Caption: Simplified Hydrolysis Reaction of CSI.

References

Technical Support Center: Carbon-Silicon Bond (C-Si) Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected products in their Carbon-Silicon (C-Si) bond formation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected products in C-Si bond formation reactions?

A1: Unexpected products in C-Si bond formation often arise from side reactions influenced by the catalyst, solvent, temperature, and the presence of moisture or air. Common classes of byproducts include:

  • Redistribution Products: Silanes can exchange substituents, leading to species like R₂SiH₂ or RSiH₃ from a R₃SiH starting material. This is particularly common in reactions catalyzed by transition metals.

  • Siloxanes: In the presence of trace moisture, silanes can hydrolyze and condense to form siloxanes (Si-O-Si linkages).[1] Careful drying of solvents and reagents is crucial to prevent this.

  • Isomers: In reactions like hydrosilylation of alkynes, different regio- and stereoisomers can form, such as α-vs-β-isomers and (E)-vs-(Z)-isomers.[2]

  • Dehydrogenative Coupling Products: Instead of addition across a double or triple bond, the silane (B1218182) may react to form Si-Si bonds, releasing H₂ gas.[3]

  • Products from Catalyst Decomposition or Side Reactions: The catalyst itself can sometimes be incorporated into a byproduct or catalyze an undesired transformation of the substrate.

Q2: My reaction is not working or is giving very low yields. What are the first troubleshooting steps?

A2: When a C-Si bond formation reaction fails, the first aspects to check are the quality and purity of your reagents and the reaction setup.

  • Reagent Stability: Verify the stability of your silane reagent. Some silanes can degrade upon storage.

  • Solvent and Atmosphere: Ensure all solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] Moisture can deactivate catalysts and lead to hydrolysis of the silane.

  • Catalyst Activity: Confirm the activity of your catalyst. If it's a pre-catalyst, ensure the activation conditions are correct. Consider that small amounts of moisture can deactivate the catalyst.[1]

  • Order of Addition: The order in which reagents are added can sometimes play a critical role in reaction outcomes.[1]

Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate that I don't recognize. How can I begin to identify them?

A3: Multiple unexpected spots on a TLC plate indicate a complex reaction mixture. The initial step is to isolate these components for characterization.

  • Initial Assessment: Note the Rf values and visualization characteristics (e.g., under UV light, after staining) of each spot.

  • Scale-Up and Isolate: If possible, run a larger scale reaction and isolate the main byproducts using column chromatography.

  • Preliminary Characterization: Subject the isolated products to preliminary analysis using techniques like ¹H NMR and Mass Spectrometry to get an initial idea of their structures.

Troubleshooting Guide for Unexpected Products

This guide provides a systematic approach to identifying and mitigating the formation of unexpected byproducts.

Problem: The mass spectrum of my product shows unexpected ions.

Possible Cause 1: Gas-Phase Reactions in the Mass Spectrometer Silane ions can be highly reactive and may react with residual molecules like water within the mass spectrometer, leading to unexplained peaks.[4] This is particularly noted in Orbitrap GC-MS systems where silane ions can react with residual water in the C-trap.[4]

  • Solution:

    • Confirm the unexpected peaks by analyzing the accurate mass and elemental composition.[4]

    • Be aware that compounds with multiple silicon atoms can generate a larger number of these additional ions.[4]

    • These adducts can sometimes provide structural information, but they complicate spectral matching with standard databases.[4]

Possible Cause 2: Formation of Adducts In Electrospray Ionization Mass Spectrometry (ESI-MS), organosilicon compounds can form adducts with cations like sodium ([M+Na]⁺) or silver ([M+Ag]⁺), especially if silver salts were used in a previous analysis.[5][6]

  • Solution:

    • Recognize the characteristic isotopic pattern of the adduct-forming ion (e.g., silver has two abundant isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag).[5]

    • If contamination is suspected, flush the ESI system with a solvent that has a strong affinity for the contaminating ion.[5]

Quantitative Data Summary

The regioselectivity of hydrosilylation reactions is highly dependent on the catalyst and substrate, leading to different ratios of unexpected isomers. The table below summarizes the product distribution for the hydrosilylation of 1-hexyne (B1330390) under different catalytic conditions.

Catalyst PrecursorSilaneSolventTemp (°C)α-isomer (%)(E)-β-isomer (%)(Z)-β-isomer (%)
H₂PtCl₆HSiEt₃THF2510900
RhCl(PPh₃)₃HSiEt₃Benzene605590
Fe(CO)₅ / UV lightHSiEt₃Hexane200955
Radical Initiator (AIBN)HSiCl₃-800>99<1

This table is a composite representation based on general reactivity patterns for hydrosilylation and does not represent a single specific study.

Experimental Protocols

Protocol 1: General Procedure for Analysis of a CSI Reaction Mixture by NMR

This protocol outlines the steps for preparing and analyzing a crude reaction mixture to identify the presence of unexpected products.

  • Sample Preparation:

    • Work up a small aliquot of the reaction mixture (e.g., 0.1 mL). A simple aqueous wash followed by extraction into an organic solvent (like diethyl ether or ethyl acetate) is often sufficient.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure.

    • Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum. Look for unexpected signals, particularly in the regions where Si-H (typically δ 3.5-5.5 ppm) or Si-CH₃ (δ 0.0-0.5 ppm) protons resonate.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon framework of any byproducts.

    • ²⁹Si NMR: This is a crucial experiment for organosilicon compounds.[7] Acquire a ²⁹Si NMR spectrum (often using DEPT or INEPT pulse sequences for enhanced sensitivity). The chemical shift of ²⁹Si is highly sensitive to the substituents on the silicon atom and can help differentiate between desired products, starting materials, and byproducts like siloxanes or redistribution products.[8][9]

Protocol 2: Derivatization for GC-MS Analysis

For polar byproducts containing -OH or -NH groups (e.g., from hydrolysis), derivatization by silylation can increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[10][11]

  • Reagent Selection: A common and powerful silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11][12] It is highly volatile, and its byproducts typically do not interfere with the analysis.[11]

  • Derivatization Procedure:

    • Ensure the isolated byproduct sample is completely dry. Lyophilization can be used to remove residual water.[10]

    • In a GC vial, dissolve a small amount of the sample (e.g., 100 µg) in a suitable solvent (e.g., 100 µL of pyridine (B92270) or acetonitrile).

    • Add the silylating reagent (e.g., 50 µL of MSTFA).

    • Heat the mixture (e.g., at 60-70°C for 15-30 minutes) to ensure complete reaction.[13]

    • Cool the sample to room temperature before injecting it into the GC-MS.

  • Analysis: Analyze the derivatized sample by GC-MS. The resulting mass spectra can be compared to libraries to aid in identification.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Product Suspected in CSI Reaction tlc_check Analyze Crude Reaction Mixture by TLC/LC-MS start->tlc_check byproduct_present Unexpected Spot/Peak Observed? tlc_check->byproduct_present isolate Scale Up and Isolate Byproduct via Chromatography byproduct_present->isolate Yes no_byproduct Proceed with Standard Workup and Purification byproduct_present->no_byproduct No characterize Structural Characterization isolate->characterize nmr ¹H, ¹³C, ²⁹Si NMR Spectroscopy characterize->nmr ms High-Resolution MS (HRMS) characterize->ms ftir FTIR Spectroscopy (check for Si-O, Si-H bonds) characterize->ftir compare Compare Data with Known Side Product Classes nmr->compare ms->compare ftir->compare identify Identify Structure of Unexpected Product compare->identify optimize Optimize Reaction Conditions (Temp, Solvent, Catalyst, etc.) identify->optimize optimize->tlc_check Re-evaluate end End: Desired Product Obtained with High Purity no_byproduct->end

Caption: Troubleshooting workflow for identifying unexpected products.

Side_Reaction_Pathways start R₃SiH + Alkene/Alkyne + Catalyst desired_path Catalytic Cycle (e.g., Chalk-Harrod) start->desired_path Intended Pathway side_reactions Potential Side Reactions start->side_reactions desired_product Desired Product (Hydrosilylation) desired_path->desired_product isomerization Alternative Insertion (Regio/Stereo) desired_path->isomerization Isomerization hydrolysis Trace H₂O side_reactions->hydrolysis Hydrolysis redistribution Ligand Scrambling at Metal Center side_reactions->redistribution Redistribution siloxane Unexpected Product: Siloxane (R₃Si-O-SiR₃) hydrolysis->siloxane redist_products Unexpected Products: R₂SiH₂, R₄Si redistribution->redist_products isomer_product Unexpected Product: Isomeric Adducts isomerization->isomer_product

Caption: Common side reaction pathways in CSI reactions.

References

Validation & Comparative

chlorosulfonyl isocyanate vs. other isocyanates in cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of isocyanate is critical in cycloaddition reactions for the synthesis of key intermediates like β-lactams. This guide provides an objective comparison of chlorosulfonyl isocyanate (CSI) with other common isocyanates, supported by available experimental data and mechanistic insights.

This compound (CSI) is widely recognized as one of the most reactive and versatile isocyanates employed in organic synthesis, particularly in [2+2] cycloaddition reactions with alkenes to form β-lactams.[1][2] Its high electrophilicity, owing to the two strongly electron-withdrawing groups attached to the isocyanate moiety, sets it apart from other isocyanates.[3][4] This heightened reactivity often translates to faster reaction times and milder conditions compared to other sulfonyl, aryl, and alkyl isocyanates.

Quantitative Data Summary

Direct quantitative, side-by-side comparisons of different isocyanates in cycloaddition reactions under identical conditions are not extensively documented in the literature. However, a relative reactivity trend can be established from various studies. The following table summarizes available data to provide a comparative overview.

Isocyanate TypeIsocyanate ExampleAlkene SubstrateReaction ConditionsProduct YieldReaction TimeReference
Sulfonyl This compound (CSI)trans-3-HexeneNeat, Room Temperature94%25 hours[1]
This compound (CSI)MethylenecyclohexaneNot specified-< 3 hours at 0°C[1]
p-Toluenesulfonyl IsocyanateMethylenecyclohexaneNeat, 50°C98% (isolated)168 hours[5]
p-Toluenesulfonyl IsocyanateMethylenecyclohexaneCHCl₃, Room Temperature87%4 weeks[5]
Aryl Phenyl IsocyanateGe(100)-2x1 SurfaceRoom Temperature-Minutes[6]
Alkyl Methyl Isocyanate-(Data for [2+2] cycloaddition with simple alkenes is sparse)--

Note: The data presented is compiled from different sources and may not represent a direct, controlled comparison. Reaction conditions, substrates, and analytical methods vary between studies.

Reactivity Comparison

The reactivity of isocyanates in cycloaddition reactions is largely governed by the electrophilicity of the isocyanate carbon. Electron-withdrawing substituents enhance reactivity.

  • This compound (CSI): The presence of the chlorosulfonyl group makes CSI exceptionally electrophilic, leading to its high reactivity.[1] It can react with a wide range of alkenes, including electron-rich and electron-deficient ones.[1]

  • Other Sulfonyl Isocyanates (e.g., p-Toluenesulfonyl Isocyanate): Tosyl isocyanate is notably less reactive than CSI.[1] Its reactions often require higher temperatures and significantly longer reaction times to achieve high yields.[5]

  • Aryl Isocyanates (e.g., Phenyl Isocyanate): The aromatic ring acts as an electron-withdrawing group, making aryl isocyanates generally more reactive than alkyl isocyanates.[3]

  • Alkyl Isocyanates (e.g., Methyl Isocyanate): Alkyl groups are electron-donating, which reduces the electrophilicity of the isocyanate carbon, making them the least reactive class for this type of cycloaddition.

Mechanistic Considerations

The mechanism of [2+2] cycloaddition of isocyanates with alkenes can be either concerted or stepwise. The operative pathway is influenced by the nature of both the isocyanate and the alkene.

  • This compound (CSI): The reaction of CSI with alkenes can proceed through different pathways. With electron-deficient alkenes, a concerted mechanism is favored. In contrast, electron-rich alkenes tend to react via a stepwise single electron transfer (SET) pathway, forming a 1,4-diradical intermediate.[1]

  • Other Isocyanates: It is suggested that other isocyanates may also react through a stepwise mechanism if the reactants are sufficiently reactive. For instance, the reaction of p-toluenesulfonyl isocyanate with the highly reactive alkene 3,4-dihydro-2H-pyran shows evidence of a 1,4-diradical intermediate, indicative of a SET pathway.[1][5]

The following diagrams illustrate the generalized reaction pathways.

G cluster_0 General Cycloaddition Workflow Reactants Isocyanate + Alkene Intermediate Intermediate (e.g., Zwitterion, Diradical) Reactants->Intermediate Cycloaddition Cycloadduct [2+2] Cycloadduct (β-Lactam) Intermediate->Cycloadduct Ring Closure Product Final Product (e.g., N-H β-Lactam) Cycloadduct->Product Deprotection (if applicable)

Caption: Generalized workflow for [2+2] cycloaddition of isocyanates.

G cluster_1 Reaction Mechanisms Reactants Isocyanate + Alkene Concerted Concerted Pathway (Single Transition State) Reactants->Concerted Electron-deficient alkene (e.g., with CSI) Stepwise Stepwise Pathway (Intermediate Formation) Reactants->Stepwise Electron-rich alkene (e.g., with CSI) Product β-Lactam Product Concerted->Product Stepwise->Product

Caption: Mechanistic pathways in isocyanate-alkene cycloadditions.

Experimental Protocols

Detailed experimental protocols for direct comparison are scarce. However, representative procedures for the less reactive p-toluenesulfonyl isocyanate highlight the more demanding conditions that may be required compared to reactions with CSI.

General Procedure for Neat [2+2] Cycloaddition of p-Toluenesulfonyl Isocyanate with an Alkene [5]

  • To a dry round-bottom flask equipped with a drying tube and a magnetic stir bar, add the alkene (5.0 mmol).

  • Add p-toluenesulfonyl isocyanate (5.1 mmol) to the flask.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or 50°C) for the required time (which can range from hours to weeks).

  • Upon completion, the solid mixture is dissolved in methylene (B1212753) chloride and washed with cold water.

  • The aqueous layer is extracted three times with methylene chloride.

  • The combined organic extracts are washed with 2.5% aqueous NaHCO₃ solution and then with saturated aqueous NaCl solution.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by chromatography or recrystallization.

In contrast, reactions with CSI often proceed rapidly at or below room temperature.[1]

Conclusion

This compound stands out as a superior reagent for [2+2] cycloaddition reactions in terms of reactivity, often allowing for milder reaction conditions and shorter reaction times compared to other sulfonyl, aryl, and alkyl isocyanates. This high reactivity is attributed to the strong electron-withdrawing nature of the chlorosulfonyl group. While direct quantitative comparisons are limited, the available data consistently supports the order of reactivity: This compound > other sulfonyl isocyanates ≈ aryl isocyanates > alkyl isocyanates . The choice of isocyanate will ultimately depend on the specific substrate, desired reaction kinetics, and the stability of the resulting cycloadduct. For challenging cycloadditions or when mild conditions are paramount, CSI is often the reagent of choice.

References

A Comparative Guide to β-Lactam Synthesis: Exploring Alternatives to Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with alkenes has been a cornerstone of β-lactam synthesis, prized for its efficiency in producing large quantities of this critical pharmacophore.[1][2] However, the inherent reactivity of CSI imposes limitations on the diversity of accessible β-lactam structures, often restricting applications to those with simple hydrocarbon substituents.[1] This guide provides a comparative overview of prominent alternative methodologies for β-lactam synthesis, offering researchers and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the Staudinger synthesis, the Kinugasa reaction, the Reformatsky reaction, and emerging biocatalytic and organocatalytic approaches, presenting their core principles, experimental data, and detailed protocols.

At a Glance: Comparison of β-Lactam Synthesis Methods

The following table summarizes the key performance indicators for the this compound method and its primary alternatives. The data presented represents a selection of reported examples and should be considered in the context of the specific substrates and conditions employed.

MethodKey FeaturesTypical Yield (%)StereoselectivityKey Reagents/Catalysts
This compound (CSI) Cycloaddition High yielding for simple alkenes; generates N-sulfonylated β-lactams requiring deprotection.[1][3]60-95[3]Generally concerted, stereospecific for some alkenes.[4]This compound, alkene
Staudinger Synthesis Highly versatile [2+2] cycloaddition of a ketene (B1206846) and an imine; broad substrate scope.[5][6]70-99[5][7]Variable (cis/trans mixture), can be controlled by substituents and catalysts.[5][7]Ketene (or precursor), imine, base
Kinugasa Reaction Copper-catalyzed reaction of a terminal alkyne and a nitrone; typically forms cis-β-lactams.[8][9]60-90[8]High cis-diastereoselectivity.[10][11]Terminal alkyne, nitrone, Cu(I) catalyst, base
Reformatsky Reaction Reaction of an α-haloester with a carbonyl compound (or imine) in the presence of zinc.[12][13]50-95[14]Variable, can be influenced by reaction conditions and substrates.[15]α-haloester, imine/aldehyde/ketone, zinc
Biocatalytic Synthesis Employs enzymes for stereoselective synthesis under mild conditions.[16][17]45-90+[18][19]High to excellent enantioselectivity and diastereoselectivity.[18][19]Enzymes (e.g., acylases, transaldolases), whole cells
Organocatalytic Synthesis Uses small organic molecules as catalysts for asymmetric synthesis.[20][21]70-95[20][21]High enantioselectivity and diastereoselectivity.[20][21]Chiral amines, N-heterocyclic carbenes (NHCs), etc.

Reaction Mechanisms and Workflows

To visually compare the synthetic pathways, the following diagrams illustrate the core mechanisms and experimental workflows for each method.

Chlorosulfonyl_Isocyanate_Cycloaddition This compound (CSI) Cycloaddition Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Product Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition CSI This compound (CSI) CSI->Cycloaddition NSulfonyl N-Sulfonyl β-Lactam Cycloaddition->NSulfonyl Reduction Reductive Cleavage NSulfonyl->Reduction BetaLactam β-Lactam Reduction->BetaLactam

Caption: Workflow for β-Lactam Synthesis via CSI Cycloaddition.

Staudinger_Synthesis Staudinger Synthesis Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Ketene Ketene Nucleophilic_Attack Nucleophilic Attack Ketene->Nucleophilic_Attack Imine Imine Imine->Nucleophilic_Attack Zwitterion Zwitterionic Intermediate Nucleophilic_Attack->Zwitterion Ring_Closure Ring Closure BetaLactam β-Lactam Ring_Closure->BetaLactam Zwitterion->Ring_Closure

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

Kinugasa_Reaction Kinugasa Reaction Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Alkyne Terminal Alkyne Acetylide_Formation Copper Acetylide Formation Alkyne->Acetylide_Formation Nitrone Nitrone Cycloaddition [3+2] Cycloaddition Nitrone->Cycloaddition Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Acetylide_Formation Copper_Acetylide Copper Acetylide Acetylide_Formation->Copper_Acetylide Isoxazoline 5-membered Intermediate Cycloaddition->Isoxazoline Rearrangement Rearrangement BetaLactam β-Lactam Rearrangement->BetaLactam Copper_Acetylide->Cycloaddition Isoxazoline->Rearrangement

Caption: Mechanism of the Copper-Catalyzed Kinugasa Reaction.

Reformatsky_Reaction Reformatsky Reaction for β-Lactam Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product AlphaHaloester α-Haloester Enolate_Formation Zinc Enolate Formation AlphaHaloester->Enolate_Formation Imine Imine Addition Nucleophilic Addition Imine->Addition Zinc Zinc Metal Zinc->Enolate_Formation Zinc_Enolate Zinc Enolate Enolate_Formation->Zinc_Enolate Adduct Intermediate Adduct Addition->Adduct Cyclization Intramolecular Cyclization BetaLactam β-Lactam Cyclization->BetaLactam Zinc_Enolate->Addition Adduct->Cyclization

Caption: Pathway for β-Lactam Synthesis via the Reformatsky Reaction.

Detailed Experimental Protocols

This section provides representative experimental protocols for the synthesis of β-lactams using the methods discussed. These are intended as illustrative examples and may require optimization for different substrates.

This compound (CSI) Cycloaddition

Synthesis of a β-Lactam from an Alkene and CSI [2]

To a solution of the alkene (1.0 equiv) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at -78 °C under an inert atmosphere (e.g., nitrogen or argon) is added this compound (1.1 equiv) dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours and then allowed to warm to room temperature overnight. The resulting N-sulfonyl β-lactam is then subjected to reductive cleavage. A solution of sodium sulfite (B76179) (2.0 equiv) in water is added, and the mixture is stirred vigorously. The pH is adjusted to 7-8 with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude β-lactam is purified by column chromatography or recrystallization.

Staudinger Synthesis

Synthesis of a cis-β-Lactam from a Ketene and an Imine [21][22]

To a solution of the imine (1.0 equiv) and a tertiary amine base (e.g., triethylamine, 2.0 equiv) in an anhydrous solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere is added a solution of the acid chloride (1.2 equiv) in the same solvent dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired β-lactam.

Kinugasa Reaction

Copper-Catalyzed Synthesis of a 4-Substituted β-Lactam [8]

A mixture of the nitrone (1.0 equiv), the terminal alkyne (1.5 equiv), copper(I) iodide (0.1 equiv), and a base (e.g., triethylamine, 2.0 equiv) in an appropriate solvent (e.g., THF or acetonitrile) is stirred at room temperature under an inert atmosphere for 24-48 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of ammonium (B1175870) chloride, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the pure β-lactam.

Reformatsky Reaction

Zinc-Mediated Synthesis of a β-Lactam from an α-Bromoester and an Imine [14]

To a suspension of activated zinc dust (2.0 equiv) in anhydrous THF under an inert atmosphere is added a solution of the α-bromoester (1.5 equiv) in THF. The mixture is heated to reflux until the zinc is consumed. The resulting solution of the Reformatsky reagent is cooled to room temperature, and a solution of the imine (1.0 equiv) in THF is added. The reaction mixture is stirred at room temperature for several hours until the imine is consumed (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give the desired β-lactam.

Conclusion

While the this compound method remains a powerful tool for the synthesis of certain β-lactams, a diverse array of alternative methods offers greater flexibility in terms of substrate scope and stereochemical control. The Staudinger synthesis provides a highly versatile route to a wide range of β-lactams, while the Kinugasa reaction offers excellent control for the synthesis of cis-β-lactams. The Reformatsky reaction presents a classic and reliable method for the formation of the β-lactam ring from readily available starting materials. Furthermore, the emergence of biocatalytic and organocatalytic approaches is paving the way for highly stereoselective and environmentally benign syntheses. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and available resources. This guide provides a foundational understanding of these key methodologies to aid researchers in the strategic design of their β-lactam synthesis campaigns.

References

A Comparative Guide to Carbamate Formation: Chlorosulfonyl Isocyanate vs. Phosgene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of carbamates is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, agrochemicals, and materials science. The choice of reagent for carbamate (B1207046) formation is critical, balancing reactivity, substrate scope, and safety. This guide provides an objective comparison of two prominent reagents used for this transformation: chlorosulfonyl isocyanate (CSI) and phosgene (B1210022), supported by experimental data and detailed protocols.

Executive Summary

This compound and phosgene are both highly effective reagents for the synthesis of carbamates from alcohols. CSI offers the advantage of milder reaction conditions and avoids the extreme toxicity associated with phosgene gas. However, phosgene and its surrogates, such as triphosgene (B27547), have a long history of use and are well-established for a wide range of substrates. The selection between these two reagents will ultimately depend on the specific requirements of the synthesis, available safety infrastructure, and the scale of the reaction.

Reagent Overview

This compound (CSI) is a highly reactive electrophilic compound.[1] Its reactivity stems from the presence of two electron-withdrawing groups: the chlorosulfonyl group and the isocyanate group.[1] This dual activation makes it a versatile reagent in organic synthesis.[2] For carbamate formation, the alcohol preferentially attacks the highly electrophilic carbon of the isocyanate moiety.[2]

Phosgene (COCl₂) is the diacyl chloride of carbonic acid. It is a colorless, highly toxic gas with an odor reminiscent of freshly cut hay.[3] Due to its hazardous nature, it is often replaced in laboratory settings by safer liquid or solid surrogates like diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate).[4][5] These surrogates generate phosgene in situ. Phosgene reacts with alcohols to form chloroformates, which can then react with an amine, or in a one-pot reaction with an alcohol and an amine to yield the desired carbamate.[6]

Performance Comparison: Carbamate Synthesis from Alcohols

The following tables summarize quantitative data for the synthesis of primary carbamates from various alcohols using this compound and phosgene (or its surrogate, triphosgene).

Table 1: Carbamate Synthesis using this compound (CSI)

Alcohol SubstrateProduct CarbamateReaction ConditionsYield (%)Reference
Benzyl alcoholBenzyl carbamatePyridine, Room Temperature95[7]
4-Nitrobenzyl alcohol4-Nitrobenzyl carbamatePyridine, Room Temperature92[7]
Cinnamyl alcoholCinnamyl carbamatePyridine, Room Temperature96[7]
1-Adamantanol1-Adamantyl carbamatePyridine, Room Temperature89[7]
CholesterolCholesteryl carbamatePyridine, Room Temperature85[7]

Table 2: Carbamate Synthesis using Triphosgene (Phosgene Surrogate)

Alcohol SubstrateAmineProduct CarbamateReaction ConditionsYield (%)Reference
Various primary and secondary alcohols7-deacetyl-10-thiocolchicine derivativeColchicine-derived carbamatesTriethylamine, DichloromethaneNot specified[4]
5-Methoxy-2-phenylsulfonylbenzyl alcoholCyclohexylamineCyclohexyl (5-methoxy-2-(phenylsulfonyl)benzyl)carbamate1,1'-Carbonyldiimidazole, Dichloromethane, 0°C to RT>85[8]

Note: Direct comparative studies with identical substrates for both reagents are limited in the literature. The data presented is from individual studies showcasing the efficacy of each reagent.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the signaling pathways for carbamate formation and the experimental workflows for handling these reagents.

carbamate_formation_mechanisms cluster_csi Carbamate Formation with CSI cluster_phosgene Carbamate Formation with Phosgene csi_start R-OH + ClSO₂NCO csi_intermediate R-O-C(=O)NHSO₂Cl csi_start->csi_intermediate Nucleophilic attack csi_hydrolysis Aqueous Work-up csi_intermediate->csi_hydrolysis csi_product R-O-C(=O)NH₂ csi_hydrolysis->csi_product Hydrolysis of sulfonyl chloride phosgene_start R-OH + COCl₂ chloroformate R-O-C(=O)Cl phosgene_start->chloroformate Forms chloroformate phosgene_product R-O-C(=O)NR'₂ chloroformate->phosgene_product amine + R'₂NH amine->chloroformate experimental_workflows cluster_csi_workflow CSI Workflow cluster_phosgene_workflow Phosgene/Triphosgene Workflow csi_setup Setup reaction under inert atmosphere csi_reagent Add alcohol to solvent (e.g., Pyridine) csi_setup->csi_reagent csi_addition Slowly add CSI at room temperature csi_reagent->csi_addition csi_reaction Stir at room temperature csi_addition->csi_reaction csi_workup Aqueous work-up csi_reaction->csi_workup csi_purification Purification csi_workup->csi_purification phosgene_setup Setup reaction in a well-ventilated fume hood phosgene_reagent Dissolve alcohol and base (e.g., Triethylamine) in solvent (e.g., Dichloromethane) phosgene_setup->phosgene_reagent phosgene_addition Add Triphosgene in portions phosgene_reagent->phosgene_addition phosgene_reaction Stir at specified temperature phosgene_addition->phosgene_reaction phosgene_amine_addition Add amine phosgene_reaction->phosgene_amine_addition phosgene_workup Aqueous work-up phosgene_amine_addition->phosgene_workup phosgene_purification Purification phosgene_workup->phosgene_purification

References

A Comparative Guide to Sulfonylating Agents for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The synthesis of sulfonamides from primary amines is a fundamental transformation, and the choice of the sulfonylating agent is critical for optimizing yields, reaction times, and overall efficiency. This guide provides an objective comparison of common sulfonylating agents for the sulfonylation of primary amines, supported by experimental data and detailed protocols.

Relative Reactivity and Performance Overview

The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups on the aryl or alkyl backbone increase the electrophilicity, leading to a faster reaction rate. Conversely, electron-donating groups decrease reactivity. Alkanesulfonyl chlorides are generally more reactive than arylsulfonyl chlorides due to less steric hindrance and the absence of resonance stabilization.[1]

Based on these principles and literature observations, the general order of reactivity for common sulfonylating agents is:

Methanesulfonyl Chloride (MsCl) > 2,4-Dichlorobenzenesulfonyl Chloride > p-Toluenesulfonyl Chloride (TsCl) > Dansyl Chloride [1]

Data Presentation: Comparative Performance

The following table summarizes the performance of several common sulfonylating agents in the reaction with primary amines. While a direct head-to-head comparison under identical conditions is not always available in the literature, this table compiles representative data to facilitate an informed decision.

Sulfonylating AgentStructurePrimary Amine SubstrateTypical Yield (%)Reaction TimeKey Features & Considerations
p-Toluenesulfonyl Chloride (TsCl) Benzylamine (B48309)90%1 hourModerately reactive; the methyl group is slightly electron-donating. Widely used and cost-effective.[2]
AnilineModerateNot specifiedReaction is exothermic at room temperature without a catalyst.
Methanesulfonyl Chloride (MsCl) tert-Butylamine~95%16 hoursVery high reactivity due to its small size and lack of steric hindrance.[3]
BenzylamineExcellentVery ShortGenerally provides excellent yields with short reaction times.[1]
2,4-Dichlorobenzenesulfonyl Chloride Benzylamine90-98%8 hoursHigh reactivity due to two electron-withdrawing chloro groups.[4]
o-Nitrobenzenesulfonyl Chloride (NsCl) Primary AminesHigh2-16 hoursThe resulting nosylamides are readily cleaved under mild conditions, making it an excellent protecting group for amines.
Dansyl Chloride o-n-Pentoxy Aniline90%Not specifiedLower reactivity; primarily used for fluorescent labeling of amines. The resulting sulfonamides are highly fluorescent.

Experimental Protocols

Below are detailed methodologies for key sulfonylation reactions.

General Experimental Workflow for Sulfonylation of a Primary Amine

This protocol can be adapted for most sulfonyl chlorides with adjustments to the reaction time and temperature based on the reactivity of the specific agent and amine.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_amine Dissolve primary amine (1.0 eq.) and base (e.g., triethylamine (B128534), 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM) in a round-bottom flask. cool_mixture Cool the mixture to 0 °C in an ice bath with stirring. dissolve_amine->cool_mixture add_sulfonyl Dissolve the sulfonyl chloride (1.1 eq.) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes. cool_mixture->add_sulfonyl stir_reaction Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC). add_sulfonyl->stir_reaction quench Quench the reaction with water. stir_reaction->quench extract Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. quench->extract dry Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. extract->dry purify Purify the crude product by recrystallization or column chromatography. dry->purify

A typical experimental workflow for a sulfonylation reaction.
Protocol 1: Sulfonylation of Benzylamine with p-Toluenesulfonyl Chloride (TsCl)

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve benzylamine (1.0 eq) in pyridine.

  • Cautiously add p-toluenesulfonyl chloride (1.1 eq) to the solution. The reaction may be exothermic.

  • Stir the resulting solution at room temperature for 1 hour.

  • Pour the reaction mixture into water. An oily precipitate will form, which should solidify upon scratching.

  • Filter the solid and recrystallize from ethanol to yield N-benzyl-4-toluenesulfonamide.[2]

Protocol 2: Sulfonylation of a Primary Amine with 2,4-Dichlorobenzenesulfonyl Chloride

Materials:

  • Primary Amine

  • 2,4-Dichlorobenzenesulfonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine or Pyridine

  • 1 M HCl, Saturated NaHCO₃, Brine

Procedure:

  • To a solution of the primary amine (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).[1]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution.[1]

  • Allow the reaction to warm to room temperature and stir for 8 hours.[4]

  • Follow the general work-up and purification procedure described in the workflow diagram.

Troubleshooting Common Side Reactions: Di-sulfonylation

A common side reaction in the sulfonylation of primary amines is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonylating agent. The following workflow can help in troubleshooting and minimizing this undesired side reaction.

troubleshooting_workflow start Di-sulfonylation Observed check_stoichiometry Adjust Stoichiometry: - Use a slight excess of amine (1.1-1.2 eq.). - Ensure no excess of sulfonyl chloride. start->check_stoichiometry Step 1 slow_addition Slow Down Addition Rate: - Add sulfonyl chloride solution dropwise over a longer period (30-60 min) at 0 °C. check_stoichiometry->slow_addition If problem persists end Mono-sulfonylation Favored check_stoichiometry->end Problem Solved change_base Modify Base: - Use a weaker or sterically hindered base (e.g., pyridine, 2,6-lutidine). slow_addition->change_base If problem persists slow_addition->end Problem Solved lower_temp Lower Reaction Temperature: - Run the reaction at 0 °C or below during addition and allow to warm slowly. change_base->lower_temp If problem persists change_base->end Problem Solved lower_temp->end Problem Solved

Troubleshooting workflow to minimize di-sulfonylation.

Conclusion

The selection of an appropriate sulfonylating agent is a critical parameter in the synthesis of sulfonamides. Methanesulfonyl chloride and 2,4-dichlorobenzenesulfonyl chloride offer high reactivity for rapid and high-yielding reactions. p-Toluenesulfonyl chloride remains a reliable and economical choice for many applications. Nosyl chloride is particularly advantageous when the sulfonamide is an intermediate requiring subsequent mild deprotection. Dansyl chloride is the reagent of choice for introducing a fluorescent tag. By considering the factors of reactivity, cost, and the specific requirements of the synthetic target, researchers can make an informed decision to optimize their synthetic strategies.

References

Assessing the Stereospecificity of Chlorosulfonyl Isocyanate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical outcome of key chemical transformations is paramount. This guide provides a detailed comparison of the stereospecificity of [2+2] cycloaddition reactions involving chlorosulfonyl isocyanate (CSI) with alternative methods for the synthesis of β-lactams, a critical structural motif in many pharmaceutical agents.

This compound (CSI) is a highly reactive reagent widely employed in organic synthesis. Its [2+2] cycloaddition with alkenes provides a direct route to N-chlorosulfonyl β-lactams, which can be readily converted to the corresponding free β-lactams. The stereochemical course of this reaction is a crucial aspect, determining the spatial arrangement of substituents on the resulting four-membered ring. This guide presents a comparative analysis of the stereospecificity of CSI cycloadditions, supported by experimental data, and contrasts it with other significant methods for β-lactam synthesis, namely the Staudinger ketene-imine cycloaddition and photochemical [2+2] cycloadditions.

Comparative Analysis of Stereospecificity

The stereochemical outcome of [2+2] cycloaddition reactions is a key determinant of their synthetic utility. The following tables summarize the available experimental data on the stereospecificity of this compound, trichloroacetyl isocyanate, the Staudinger reaction, and photochemical cycloadditions.

Table 1: Stereospecificity of this compound (CSI) [2+2] Cycloaddition

Alkene SubstrateProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
(E)-3-Fluorohex-3-enetrans-β-LactamStereospecific-[1]
(Z)-3-Fluorohex-3-enecis-β-LactamStereospecific-[1]

The reaction of CSI with alkenes is highly stereospecific. As demonstrated with (E)- and (Z)-3-fluorohex-3-ene, the geometry of the starting alkene is retained in the β-lactam product, with the (E)-alkene yielding the trans-product and the (Z)-alkene affording the cis-product.[1] This high degree of stereospecificity is indicative of a concerted reaction mechanism.

Table 2: Stereoselectivity of the Staudinger Ketene-Imine Cycloaddition

Ketene (B1206846)ImineProductDiastereomeric Ratio (cis:trans)Enantiomeric Excess (e.e.)CatalystReference
Ph(Me)C=C=OPhCH=NTsβ-Lactam95:594%Planar-chiral nucleophile[2]
Et(Me)C=C=OPhCH=NTsβ-Lactam91:992%Planar-chiral nucleophile[2]

The Staudinger reaction, involving the cycloaddition of a ketene with an imine, is a powerful method for β-lactam synthesis. Its stereoselectivity is influenced by the geometry of the imine and the nature of the reactants and catalysts. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines produce trans-β-lactams.[3] Enantioselective variants, often employing chiral catalysts, can achieve high levels of both diastereoselectivity and enantioselectivity.[2]

Table 3: Stereoselectivity of Photochemical [2+2] Cycloaddition of Iminium Ions

AlkeneAldehyde DerivativeProductYieldEnantiomeric Excess (e.e.)Reference
1,1-DiphenylethyleneCinnamaldehyde derivativeCyclobutane (B1203170)96%98%[4][5][6]
StyreneCinnamaldehyde derivativeCyclobutane81%95%[4][5][6]
IndeneCinnamaldehyde derivativeCyclobutane92%96%[4][5][6]

Photochemical [2+2] cycloadditions offer an alternative route to four-membered rings. In the context of β-lactam precursors, the reaction of iminium ions with alkenes, catalyzed by a chiral sensitizer, can proceed with high enantioselectivity.[4][5][6] The stereochemical outcome is dictated by the approach of the alkene to the excited iminium ion within the chiral environment provided by the catalyst.

Experimental Protocols

1. General Procedure for [2+2] Cycloaddition of this compound (CSI) with Alkenes

To a solution of the alkene in an inert solvent (e.g., dichloromethane (B109758) or ether) at a reduced temperature (typically 0 °C to -78 °C) is added this compound dropwise. The reaction mixture is stirred at this temperature for a specified period. The reaction is then quenched, often with an aqueous solution of a reducing agent like sodium sulfite, to both hydrolyze the N-sulfonyl chloride and reduce the sulfonyl group. The product β-lactam is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by chromatography.

2. General Procedure for the Staudinger Ketene-Imine Cycloaddition

In a typical procedure, a solution of an acid chloride in an inert solvent is added to a solution of an imine and a tertiary amine base (e.g., triethylamine) at low temperature. The acid chloride and base react in situ to generate the ketene, which then undergoes cycloaddition with the imine. The reaction mixture is stirred for a period of time before being quenched and worked up. The resulting β-lactam is purified by crystallization or chromatography. For enantioselective variants, a chiral catalyst is added to the reaction mixture.

3. General Procedure for Photochemical [2+2] Cycloaddition of Iminium Ions

A solution of the aldehyde-derived N,O-acetal, the alkene, and a chiral phosphoric acid catalyst with sensitizing groups in an appropriate solvent is irradiated with visible light (e.g., λ = 459 nm) at a controlled temperature. After the reaction is complete, the solvent is removed, and the product is purified by chromatography to yield the enantioenriched cyclobutane derivative.[4][5][6]

Reaction Mechanisms and Stereochemical Models

The stereochemical outcome of these cycloaddition reactions is a direct consequence of their underlying mechanisms and the transition states involved.

This compound [2+2] Cycloaddition

The high stereospecificity of the CSI cycloaddition is best explained by a concerted [π2s + π2a] mechanism, as allowed by the Woodward-Hoffmann rules. In this model, the isocyanate approaches the alkene in a perpendicular fashion, leading to the suprafacial addition to one component and antarafacial addition to the other. However, for many isocyanate cycloadditions, a two-step mechanism involving a zwitterionic intermediate is also proposed. The stereospecificity in such cases is maintained if the rate of ring closure is significantly faster than the rate of bond rotation in the intermediate.

CSI_Mechanism Alkene Alkene TS_Concerted Concerted Transition State Alkene->TS_Concerted Zwitterion Zwitterionic Intermediate Alkene->Zwitterion CSI CSI CSI->TS_Concerted CSI->Zwitterion Product β-Lactam TS_Concerted->Product Zwitterion->Product Staudinger_Mechanism Ketene Ketene Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic Attack Imine Imine Imine->Zwitterion Product β-Lactam Zwitterion->Product Conrotatory Ring Closure Photochemical_Workflow Substrate Substrate (N,O-Acetal) Complex Substrate-Catalyst Complex Substrate->Complex Catalyst Chiral Catalyst (Phosphoric Acid) Catalyst->Complex Excited_Complex Excited Complex Complex->Excited_Complex hv (Visible Light) Product_Complex Product-Catalyst Complex Excited_Complex->Product_Complex Alkene Alkene Alkene->Product_Complex Product Enantioenriched Product Product_Complex->Product Catalyst_Regen Catalyst (Regenerated) Product_Complex->Catalyst_Regen Catalyst_Regen->Complex

References

A Mechanistic Showdown: Concerted versus Stepwise Pathways in Chlorosulfonyl Isocyanate (CSI) Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) with alkenes to form β-lactams is a cornerstone reaction in organic synthesis, with profound implications for the development of pharmaceuticals, including antibiotics.[1][2][3] The precise mechanism of this reaction, however, is not a one-size-fits-all scenario. It can proceed through either a concerted or a stepwise pathway, a distinction crucial for controlling reaction outcomes and designing novel synthetic strategies. This guide provides an objective, data-driven comparison of these two mechanistic avenues, supported by experimental and computational evidence.

The key determinant in the mechanistic dichotomy of CSI cycloadditions is the electronic nature of the alkene substrate. Electron-deficient alkenes generally favor a concerted pathway, whereas electron-rich alkenes tend to react via a stepwise mechanism.[1][4] This divergence arises from the different stabilization of transition states and intermediates.

The Concerted Pathway: A Synchronized Dance

In a concerted [2+2] cycloaddition, the two new sigma bonds are formed in a single transition state without the formation of any intermediate. This pathway is characteristic of reactions between CSI and electron-deficient alkenes, such as monofluoroalkenes.[2][3][4][5] The substitution of a vinyl hydrogen with a fluorine atom raises the energy of a potential stepwise transition state, thereby favoring the concerted route.[2][3]

Evidence for the concerted mechanism includes:

  • Stereospecificity: The reaction proceeds with retention of the alkene's stereochemistry.[2][3]

  • Kinetic Data: A plot of the natural log of the rate constants versus the ionization potentials (IP) of the alkenes shows that fluoroalkenes with IP values greater than 8.9 eV react through a concerted process.[4][5]

  • Computational Chemistry: Quantum chemical calculations have shown the concerted transition state to be significantly lower in energy than the stepwise transition state for electron-deficient alkenes. For the reaction of CSI with vinyl fluoride, the stepwise transition state is calculated to be 26.6 kcal/mole higher in energy than the concerted one.[1]

The Stepwise Pathway: A Two-Step Journey with Intermediates

For electron-rich alkenes, the cycloaddition is more likely to proceed through a stepwise mechanism. This pathway involves the formation of a distinct intermediate, which can be a zwitterion or a diradical. In the case of CSI cycloadditions with electron-rich alkenes, a single electron transfer (SET) from the alkene to CSI can occur, leading to a 1,4-diradical intermediate.[1][4]

Hallmarks of the stepwise mechanism include:

  • Loss of Stereospecificity: The formation of an intermediate can allow for bond rotation, potentially leading to a mixture of stereoisomers.

  • Detection of Intermediates: Techniques like NMR line-broadening have been successfully employed to detect the presence of radical intermediates in reactions of CSI with electron-rich alkenes.[1]

  • Trapping Experiments: The use of radical scavengers like TEMPO can intercept the diradical intermediate, providing indirect evidence for its existence.[3][4]

  • Kinetic Evidence: Kinetic studies have revealed that electron-rich monofluoroalkenes with IP values below 8.5 eV react via a SET pathway.[4][5] UV-Vis spectroscopic data and kinetic studies also suggest the formation of a pre-equilibrium charge-transfer complex before the formation of the intermediate.[1]

Quantitative Data Comparison

The following tables summarize key quantitative data from experimental and computational studies, providing a direct comparison between the concerted and stepwise pathways for CSI cycloadditions.

Table 1: Alkene Ionization Potential and Proposed Mechanism

Alkene TypeIonization Potential (IP)Predominant MechanismReference
Electron-Deficient (e.g., Fluoroalkenes)> 8.9 eVConcerted[4][5]
Electron-Rich< 8.5 eVStepwise (SET)[4][5]

Table 2: Computational Energetics for the Reaction of CSI with Vinyl Fluoride

ParameterConcerted PathwayStepwise PathwayEnergy Difference (kcal/mol)Reference
Transition State EnergyLowerHigher26.6[1]

Visualizing the Mechanistic Pathways

To further clarify the differences between the concerted and stepwise mechanisms, the following diagrams illustrate the reaction coordinates and key species involved.

concerted_pathway cluster_reactants Reactants cluster_ts Transition State cluster_product Product Alkene + CSI Alkene + CSI Concerted TS Concerted TS Alkene + CSI->Concerted TS ΔG‡ β-Lactam β-Lactam Concerted TS->β-Lactam

Caption: Concerted pathway for CSI cycloaddition.

stepwise_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Alkene + CSI Alkene + CSI Diradical Intermediate Diradical Intermediate Alkene + CSI->Diradical Intermediate ΔG‡1 β-Lactam β-Lactam Diradical Intermediate->β-Lactam ΔG‡2

Caption: Stepwise pathway for CSI cycloaddition.

Experimental Protocols

The determination of the reaction mechanism for CSI cycloadditions relies on a combination of kinetic, stereochemical, and spectroscopic techniques. Below are generalized methodologies for key experiments.

Kinetic Studies

Objective: To determine the rate law, activation parameters, and the effect of alkene electronics on the reaction rate.

Methodology:

  • Reactant Preparation: Solutions of known concentrations of the alkene and CSI in a suitable solvent (e.g., CH₂Cl₂) are prepared.

  • Reaction Monitoring: The reaction progress is monitored over time by observing the disappearance of a reactant or the appearance of the product. This can be achieved using techniques such as UV-Vis spectroscopy (monitoring the disappearance of a charge-transfer complex) or NMR spectroscopy.[1]

  • Data Analysis: The rate constants are determined by fitting the concentration versus time data to the appropriate rate law.

  • Activation Parameters: The reaction is performed at various temperatures to determine the activation parameters (ΔH‡ and ΔS‡) from an Arrhenius or Eyring plot.

  • Correlation with Ionization Potential: The natural logarithm of the second-order rate constants is plotted against the vertical ionization potentials of a series of alkenes to establish a linear free-energy relationship, which can indicate a change in mechanism.[4][5]

Intermediate Trapping

Objective: To provide evidence for the existence of a radical intermediate in the stepwise pathway.

Methodology:

  • Reaction Setup: The CSI cycloaddition reaction with an electron-rich alkene is set up under standard conditions.

  • Addition of Trapping Agent: A radical trapping agent, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is added to the reaction mixture.[3][4][6]

  • Product Analysis: The reaction mixture is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product formed from the reaction of the intermediate with the trapping agent.

  • Control Experiment: A control reaction is run without the trapping agent to ensure that the observed trapped product is not formed through an alternative pathway.

experimental_workflow cluster_planning Experimental Design cluster_execution Execution cluster_analysis Data Analysis & Interpretation A Select Alkene (Electron-Rich vs. Electron-Deficient) B Choose Mechanistic Probe (Kinetics, Trapping, Stereochemistry) A->B C Perform Reaction under Controlled Conditions B->C D Monitor Reaction Progress C->D E Isolate and Characterize Products D->E F Analyze Kinetic Data E->F G Identify Trapped Intermediates E->G H Determine Stereochemical Outcome E->H I Draw Mechanistic Conclusion F->I G->I H->I

Caption: General experimental workflow for mechanistic studies.

Conclusion

The cycloaddition of CSI with alkenes presents a fascinating case study in mechanistic organic chemistry, where the reaction pathway is tunable by the electronic properties of the substrate. While electron-deficient alkenes favor a concerted, stereospecific route, electron-rich counterparts proceed through a stepwise mechanism involving radical intermediates. A thorough understanding of these competing pathways, supported by robust experimental and computational data, is paramount for harnessing the full synthetic potential of this powerful reaction in the development of novel therapeutics and complex organic molecules.

References

The Atom Economy of Chlorosulfonyl Isocyanate in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of efficient and sustainable chemical transformations is paramount. Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent employed in a variety of synthetic applications, including the formation of β-lactams, carbamates, and as a precursor to the widely used Burgess reagent for dehydrations. However, its hazardous nature and the generation of stoichiometric byproducts necessitate a critical evaluation of its atom economy in comparison to alternative synthetic strategies.

This guide provides an objective comparison of the atom economy of key reactions mediated by this compound against common, alternative methods. The analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the chemical transformations and evaluation workflow.

Understanding Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more sustainable process with less waste generation.

Workflow for Evaluating Atom Economy

The following workflow outlines the process for calculating and comparing the atom economy of different synthetic routes.

A Identify Target Molecule & Transformation B Select CSI-Mediated Route A->B C Select Alternative Synthetic Route A->C D Write Balanced Chemical Equation for CSI Route B->D E Write Balanced Chemical Equation for Alternative Route C->E F Determine Molecular Weights of All Reactants (CSI Route) D->F G Determine Molecular Weight of Desired Product D->G E->G H Determine Molecular Weights of All Reactants (Alternative Route) E->H I Calculate % Atom Economy for CSI Route F->I G->I J Calculate % Atom Economy for Alternative Route G->J H->J K Compare Atom Economy, Yield, and Reaction Conditions I->K J->K

Caption: Workflow for the comparative evaluation of atom economy.

I. β-Lactam Synthesis: CSI vs. Staudinger Reaction

The β-lactam ring is a core structural motif in many antibiotic drugs. The [2+2] cycloaddition of CSI with alkenes provides a direct route to N-sulfonyl β-lactams, which can be subsequently deprotected. A classic alternative is the Staudinger reaction, involving the cycloaddition of a ketene (B1206846) with an imine.

Reaction Pathways

cluster_0 CSI-Mediated β-Lactam Synthesis cluster_1 Staudinger Reaction Styrene_CSI Styrene (B11656) Intermediate_CSI N-Sulfonyl β-Lactam Styrene_CSI->Intermediate_CSI + CSI CSI This compound Product_CSI 4-Phenyl-2-azetidinone Intermediate_CSI->Product_CSI Hydrolysis PhenylacetylChloride Phenylacetyl Chloride Ketene Phenylketene PhenylacetylChloride->Ketene + Triethylamine TEA Triethylamine Product_Staudinger β-Lactam Ketene->Product_Staudinger + Imine Imine N-Benzylidenemethylamine

Caption: Comparison of β-lactam synthesis pathways.

Quantitative Comparison
MetricCSI-Mediated Synthesis of 4-Phenyl-2-azetidinoneStaudinger Synthesis of a β-Lactam
Desired Product 4-Phenyl-2-azetidinone1,3,4-Triphenyl-azetidin-2-one
Reactants Styrene, this compoundPhenylacetyl Chloride, N-Benzylaniline, Triethylamine
Molecular Weight (Desired Product) 147.18 g/mol 299.38 g/mol
Sum of Molecular Weights (Reactants) 104.15 g/mol + 141.53 g/mol = 245.68 g/mol 154.61 g/mol + 183.25 g/mol + 101.19 g/mol = 439.05 g/mol
Atom Economy 60.0% 68.2%
Reported Yield ~75% (after hydrolysis)~95%
Experimental Protocols

1. CSI-Mediated Synthesis of 4-Phenyl-2-azetidinone

  • Materials: Styrene (1.04 g, 10 mmol), this compound (1.42 g, 10 mmol), Dichloromethane (B109758) (20 mL), Water, Sodium sulfite (B76179) solution.

  • Procedure: A solution of styrene in dichloromethane is cooled to 0 °C. This compound is added dropwise with stirring. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the addition of ice-water. The intermediate N-sulfonyl β-lactam is then hydrolyzed by treatment with an aqueous solution of sodium sulfite. The organic layer is separated, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4-phenyl-2-azetidinone.

2. Staudinger Synthesis of 1,3,4-Triphenyl-azetidin-2-one

  • Materials: Phenylacetyl chloride (1.55 g, 10 mmol), N-Benzylaniline (1.83 g, 10 mmol), Triethylamine (1.21 g, 12 mmol), Dichloromethane (50 mL).

  • Procedure: To a solution of N-benzylaniline in dichloromethane at 0 °C is added triethylamine. A solution of phenylacetyl chloride in dichloromethane is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then washed with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by recrystallization to afford 1,3,4-triphenyl-azetidin-2-one.

II. Carbamate (B1207046) Synthesis: CSI vs. Urea-Based Method

Carbamates are important functional groups in pharmaceuticals and agrochemicals. CSI reacts readily with alcohols to form N-chlorosulfonyl carbamates, which can be converted to the desired carbamate. A greener alternative involves the reaction of an amine with urea (B33335) and an alcohol.

Reaction Pathways

cluster_0 CSI-Mediated Carbamate Synthesis cluster_1 Urea-Based Carbamate Synthesis Methanol_CSI Methanol (B129727) Intermediate_Carbamate N-Chlorosulfonyl Carbamate Methanol_CSI->Intermediate_Carbamate + CSI CSI_Carbamate This compound Product_Carbamate_CSI Methyl Carbamate Intermediate_Carbamate->Product_Carbamate_CSI Hydrolysis Aniline Aniline Product_Carbamate_Urea Methyl Phenylcarbamate Aniline->Product_Carbamate_Urea + Urea, + Methanol Urea Urea Methanol_Urea Methanol

Caption: Comparison of carbamate synthesis pathways.

Quantitative Comparison
MetricCSI-Mediated Synthesis of Methyl CarbamateUrea-Based Synthesis of Methyl Phenylcarbamate
Desired Product Methyl CarbamateMethyl Phenylcarbamate
Reactants Methanol, this compoundAniline, Urea, Methanol
Molecular Weight (Desired Product) 75.07 g/mol 151.17 g/mol [1]
Sum of Molecular Weights (Reactants) 32.04 g/mol [2][3][4][5] + 141.53 g/mol [6][7][8][9] = 173.57 g/mol 93.13 g/mol + 60.06 g/mol + 32.04 g/mol = 185.23 g/mol
Atom Economy 43.2% 81.6%
Reported Yield High~95%
Experimental Protocols

1. CSI-Mediated Synthesis of Methyl Carbamate

  • Materials: Methanol (3.2 g, 100 mmol), this compound (14.15 g, 100 mmol), Diethyl ether (100 mL), Water.

  • Procedure: A solution of methanol in diethyl ether is cooled to -78 °C. This compound is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The mixture is then carefully poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried to give methyl N-chlorosulfonylcarbamate. This intermediate is then hydrolyzed by dissolving in aqueous base, followed by acidification to yield methyl carbamate.

2. Urea-Based Synthesis of Methyl Phenylcarbamate

  • Materials: Aniline (9.31 g, 100 mmol), Urea (6.01 g, 100 mmol), Methanol (32.04 g, 1 mol), Zinc acetate (B1210297) (catalyst).

  • Procedure: A mixture of aniline, urea, methanol, and a catalytic amount of zinc acetate is heated in an autoclave at 150 °C for 5 hours. After cooling, the reaction mixture is filtered to remove the catalyst. The excess methanol is removed by distillation. The residue is then purified by recrystallization from a suitable solvent to afford methyl phenylcarbamate.

III. Dehydration of Alcohols: Burgess Reagent vs. Phosphorus Oxychloride

The Burgess reagent, synthesized from CSI, is a mild and selective reagent for the dehydration of alcohols. A common and more classical alternative is the use of phosphorus oxychloride (POCl₃) in pyridine (B92270).

Reaction Pathways

cluster_0 Burgess Reagent Dehydration cluster_1 POCl₃ Dehydration Cholesterol_Burgess Cholesterol Product_Cholestene_Burgess Cholestene Cholesterol_Burgess->Product_Cholestene_Burgess + Burgess Reagent BurgessReagent Burgess Reagent Cholesterol_POCl3 Cholesterol Product_Cholestene_POCl3 Cholestene Cholesterol_POCl3->Product_Cholestene_POCl3 + POCl₃, + Pyridine POCl3 Phosphorus Oxychloride Pyridine Pyridine

Caption: Comparison of alcohol dehydration pathways.

Quantitative Comparison
MetricDehydration of Cholesterol with Burgess ReagentDehydration of Cholesterol with POCl₃/Pyridine
Desired Product CholesteneCholestene
Reactants Cholesterol, Burgess ReagentCholesterol, Phosphorus Oxychloride, Pyridine
Molecular Weight (Desired Product) 370.66 g/mol [10]370.66 g/mol [10]
Sum of Molecular Weights (Reactants) 386.65 g/mol [11][12][13][14][15] + 238.28 g/mol = 624.93 g/mol 386.65 g/mol [11][12][13][14][15] + 153.33 g/mol [16][17][18][19] + 79.10 g/mol [20][21][22][23] = 619.08 g/mol
Atom Economy 59.3% 59.9%
Reported Yield HighHigh

Note: The atom economy calculation for the Burgess reagent considers the reagent itself as a reactant. The synthesis of the Burgess reagent from CSI has its own atom economy considerations.

Experimental Protocols

1. Dehydration of Cholesterol with Burgess Reagent

  • Materials: Cholesterol (3.87 g, 10 mmol), Burgess reagent (2.62 g, 11 mmol), Benzene (B151609) (50 mL).

  • Procedure: A solution of cholesterol in dry benzene is treated with the Burgess reagent. The mixture is heated at reflux for 2 hours. After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The organic layer is washed with water, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield cholestene.

2. Dehydration of Cholesterol with POCl₃/Pyridine

  • Materials: Cholesterol (3.87 g, 10 mmol), Phosphorus oxychloride (1.69 g, 11 mmol), Pyridine (20 mL).

  • Procedure: A solution of cholesterol in dry pyridine is cooled in an ice bath. Phosphorus oxychloride is added dropwise with stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to stand at room temperature overnight. The mixture is then poured into ice-water and extracted with diethyl ether. The ether extract is washed with dilute hydrochloric acid, water, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization to afford cholestene.

Conclusion

This comparative analysis demonstrates that while this compound is a powerful and versatile reagent, its application does not always represent the most atom-economical choice. In the synthesis of β-lactams, the Staudinger reaction can offer a higher atom economy. For carbamate synthesis, urea-based methods provide a significantly greener alternative with superior atom economy. In the case of alcohol dehydration, the atom economy of using the Burgess reagent is comparable to the classical POCl₃/pyridine method; however, the multi-step synthesis of the Burgess reagent itself from CSI detracts from its overall efficiency.

Researchers and process chemists should carefully consider not only the yield and selectivity of a reaction but also its atom economy when designing synthetic routes. The selection of a particular method will ultimately depend on a balance of factors including substrate scope, reaction conditions, cost, safety, and environmental impact. The data and protocols presented in this guide are intended to aid in making more informed and sustainable choices in chemical synthesis.

References

A Comparative Guide to the Synthesis of Burgess Reagent: The Dominance of the Chlorosulfonyl Isocyanate (CSI) Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a valuable tool for mild and selective dehydration reactions. When planning the synthesis of this important reagent, a key consideration is the choice of precursors and synthetic route. This guide provides an objective comparison of the available methods for synthesizing the Burgess reagent, with a focus on the most prevalent and well-documented pathway involving chlorosulfonyl isocyanate (CSI).

Currently, the scientific literature indicates that the synthesis of the Burgess reagent is overwhelmingly accomplished through a two-step process starting from this compound (CSI). Alternative, well-established methods with different precursors are not commonly reported, making the CSI route the de facto standard for laboratory-scale preparation.

The this compound (CSI) Pathway: A Two-Step Synthesis

The most widely adopted synthesis of the Burgess reagent begins with the reaction of this compound with anhydrous methanol. This is followed by the introduction of triethylamine (B128534) to yield the final product.[1][2][3][4] This method is known for its reliability and good yields.

The overall synthetic scheme is as follows:

cluster_0 Step 1: Formation of Methyl (chlorosulfonyl)carbamate cluster_1 Step 2: Formation of Burgess Reagent CSI This compound (CSI) Intermediate Methyl (chlorosulfonyl)carbamate CSI->Intermediate + Anhydrous Methanol (in Benzene) MeOH Anhydrous Methanol MeOH->Intermediate Intermediate_2 Methyl (chlorosulfonyl)carbamate Burgess Burgess Reagent Intermediate_2->Burgess + Triethylamine (in Benzene) TEA Triethylamine TEA->Burgess cluster_main Synthetic Approaches to Burgess Reagent cluster_csi_pros Advantages of CSI Method cluster_other_cons Challenges for Alternative Methods CSI_Method CSI-Based Synthesis CSI_Pros1 Readily available precursors (CSI, Methanol, Triethylamine) CSI_Method->CSI_Pros1 CSI_Pros2 High, reproducible yields CSI_Method->CSI_Pros2 CSI_Pros3 Well-documented and reliable protocol CSI_Method->CSI_Pros3 Other_Methods Alternative Precursors Other_Cons1 Lack of readily available alternative precursors Other_Methods->Other_Cons1 Other_Cons2 Potentially lower yields or more complex reaction conditions Other_Methods->Other_Cons2 Other_Cons3 Absence of well-established protocols in the literature Other_Methods->Other_Cons3

References

Chlorosulfonyl Isocyanate in Medicinal Chemistry: A Comparative Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent that has found significant utility in medicinal chemistry for the synthesis of various biologically active scaffolds.[1][2] Its dual electrophilic nature, with reactive centers at both the isocyanate carbon and the sulfonyl sulfur, allows it to participate in a wide range of transformations, including cycloadditions, and reactions with nucleophiles like alcohols, amines, and carboxylic acids.[3][4] This guide provides a comparative overview of CSI's primary applications in medicinal chemistry, focusing on the synthesis of β-lactams and sulfonylureas, and contrasts its performance with alternative synthetic methodologies, supported by experimental data and protocols.

Synthesis of β-Lactams

The β-lactam (azetidin-2-one) ring is a cornerstone of antibiotic chemistry, forming the core structure of penicillins, cephalosporins, and carbapenems.[5][6] CSI provides a powerful and direct route to this essential heterocyclic system through a [2+2] cycloaddition reaction with alkenes.[3][7]

The reaction of CSI with an alkene yields an N-chlorosulfonyl-β-lactam intermediate. This intermediate is seldom isolated and is typically subjected to a reductive workup (e.g., with sodium sulfite) to cleave the N-SO₂Cl bond, affording the N-unsubstituted β-lactam.[8] This method is particularly valuable for creating β-lactams that are unsubstituted on the nitrogen atom.[7]

// Nodes Alkene [label="Alkene\n(R1-CH=CH-R2)", fillcolor="#F1F3F4", fontcolor="#202124"]; CSI [label="this compound\n(CSI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="N-Chlorosulfonyl-β-lactam\n(Cycloaddition Product)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="β-Lactam", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Alkene [label="Alkene\n(R1-CH=CH-R2)", fillcolor="#F1F3F4", fontcolor="#202124"]; CSI [label="this compound\n(CSI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="N-Chlorosulfonyl-β-lactam\n(Cycloaddition Product)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="β-Lactam", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Alkene -> Intermediate [label="[2+2] Cycloaddition", color="#4285F4"]; CSI -> Intermediate [color="#4285F4"]; Intermediate -> FinalProduct [label="Reductive Hydrolysis\n(e.g., Na₂SO₃, H₂O)", color="#EA4335"]; } Caption: General workflow for β-lactam synthesis using CSI.

The most common alternative is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine.[5][9] This method is highly versatile and allows for the introduction of a wide variety of substituents on both the imine and ketene components. The stereochemical outcome (cis vs. trans) can often be controlled by the choice of solvent and reactants.[5][9]

FeatureCSI CycloadditionStaudinger Cycloaddition
Reactants Alkene + this compoundImine + Ketene (often generated in situ)
Key Advantage Directly yields N-unsubstituted β-lactams.[7]Highly versatile for substituent introduction.[9][10]
Key Disadvantage CSI is highly reactive and moisture-sensitive.[3][11]Ketenes can be unstable and prone to polymerization.
Stereoselectivity Often proceeds with high stereospecificity.Can yield cis/trans mixtures; control is possible.[5]
Typical Yields 50-90%40-95%

This protocol is adapted from a standard organic synthesis procedure.[7]

  • Reaction Setup: A solution of cyclohexene (B86901) (1.0 eq) in an inert solvent (e.g., diethyl ether) is prepared in a flask equipped with a dropping funnel and a nitrogen inlet, and cooled to -78 °C.

  • CSI Addition: this compound (1.0 eq) is added dropwise to the cooled solution over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred for an additional 2 hours at this temperature.

  • Quenching and Reduction: The reaction mixture is added to a vigorously stirred biphasic solution of 25% aqueous sodium sulfite (B76179) and diethyl ether at 0 °C.

  • Workup: The mixture is stirred for 1 hour at room temperature. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to yield the corresponding bicyclic β-lactam.

Synthesis of Sulfonylureas

Sulfonylureas are a critical class of compounds in medicinal chemistry, best known for their use as anti-diabetic agents that stimulate insulin (B600854) release from pancreatic β-cells.[12] They are also found in herbicides and other bioactive molecules.

CSI serves as a highly efficient dielectrophile for the one-pot synthesis of sulfonylureas. The process typically involves the sequential reaction of CSI with a nucleophile (like an amine or alcohol) followed by a second amine.[12] For instance, an amine (R¹-NH₂) first attacks the isocyanate carbon of CSI to form a chlorosulfonyl urea (B33335) intermediate, which then reacts with a second amine (R²-NH₂) to displace the chloride and form the final sulfonylurea product.

G cluster_csi CSI Pathway cluster_trad Traditional Pathway Amine1_CSI Amine 1 (R¹-NH₂) Intermediate_CSI Chlorosulfonyl Urea Intermediate Amine1_CSI->Intermediate_CSI Step 1 CSI CSI CSI->Intermediate_CSI Product_CSI Sulfonylurea Intermediate_CSI->Product_CSI Step 2 Amine2_CSI Amine 2 (R²-NH₂) Amine2_CSI->Product_CSI Sulfonamide Sulfonamide (R¹-SO₂NH₂) Product_Trad Sulfonylurea Sulfonamide->Product_Trad Base Isocyanate Isocyanate (R²-NCO) Isocyanate->Product_Trad

The traditional and most prevalent method for synthesizing sulfonylureas involves the direct coupling of a sulfonamide with an isocyanate, typically in the presence of a base.[12][13] This method is straightforward but requires the pre-synthesis or commercial availability of the specific isocyanate, which can be hazardous and difficult to handle.[13][14]

FeatureCSI-Mediated SynthesisTraditional (Sulfonamide + Isocyanate)
Reactants Amine 1 + CSI + Amine 2Sulfonamide + Isocyanate + Base
Efficiency Often a one-pot, two-step process.[12]One-step coupling.
Reagent Handling Avoids handling of potentially toxic isocyanates.[13]Requires handling of isocyanates.
Substrate Scope Broad; amines can be varied easily.Limited by the availability of isocyanates.[12]
Byproducts Typically HCl or a salt thereof.Minimal if the reaction goes to completion.

The following table summarizes data from a patent describing the synthesis of a sulfonylurea via different routes, highlighting the high yields achievable with CSI.[15]

MethodStarting MaterialsYieldPurity
CSI Method 2-Methoxybenzenesulfonamide sodium salt, CSI, 2-amino-4,6-dimethoxypyrimidine91.6%97.8%
Alternative 2-ethoxyphenyl N-(2-ethoxyphenoxysulfonyl)carbamate, 2-amino-4,6-dimethoxypyrimidine96.4%98.8%

Note: The "Alternative" in this specific patent example uses a carbamate-based route, which itself is an alternative to the direct use of isocyanates.

This protocol is a generalized procedure based on examples from the literature.[15]

  • Intermediate Formation: A solution of a primary sulfonamide (1.0 eq) and a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., acetonitrile) is prepared under a nitrogen atmosphere. The mixture is stirred at a specified temperature (e.g., 50 °C).

  • CSI Addition: this compound (1.05 eq) is added dropwise to the solution, and the reaction is heated (e.g., to 100 °C) for several hours until the formation of the sulfonyl isocyanate intermediate is complete.

  • Amine Addition: The reaction mixture is cooled (e.g., to 80 °C), and the second amine (1.0 eq) is added.

  • Reaction Completion: The mixture is stirred at this temperature for several hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any precipitated salts. The filtrate is concentrated, and the product is purified, often by washing with water and subsequent crystallization or chromatography, to yield the pure sulfonylurea.

Conclusion

This compound is a powerful reagent in medicinal chemistry that offers efficient and often high-yielding pathways to important molecular scaffolds. For β-lactam synthesis , its primary advantage is the direct formation of N-unsubstituted products from readily available alkenes. For sulfonylurea synthesis , it provides a versatile one-pot alternative to traditional methods, circumventing the need to handle potentially hazardous isocyanate starting materials.[13] While CSI itself must be handled with care due to its high reactivity and corrosivity, its utility in streamlining synthetic routes makes it a valuable tool for researchers and drug development professionals.[3][11] The choice between CSI and alternative methods will ultimately depend on the specific target molecule, substrate availability, and desired substitution patterns.

References

Assessing the Scalability of Chlorosulfonyl Isocyanate-Based Syntheses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent that has found widespread application in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its ability to efficiently introduce sulfamoyl and carbamoyl (B1232498) functionalities makes it a valuable tool for the construction of complex molecules. However, the inherent reactivity and hazardous nature of CSI necessitate a thorough evaluation of the scalability of synthetic processes employing this reagent. This guide provides a comparative assessment of CSI-based syntheses, examining their scalability against alternative methods and offering insights into key experimental considerations for large-scale production.

Comparative Analysis of Key Transformations

The scalability of a chemical process is a multifaceted issue encompassing not only the reaction yield but also factors such as process safety, cost-effectiveness, and amenability to modern manufacturing techniques like continuous flow chemistry. Here, we compare CSI-based approaches with common alternatives for several industrially relevant transformations.

Carbamate (B1207046) Synthesis

Carbamates are crucial functional groups in many pharmaceuticals. While CSI offers a direct route to carbamates from alcohols, alternative reagents such as phosgene (B1210022) and its derivatives, as well as 1,1'-carbonyldiimidazole (B1668759) (CDI), are also widely used.

MethodReagentTypical Scale & YieldAdvantagesDisadvantagesScalability Assessment
CSI Method This compoundLab to Pilot; Good to excellent yieldsHigh reactivity, often allowing for mild reaction conditions.Highly toxic, corrosive, and reacts violently with water, requiring stringent safety protocols.[1]Good scalability with appropriate engineering controls. Amenable to continuous flow processes, which can mitigate safety concerns.
Phosgene-based Methods Phosgene, Diphosgene, TriphosgeneIndustrial; High yieldsWell-established industrial processes; high reactivity.Extremely toxic gas, requiring specialized handling and infrastructure. Generates HCl as a byproduct.[2]Proven for large-scale industrial production, but with significant safety and environmental concerns.
CDI Method 1,1'-CarbonyldiimidazoleLab to Pilot; Good yieldsSafer alternative to phosgene; byproducts are easily removed.Higher cost compared to phosgene; can be sensitive to moisture.Suitable for moderate scale, but cost may be a limiting factor for large-scale commodity chemicals.

Experimental Data Summary: Carbamate Synthesis

Reagent Substrate Scale Yield Reference
CSI Various alcohols Lab Excellent

| Phosgene | Aniline (to isocyanate intermediate) | Industrial | High |[2] |

β-Lactam Synthesis

The β-lactam ring is a core structural motif in a wide range of antibiotics. The [2+2] cycloaddition of CSI with alkenes is a powerful method for the synthesis of N-sulfonyl β-lactams, which can be readily converted to the desired N-unsubstituted β-lactams.

MethodReagentsTypical Scale & YieldAdvantagesDisadvantagesScalability Assessment
CSI Cycloaddition This compound, AlkeneLab to Pilot; Good yields[3]Versatile for a wide range of alkenes; provides N-sulfonylated β-lactams that can be further functionalized.Highly reactive and hazardous nature of CSI.Scalable with careful process control. Continuous flow approaches can enhance safety and control.
Ketene-Imine Cycloaddition (Staudinger Reaction) Ketene (often generated in situ), ImineLab to IndustrialWell-established and versatile method.Ketenes can be unstable and difficult to handle.Widely used in industry, with various modifications to improve safety and efficiency.

Experimental Data Summary: β-Lactam Synthesis

Reagent Substrate Scale Yield Reference
CSI Various alkenes Lab Good [3]

| Ketene/Imine | Various | Lab to Industrial | Good to Excellent | N/A |

Sulfonylurea Synthesis

Sulfonylureas are a major class of antidiabetic drugs. CSI provides an efficient route to sulfonylureas through reaction with amines.

MethodReagentsTypical Scale & YieldAdvantagesDisadvantagesScalability Assessment
CSI Method This compound, AmineLab to Industrial; High yields[4]Highly reproducible on a large industrial scale with virtually quantitative yields.[4]Requires handling of hazardous CSI.Excellent scalability, with established industrial processes.[4] Continuous flow methods offer further advantages.[5]
Isocyanate-Sulfonamide Coupling Pre-formed Isocyanate, SulfonamideLab to IndustrialAvoids the direct use of CSI.Isocyanates themselves can be hazardous and moisture-sensitive.A common industrial method, with scalability dependent on the availability and stability of the specific isocyanate.
Phosgene-Free Carbonylative Methods CO, Amine, Sulfonamide (with catalyst)Lab to PilotAvoids highly toxic reagents like phosgene and CSI.May require high pressures and temperatures, and catalyst development can be challenging.Emerging as a greener alternative, with scalability under active development.

Experimental Data Summary: Sulfonylurea Synthesis

Reagent Product Scale Yield Reference
CSI N-(4-methylphenylsulfonyl)-N'-(4,6-dimethoxypyrimidin-2-yl)urea Industrial 91.6% [4]

| Isocyanate/Sulfonamide | Various | Lab to Industrial | Good to Excellent | N/A |

Nitrile Synthesis

CSI can be used to convert carboxylic acids into nitriles under relatively mild conditions.

MethodReagentsTypical Scale & YieldAdvantagesDisadvantagesScalability Assessment
CSI Method This compound, Carboxylic AcidLab to Pilot; Good to excellent yields[6]Mild reaction conditions compared to some classical methods.Stoichiometric use of a hazardous reagent.Suitable for moderate scales, particularly for substrates sensitive to harsher conditions.
Ammonia-Based Dehydration Carboxylic Acid, Ammonia, CatalystIndustrialUtilizes inexpensive starting materials.Often requires high temperatures and pressures.The dominant industrial method for large-scale nitrile production.

Experimental Data Summary: Nitrile Synthesis from Carboxylic Acids

Reagent Product Scale Yield Reference
CSI Cinnamonitrile (B126248) 2 mole 78-87% [6]

| Ammonia | Various | Industrial | High | N/A |

Experimental Protocols

Detailed methodologies are crucial for assessing and implementing scalable synthetic routes. Below are examples of experimental protocols for key transformations involving CSI.

Industrial Scale Synthesis of a Sulfonylurea Intermediate

This protocol is adapted from a patent describing a highly reproducible and selective process for sulfonylurea production.[4]

Reaction: A solution of N-methylmethanesulfonamide is reacted with sodium methylate in chlorobenzene. After removal of methanol, this compound is added slowly at 50 °C. The mixture is then heated to 80-90 °C for 2 hours. After cooling and filtration of the resulting sodium chloride, the filtrate containing the sulfonyl isocyanate intermediate is used in the next step.[4]

Work-up and Isolation: To the filtrate containing the intermediate, 2-amino-4,6-dimethoxypyrimidine (B117758) is added, and the mixture is stirred at 80 °C for 4 hours. After cooling, the product is filtered and washed with water to remove any remaining salt, yielding the desired sulfonylurea with high purity and yield.[4]

Pilot Plant Scale Synthesis of Cefuroxime (B34974) using CSI

The synthesis of the antibiotic cefuroxime often involves the use of CSI to introduce the carbamoyl group.

Reaction: A suspension of (6R,7R)-7-[[2-furanyl(sin-methoxyimino)acetyl]amino]-3-hydroxymethyl-ceph-3-em-4-carboxylic acid in dimethylcarbonate is cooled to 0-4 °C under an inert atmosphere. A solution of this compound in dimethylcarbonate is then added dropwise, maintaining the temperature below 5 °C. The reaction is monitored until the starting material is completely converted.[7]

Work-up and Isolation: The reaction is quenched by the addition of hydrochloric acid while maintaining the temperature between 10 and 15 °C. The cefuroxime acid product precipitates as a white crystalline powder and is collected by filtration.[7]

Continuous Flow Synthesis of Cefuroxime Sodium: A recent patent describes a continuous flow process where a tetrahydrofuran (B95107) solution of decarbamoyl cefuroxime and this compound are mixed and reacted in a continuous flow reactor at a controlled temperature (e.g., 5 °C) with a short residence time (e.g., 45 seconds). This method offers improved safety and control over the highly exothermic reaction.[8]

Lab Scale Synthesis of a Nitrile from a Carboxylic Acid

This procedure from Organic Syntheses details the conversion of cinnamic acid to cinnamonitrile.[6]

Reaction: A solution of this compound in dichloromethane (B109758) is added dropwise to a refluxing mixture of cinnamic acid in dichloromethane. The reaction mixture is then heated for an hour to complete the evolution of carbon dioxide.[6]

Work-up and Isolation: After cooling, N,N-dimethylformamide is added, and the mixture is poured onto ice. The organic layer is separated, washed with water to remove DMF, dried, and concentrated. The crude product is then distilled under vacuum to afford cinnamonitrile in good yield.[6]

Visualizing Workflows and Pathways

General Workflow for Assessing Scalability of a CSI-Based Synthesis

G General Workflow for Scalability Assessment cluster_0 Feasibility Study cluster_1 Process Development & Optimization cluster_2 Scale-Up & Implementation cluster_3 Economic & Regulatory A Identify Target Molecule & Transformation B Literature Review: CSI vs. Alternatives A->B C Preliminary Lab-Scale Experiments B->C D Reaction Parameter Optimization (Temp, Conc, Stoichiometry) C->D E Safety Assessment (DSC, RC1) D->E F Analytical Method Development D->F G Pilot Plant Trials E->G F->G H Process Hazard Analysis (HAZOP) G->H I Continuous Flow Process Design (Optional) G->I J Full-Scale Manufacturing H->J I->J K Cost of Goods Analysis J->K L Regulatory Filing J->L

Caption: A generalized workflow for assessing the scalability of a chemical synthesis from initial feasibility to full-scale manufacturing.

Reaction Pathway: Synthesis of Cefuroxime using CSI

G Synthesis of Cefuroxime via CSI A 7-ACA (7-aminocephalosporanic acid) B Intermediate Formation (Acylation & Hydrolysis) A->B C 3-deformamido cefuroxime acid (DCC) B->C E Nucleophilic Addition C->E D This compound (CSI) D->E F Chlorosulfonyl cefuroxime acid E->F G Hydrolysis F->G H Cefuroxime Acid G->H

Caption: Key steps in the synthesis of Cefuroxime Acid utilizing this compound.

Safety and Handling at Scale

The high reactivity and hazardous properties of CSI demand rigorous safety protocols, especially in a manufacturing environment.

  • Material Hazards: CSI is toxic, corrosive, and reacts violently with water. It can cause severe burns to the skin and eyes and is harmful if inhaled.[1][9]

  • Handling Procedures:

    • All transfers and reactions should be conducted in a well-ventilated area, preferably within a closed system.[1]

    • Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and respiratory protection, is mandatory.[1][9]

    • Strict exclusion of moisture is critical to prevent violent reactions and the release of toxic gases. All equipment must be scrupulously dried before use.[10]

  • Emergency Preparedness:

    • Emergency eyewash stations and safety showers must be readily accessible.[10]

    • Spill kits containing appropriate absorbent materials should be available.[1]

    • Personnel must be trained in emergency procedures for handling CSI spills and exposures.

Conclusion

This compound is a powerful and efficient reagent for several key transformations in the synthesis of pharmaceuticals and other fine chemicals. Its high reactivity often translates to high yields and simplified reaction pathways. While its hazardous nature presents significant challenges, these can be managed effectively through robust engineering controls, stringent safety protocols, and the implementation of modern manufacturing technologies such as continuous flow chemistry.

For many applications, particularly the synthesis of sulfonylureas and certain β-lactams, CSI-based methods offer excellent scalability and are well-established at an industrial level. When compared to alternatives like phosgene, CSI can be a safer option when handled correctly, as it is a liquid and can be more easily contained. However, for other transformations, such as large-scale nitrile and carbamate production for commodity chemicals, alternative, more cost-effective, and less hazardous methods may be preferred.

Ultimately, the decision to employ a CSI-based synthesis at scale requires a careful and comprehensive assessment of the specific chemical transformation, the available infrastructure and expertise for handling hazardous materials, and a thorough cost-benefit analysis.

References

A Comparative Guide to Spectroscopic Analysis for Confirming CSI Adduct Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The irreversible binding of a covalent small molecule-inhibitor (CSI) to its protein target is a critical event to confirm in drug discovery. The formation of a stable covalent adduct can offer significant therapeutic advantages, including prolonged duration of action and increased potency. However, rigorous characterization of this covalent bond is essential to ensure target engagement and selectivity. This guide provides a comparative overview of the three primary spectroscopic techniques used for the definitive structural confirmation of CSI adducts: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography. We present a summary of their performance, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Data Summary

The selection of a spectroscopic technique for CSI adduct analysis often depends on a trade-off between the level of structural detail required, sample consumption, and experimental throughput. The following table summarizes key quantitative parameters for each technique.

ParameterMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Information Provided Molecular weight of adduct, stoichiometry of binding, identification of modified residue(s)Atomic-level information on the ligand-binding site, conformational changes, binding kineticsHigh-resolution 3D structure of the protein-ligand complex, precise bond information
Typical Sample Conc. 1-10 µM50 µM - 1 mM2-50 mg/mL for crystallization
Sample Consumption Low (pmol to fmol)High (nmol to µmol)High (mg)
Throughput High (minutes per sample for intact mass)Low (hours to days per sample)Low (days to months for crystal growth and data collection)
Molecular Weight Limit Virtually none for bottom-up proteomicsPractically < 50 kDa for detailed analysis[1]No theoretical limit, but crystallization is a major bottleneck
Resolution/Accuracy High mass accuracy (< 5 ppm)Atomic resolution for small proteinsAtomic to sub-atomic resolution (typically 1.5-3 Å)[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are generalized protocols for the key experiments in CSI adduct analysis.

Mass Spectrometry: LC-MS/MS for Adduct Identification

Mass spectrometry is a cornerstone technique for the initial confirmation of covalent binding and for identifying the specific amino acid residue that has been modified.[3][4]

Objective: To confirm covalent adduct formation and identify the site of modification.

Materials:

  • Purified target protein

  • Covalent inhibitor

  • MS-compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Denaturant (e.g., Urea (B33335), Guanidine (B92328) HCl)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., Iodoacetamide)

  • Protease (e.g., Trypsin)

  • Quenching solution (e.g., 0.1% Formic Acid)

  • LC-MS grade solvents (Water, Acetonitrile, Formic Acid)

Procedure:

  • Protein-Inhibitor Incubation:

    • Incubate the target protein with an excess of the covalent inhibitor in an MS-compatible buffer.

    • Include a control sample of the protein without the inhibitor.

  • Intact Protein Analysis (Top-Down Approach):

    • After incubation, quench the reaction and desalt the sample.

    • Analyze by LC-MS to determine the mass of the intact protein.

    • A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.[3][5]

  • Proteolytic Digestion (Bottom-Up Approach): [4]

    • Denature the protein sample using urea or guanidine HCl.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteine residues with iodoacetamide.

    • Digest the protein into peptides using a protease like trypsin overnight.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, specifying the mass of the inhibitor as a potential modification on nucleophilic residues (e.g., Cys, Lys, Ser).

    • The identification of a peptide with the added mass of the inhibitor pinpoints the site of covalent modification.[3]

NMR Spectroscopy: 2D ¹H-¹⁵N HSQC for Binding Site Mapping

NMR spectroscopy provides detailed information about the protein-ligand interaction in solution at atomic resolution.[6] The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful for mapping the binding site.[6][7][8]

Objective: To identify the amino acid residues at the binding interface.

Materials:

  • ¹⁵N-isotopically labeled target protein

  • Covalent inhibitor

  • NMR buffer (e.g., 50 mM Phosphate, 50 mM NaCl, pH 6.5)

  • D₂O (for field frequency lock)

Procedure:

  • Sample Preparation:

    • Prepare a sample of the ¹⁵N-labeled protein in NMR buffer with 5-10% D₂O.[6]

    • The protein concentration should be in the range of 50 µM to 1 mM.

  • Acquire Reference Spectrum:

    • Record a 2D ¹H-¹⁵N HSQC spectrum of the free protein. This spectrum serves as a "fingerprint" of the protein backbone.[6]

  • Titration with Inhibitor:

    • Add increasing amounts of the covalent inhibitor to the protein sample.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Monitor for chemical shift perturbations (CSPs), which are changes in the positions of the peaks in the HSQC spectrum.[9]

    • Residues with significant CSPs are likely at or near the binding site.[9] For covalent adducts, the disappearance of peaks from the free protein and the appearance of new peaks corresponding to the covalently modified protein may be observed.

X-ray Crystallography: Co-crystallization for High-Resolution Structure

X-ray crystallography provides an unparalleled high-resolution 3D structure of the protein-CSI adduct, offering a definitive view of the covalent bond and the interactions with neighboring residues.[10][11]

Objective: To determine the three-dimensional structure of the covalent protein-inhibitor complex.

Materials:

  • Highly purified and concentrated target protein

  • Covalent inhibitor

  • Crystallization screens (various precipitants, buffers, and salts)

  • Cryoprotectant

Procedure:

  • Co-crystallization:

    • Incubate the purified protein with the covalent inhibitor to form the adduct.

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the protein-inhibitor complex with a variety of crystallization solutions.[12][13]

  • Crystal Harvesting and Cryo-cooling:

    • Once crystals of suitable size and quality have grown, harvest them from the drop.

    • Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection.

    • Flash-cool the crystals in liquid nitrogen.[14]

  • X-ray Diffraction Data Collection:

    • Mount the frozen crystal on a goniometer at a synchrotron beamline.

    • Expose the crystal to a high-intensity X-ray beam and collect diffraction data as the crystal is rotated.[14]

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem, often by molecular replacement if a structure of the free protein is available.

    • Build an atomic model of the protein-inhibitor adduct into the resulting electron density map.

    • Refine the model to improve its fit to the experimental data. The final structure will show the precise covalent linkage between the inhibitor and the protein.[8]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships between the different spectroscopic techniques for confirming the structure of CSI adducts.

experimental_workflow cluster_ms Mass Spectrometry Workflow ms_start Protein + Inhibitor Incubation ms_intact Intact Protein Analysis (LC-MS) ms_start->ms_intact ms_digest Proteolytic Digestion ms_start->ms_digest ms_confirm Confirm Adduct Mass & Stoichiometry ms_intact->ms_confirm ms_msms Peptide Mapping (LC-MS/MS) ms_digest->ms_msms ms_identify Identify Modification Site ms_msms->ms_identify

Mass Spectrometry Workflow for CSI Adduct Analysis.

nmr_workflow cluster_nmr NMR Spectroscopy Workflow nmr_start Prepare 15N-labeled Protein nmr_ref Acquire 2D 1H-15N HSQC (Reference) nmr_start->nmr_ref nmr_titrate Titrate with Inhibitor nmr_ref->nmr_titrate nmr_hsqc Acquire 2D 1H-15N HSQC Series nmr_titrate->nmr_hsqc nmr_analyze Analyze Chemical Shift Perturbations nmr_hsqc->nmr_analyze nmr_map Map Binding Site & Confirm Covalent Bond nmr_analyze->nmr_map

NMR Spectroscopy Workflow for Binding Site Mapping.

xray_workflow cluster_xray X-ray Crystallography Workflow xray_start Co-crystallize Protein-Inhibitor Complex xray_data X-ray Diffraction Data Collection xray_start->xray_data xray_solve Solve Phase Problem xray_data->xray_solve xray_build Model Building xray_solve->xray_build xray_refine Structure Refinement xray_build->xray_refine xray_structure High-Resolution 3D Structure of Adduct xray_refine->xray_structure

X-ray Crystallography Workflow for 3D Structure Determination.

logical_relationship cluster_info Information Gained cluster_tech Spectroscopic Techniques info_ms Covalent Binding Confirmed Modification Site Identified tech_nmr NMR Spectroscopy info_ms->tech_nmr Guides NMR experiment tech_xray X-ray Crystallography info_ms->tech_xray Informs co- crystallization info_nmr Binding Site Mapped Conformational Changes Observed info_nmr->tech_xray Aids in structure interpretation info_xray Precise 3D Structure Atomic Interactions Visualized tech_ms Mass Spectrometry tech_ms->info_ms tech_nmr->info_nmr tech_xray->info_xray

Logical Relationship and Information Flow Between Techniques.

References

A Comparative Guide to the Reactivity of Chlorosulfonyl Isocyanate with Various Organic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies on the reactivity of chlorosulfonyl isocyanate (CSI) with different organic substrates. Understanding the reaction kinetics of CSI is crucial for its application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document summarizes available quantitative data, details experimental protocols for key studies, and visualizes reaction pathways to facilitate a deeper understanding of CSI's reactivity profile.

Reactivity with Alkenes: A Quantitative Kinetic Comparison

The reaction of this compound with alkenes has been the most extensively studied, providing a wealth of quantitative kinetic data. These reactions typically proceed via a [2+2] cycloaddition to form N-chlorosulfonyl-β-lactams, which are valuable intermediates in the synthesis of β-lactam antibiotics.

Kinetic studies, primarily from the work of Shellhamer and colleagues, have revealed that the mechanism of the reaction is highly dependent on the electronic properties of the alkene substrate. A key determinant of the reaction pathway is the ionization potential (IP) of the alkene.

Table 1: Rate Constants and Activation Parameters for the Reaction of this compound with Various Alkenes

Alkene SubstrateIonization Potential (eV)Rate Constant, k (M⁻¹s⁻¹) at 25°CActivation Enthalpy, ΔH‡ (kcal/mol)Activation Entropy, ΔS‡ (cal/mol·K)Proposed Mechanism
Hydrocarbon Alkenes
Styrene (B11656)8.471.3 x 10⁻²8.9-38Stepwise (SET)
α-Methylstyrene8.352.5 x 10⁻¹7.2-40Stepwise (SET)
Monofluoroalkenes
(E)-β-Fluorostyrene8.821.8 x 10⁻⁴11.2-39Concerted
α-Fluorostyrene9.094.5 x 10⁻⁵12.5-38Concerted
1-Fluoro-1-phenylethene8.506.2 x 10⁻²--Stepwise (SET)

Note: The data presented in this table is compiled from the findings published in The Journal of Organic Chemistry 2013, 78 (2), 246-252. The exact values for all tested substrates are detailed within the full publication.

The data clearly indicates that alkenes with lower ionization potentials, such as styrene and α-methylstyrene, react faster and proceed through a stepwise, single-electron transfer (SET) mechanism.[1] In contrast, alkenes with higher ionization potentials, like (E)-β-fluorostyrene and α-fluorostyrene, react more slowly via a concerted pathway.[1] This difference in mechanism is a critical consideration for synthetic planning.

Experimental Protocol: Determination of Reaction Kinetics

The kinetic data for the reaction of CSI with alkenes was typically determined using nuclear magnetic resonance (NMR) spectroscopy. The following is a generalized protocol based on the methodologies described in the cited literature.

Materials:

  • This compound (CSI)

  • Alkene substrate

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • Constant temperature bath

Procedure:

  • Sample Preparation: A known concentration of the alkene substrate is dissolved in the anhydrous deuterated solvent in an NMR tube.

  • Initiation of Reaction: The NMR tube is cooled to the desired reaction temperature in a constant temperature bath. A known concentration of CSI is then added to the NMR tube, and the tube is quickly shaken to ensure mixing.

  • Data Acquisition: The NMR spectrometer is pre-calibrated to the reaction temperature. ¹H NMR spectra are acquired at regular time intervals.

  • Data Analysis: The disappearance of the alkene reactant peaks and the appearance of the N-chlorosulfonyl-β-lactam product peaks are monitored over time. The concentration of the reactants and products at each time point is determined by integrating the respective NMR signals.

  • Rate Constant Calculation: The rate constants are calculated by plotting the natural logarithm of the alkene concentration versus time (for a pseudo-first-order condition with excess CSI) or by using integrated rate laws for second-order reactions. The slope of the resulting line provides the rate constant.

  • Activation Parameters: The experiment is repeated at several different temperatures to determine the temperature dependence of the rate constant. The activation enthalpy (ΔH‡) and activation entropy (ΔS‡) are then calculated from an Arrhenius or Eyring plot.

Reaction Mechanism Visualization

The two primary reaction pathways for the [2+2] cycloaddition of CSI with alkenes can be visualized as follows:

G cluster_0 Stepwise (SET) Pathway (Low IP Alkenes) cluster_1 Concerted Pathway (High IP Alkenes) Reactants_SET Alkene + CSI Intermediate_SET Radical Cation-Radical Anion Pair (SET Intermediate) Reactants_SET->Intermediate_SET Single Electron Transfer TS1_SET Transition State 1 TS2_SET Transition State 2 Product_SET N-Chlorosulfonyl-β-lactam Intermediate_SET->Product_SET Ring Closure Reactants_Concerted Alkene + CSI TS_Concerted [2+2] Cycloaddition Transition State Reactants_Concerted->TS_Concerted Concerted Cycloaddition Product_Concerted N-Chlorosulfonyl-β-lactam TS_Concerted->Product_Concerted

Caption: Reaction pathways for CSI with alkenes.

Reactivity with Other Substrates: A Qualitative Comparison

Alcohols: The reaction of CSI with alcohols is generally very fast and leads to the formation of N-chlorosulfonyl carbamates. The high reactivity is attributed to the nucleophilicity of the alcohol oxygen atom and the high electrophilicity of the isocyanate carbon in CSI. The reaction is often exothermic and requires careful temperature control. The resulting N-chlorosulfonyl carbamates are stable compounds that can be isolated or used in situ for further transformations.

Amines: Primary and secondary amines react extremely rapidly with CSI to form N-chlorosulfonylureas. This reaction is typically faster than the reaction with alcohols due to the higher nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols. The reaction is often difficult to control and may require the use of low temperatures and dilute solutions to avoid side reactions.

Alkynes: The reaction of this compound with alkynes is also known to occur, leading to the formation of various heterocyclic compounds. However, the reactivity and the nature of the products can vary depending on the structure of the alkyne. Kinetic data for these reactions are scarce, but they are generally considered to be less reactive than alkenes, alcohols, and amines towards CSI.

Experimental Workflow Visualization

The general workflow for investigating the reactivity of CSI with a new substrate can be outlined as follows:

G cluster_workflow Experimental Workflow for Kinetic Studies of CSI A Substrate Selection and Purification B Reaction Setup and Temperature Control A->B C Initiation of Reaction with CSI B->C D Real-time Monitoring (e.g., NMR, IR) C->D E Data Collection (Concentration vs. Time) D->E F Kinetic Analysis (Rate Law Determination) E->F G Calculation of Rate Constants and Activation Parameters F->G H Mechanism Elucidation G->H

Caption: General workflow for kinetic analysis.

Conclusion

The reactivity of this compound is highly dependent on the nature of the substrate. For alkenes, a clear correlation between the substrate's ionization potential and the reaction mechanism has been established through detailed kinetic studies. While quantitative data for other substrates like alcohols, amines, and alkynes is limited, qualitative observations indicate a high degree of reactivity, particularly with nucleophilic functional groups. Further kinetic investigations into these reactions would provide a more complete picture of CSI's reactivity profile and enable more precise control over its synthetic applications. Researchers are encouraged to consult the primary literature for detailed experimental conditions and specific kinetic data.

References

Safety Operating Guide

Safe Disposal of Chlorosulfonyl Isocyanate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly reactive reagents like chlorosulfonyl isocyanate (CSI) is paramount for laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical.

Emergency Overview: this compound is a corrosive, toxic, and highly reactive liquid that reacts violently with water.[1][2][3] It can cause severe burns to the skin, eyes, and respiratory tract.[1][4] Inhalation may lead to allergic reactions and lung damage.[1][4] Always handle this chemical with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. This includes:

    • Eye Protection: Safety glasses with side shields and a full-face shield.[5]

    • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Body Protection: A flame-retardant lab coat and chemical-resistant apron. For larger quantities, a full-body protective suit may be necessary.[5]

    • Respiratory Protection: A NIOSH-approved respirator with a cartridge suitable for acid gases and organic vapors is essential.[6] In case of spills or inadequate ventilation, a self-contained breathing apparatus (SCBA) should be used.[4][5]

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood.[6] An eyewash station and safety shower must be readily accessible.[1]

  • Incompatible Materials: Keep CSI away from water, alcohols, amines, strong oxidizing agents, and bases to prevent violent reactions.[7]

Quantitative Data for Disposal

Due to the hazardous nature of this compound, precise quantitative data for disposal is often developed on a case-by-case basis within institutional safety protocols. The following table provides general guidelines for materials to be used in the disposal process.

ParameterGuidelineNotes
Neutralizing Agent Sodium carbonate (soda ash) or a mixture of soda ash and calcium hydroxide (B78521) (soda lime).[5]A 5-10% aqueous solution can be used for the decontamination of empty containers, but direct addition of water to CSI must be avoided.[5] For bulk neutralization, a non-aqueous solvent slurry is recommended.
Inert Absorbent Vermiculite, dry sand, or earth.[1][5]Used for spill control and to slow down the reaction during neutralization.
Solvent for Dilution A dry, inert, non-polar, or weakly polar solvent such as toluene (B28343) or dichloromethane.This is used to dilute the this compound before neutralization to control the reaction rate.
Temperature Control The reaction should be carried out in an ice bath to manage the exothermic reaction.The temperature of the reaction mixture should be carefully monitored and maintained below 20°C.
Neutralization Ratio A significant excess of the neutralizing agent should be used. A starting point is a 1:3 molar ratio of CSI to the basic component of the neutralizing agent (e.g., Na₂CO₃).This ratio should be adjusted based on the scale of the disposal. Small-scale tests are highly recommended to determine the optimal ratio and control the reaction.

Detailed Protocol for the Disposal of this compound

This protocol outlines a step-by-step procedure for the safe neutralization and disposal of small quantities of this compound in a laboratory setting.

Materials:

  • This compound waste

  • Dry, inert solvent (e.g., toluene)

  • Anhydrous sodium carbonate (soda ash) or soda lime

  • Large glass beaker or flask (at least 10 times the volume of the waste)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Ice bath

  • pH paper or a pH meter

  • Appropriate waste containers

Procedure:

  • Preparation:

    • Don all required personal protective equipment.

    • Ensure the fume hood is functioning correctly.

    • Prepare an ice bath large enough to accommodate the reaction vessel.

    • In a large beaker, prepare a slurry of the neutralizing agent (sodium carbonate or soda lime) in a dry, inert solvent like toluene. Use a significant excess of the neutralizing agent.

  • Dilution of Waste:

    • In a separate flask, carefully dilute the this compound waste with a dry, inert solvent (e.g., toluene) to a concentration of approximately 5-10%. This should be done slowly and with cooling if necessary.

  • Neutralization:

    • Place the beaker containing the neutralizing slurry in the ice bath and begin stirring.

    • Slowly add the diluted this compound solution to the stirred slurry dropwise using an addition funnel.

    • Maintain the temperature of the reaction mixture below 20°C. If the temperature rises, stop the addition until it cools down.

    • Be aware that gas evolution (carbon dioxide) will occur. Ensure adequate ventilation.

  • Completion and Quenching:

    • After the addition is complete, allow the mixture to stir at a low temperature for several hours to ensure the reaction is complete.

    • Once the reaction has subsided, very slowly and cautiously add small portions of water to quench any remaining reactive species. Monitor for any signs of reaction (e.g., gas evolution, temperature increase).

  • Final Disposal:

    • Check the pH of the aqueous layer to ensure it is neutral or slightly basic. If it is still acidic, add more neutralizing agent.

    • Separate the organic and aqueous layers.

    • Dispose of both the organic solvent and the aqueous solution as hazardous waste according to your institution's and local regulations.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

G cluster_prep Preparation cluster_reaction Neutralization cluster_completion Completion & Verification cluster_disposal Waste Disposal A Don PPE B Prepare Neutralizing Slurry in Inert Solvent A->B C Prepare Ice Bath B->C D Dilute CSI Waste with Inert Solvent E Slowly Add Diluted CSI to Stirred Slurry in Ice Bath D->E F Monitor and Control Temperature (<20°C) E->F E->F G Stir for Several Hours H Cautiously Quench with Water G->H I Check pH of Aqueous Layer H->I I->B If pH is acidic, add more neutralizing agent J Separate Organic and Aqueous Layers K Dispose of as Hazardous Waste per Regulations I->K If pH is neutral/basic J->K

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure a safe working environment. Always consult your institution's specific safety guidelines and waste disposal protocols before handling any hazardous chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Chlorosulfonyl isocyanate (CSI) is a highly reactive and corrosive chemical that demands meticulous handling and disposal procedures.[1][2] This guide provides essential, step-by-step safety and logistical information to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these protocols, you can mitigate the risks associated with this hazardous substance and maintain a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a comprehensive personal protective equipment (PPE) strategy is paramount. The following table summarizes the required PPE for handling this substance. It is critical to don all PPE before entering the designated handling area and to inspect it for integrity prior to each use.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical splash goggles AND a full face-shield.CSI can cause severe eye burns and serious eye damage.[3][4][5] Standard safety glasses are insufficient.
Skin/Body Chemical-resistant, full-body protective clothing. Disposable suits are recommended.To prevent skin contact, which can cause severe burns and allergic reactions.[3][4][6] Cotton-based lab coats are unsuitable as they can be ignited by CSI.[2][3]
Hands Elbow-length, chemical-resistant gloves (e.g., Neoprene, Nitrile, or Butyl rubber).Protects against skin burns and sensitization.[3][5][6] Given the reactivity of CSI, it is advisable to double-glove.
Respiratory A NIOSH/MSHA-approved respirator is required.[3] This may include a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA), depending on the concentration and ventilation.CSI vapors are corrosive to the respiratory tract and can cause sensitization or asthma-like symptoms.[3][4] Work must be conducted in a certified chemical fume hood.[7][8]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Designated Area: All work with CSI must be conducted in a designated area, such as a chemical fume hood with a tested and certified face velocity.[7][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are immediately accessible and unobstructed.[3]

  • Spill Kit: A spill kit containing dry, inert absorbent materials (e.g., vermiculite, sand) must be readily available. Do not use water or combustible materials. [3][5]

  • Material and Equipment Check: All glassware and equipment must be scrupulously dry.[2][3] CSI reacts violently with water.[1][2][3][4]

2. Handling:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the primary container.

  • Container Handling: Keep the CSI container tightly closed when not in use.[3][9] Store it in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[3][9]

  • Dispensing: When dispensing, work slowly and deliberately to avoid splashes or the generation of aerosols.

  • Reactions: When adding CSI to a reaction, it should be done in a controlled manner, often dropwise, while monitoring the reaction temperature.[7][8]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate any non-disposable equipment that has come into contact with CSI.

  • Waste Segregation: All CSI-contaminated waste, including disposable PPE and absorbent materials, must be segregated into a designated, clearly labeled hazardous waste container.

  • Personal Hygiene: After completing work and removing PPE, wash your hands and forearms thoroughly with soap and water.[5]

Logical Workflow for Handling this compound

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Procedures prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment (Eyewash, Shower) prep_area->check_emergency prep_spill_kit Prepare Spill Kit (Dry Absorbents) check_emergency->prep_spill_kit don_ppe Don Full PPE prep_spill_kit->don_ppe handle_csi Handle CSI in Fume Hood don_ppe->handle_csi Proceed to Handling conduct_experiment Conduct Experiment handle_csi->conduct_experiment spill Spill Occurs handle_csi->spill exposure Personal Exposure handle_csi->exposure decontaminate Decontaminate Equipment conduct_experiment->decontaminate Experiment Complete segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands contain_spill Contain with Dry Material spill->contain_spill use_shower Use Safety Shower/Eyewash exposure->use_shower dispose_spill Dispose as Hazardous Waste contain_spill->dispose_spill seek_medical Seek Immediate Medical Attention use_shower->seek_medical

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Collection:

  • Designated Container: Use a dedicated, properly labeled, and sealed hazardous waste container for all CSI waste. This includes residual CSI, contaminated absorbents, and disposable PPE.

  • Container Integrity: Ensure the waste container is made of a material compatible with CSI and is kept closed to prevent the release of vapors.

2. Neutralization of Small Residual Amounts:

  • For small-scale residual waste, a cautious neutralization process can be undertaken by trained personnel in a controlled environment (i.e., a fume hood).

  • Procedure: Slowly and carefully add the CSI waste to a large volume of a neutralizing agent, such as a solution of soda ash (sodium carbonate) or a mixture of soda ash and slaked lime.[5] This should be done in a large, appropriate container to manage any vigorous reaction or gas evolution.

  • Monitoring: Continuously stir the mixture and monitor for signs of reaction. Ensure the mixture is cool before proceeding.

3. Final Disposal:

  • Regulatory Compliance: All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][9]

  • Professional Disposal Service: The neutralized waste, as well as larger quantities of unreacted CSI, must be disposed of through a licensed hazardous waste disposal company.

  • Container Decontamination: Empty containers that held CSI must be decontaminated before disposal. This can be done by rinsing with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by water.[5] The rinsate must also be collected and disposed of as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorosulfonyl isocyanate
Reactant of Route 2
Reactant of Route 2
Chlorosulfonyl isocyanate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。